molecular formula C18H35N3O13 B15587809 Chitotriose trihydrochloride

Chitotriose trihydrochloride

Cat. No.: B15587809
M. Wt: 501.5 g/mol
InChI Key: HBAVVSYNWHLVDB-QYIWZGLHSA-N
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Description

Chitotriose trihydrochloride is a useful research compound. Its molecular formula is C18H35N3O13 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H35N3O13

Molecular Weight

501.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-4-[(3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal

InChI

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15-,16+,17-,18?/m0/s1

InChI Key

HBAVVSYNWHLVDB-QYIWZGLHSA-N

Origin of Product

United States

Foundational & Exploratory

What is the molecular structure of Chitotriose trihydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chitotriose Trihydrochloride: Molecular Structure, Characterization, and Biological Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is the salt form of chitotriose, a well-defined oligosaccharide composed of three β-(1→4) linked N-acetyl-D-glucosamine units. As a derivative of chitin (B13524), the second most abundant biopolymer in nature, it serves as a critical tool in biochemistry, immunology, and agricultural science.[1] Its defined structure allows it to act as a potent elicitor of innate immune responses in both plants and mammals by mimicking the molecular patterns of fungal pathogens. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, standard analytical protocols for its characterization, and a detailed visualization of the key signaling pathways it activates.

Molecular Structure and Physicochemical Properties

Chitotriose is a linear trisaccharide. The core structure consists of three N-acetyl-D-glucosamine monosaccharides joined by β-(1→4) glycosidic bonds.[2][3][4] This specific linkage creates a linear and rigid structure, which is crucial for its recognition by biological receptors.[3] The "trihydrochloride" designation indicates that the amino groups of the three glucosamine (B1671600) residues are protonated, forming a salt with three chloride counter-ions. This salt form enhances the compound's solubility in aqueous solutions.

  • IUPAC Name: (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;trihydrochloride[5]

  • Synonyms: Chitosan trimer, Chitosan trimer trihydrochloride, Chitotriose 3HCl[2][6][7]

  • Canonical SMILES: C([C@@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--N)O--INVALID-LINK--O)--INVALID-LINK--N)O)CO)N)O">C@HO)O[8]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[2][6][7][9]
Molecular Weight 610.86 g/mol [6][7][9]
Appearance White to off-white crystalline powder[6][7][9]
Melting Point 254 - 256 °C[6][7]
Purity (Typical) ≥85% (qNMR), ≥98% (HPLC)[2][6][7]
Optical Rotation [α]²⁰_D = +26° to +31° (c=1 in H₂O)[7]
Storage Conditions 2 - 8 °C or -20 °C, under inert gas[6][7]

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing purity, identity, and structure.

Purity and Separation by HPLC

Due to the hydrophilic nature of oligosaccharides, Hydrophilic-Interaction Chromatography (HILIC) or Reversed-Phase (RP) HPLC with specific mobile phases are employed for effective separation.[10] The following protocol is a representative method adapted from literature for the analysis of N-acetyl-chito-oligosaccharides.[10][11]

Objective: To separate and quantify chitotriose from a mixture of other oligosaccharides.

  • Instrumentation: HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD).

  • Column: Amide-based HILIC column (e.g., TSKgel Amide-80, 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 90:10 (v/v) Acetonitrile/Water.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for acetylamino group) or ELSD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 80:20 Acetonitrile/Water) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    40 0 100
    45 0 100
    50 100 0

    | 60 | 100 | 0 |

  • Data Analysis: The retention time of chitotriose is compared to a certified reference standard. Purity is calculated based on the relative peak area. The natural logarithm of the retention time often correlates linearly with the degree of polymerization (DP).[11]

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy provides detailed information on the molecular structure, including the confirmation of β-(1→4) linkages and the integrity of the N-acetyl groups.[1] Obtaining well-resolved spectra for oligosaccharides can be challenging due to signal overlap.

Objective: To confirm the chemical structure and identity of chitotriose.

  • Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Solvent: A binary mixture of 70% H₂O / 30% DMSO-d₆ is optimal for resolving amide proton resonances.[2] Alternatively, D₂O with a small amount of deuterated acetic acid (CD₃COOD) can be used.[12]

  • Sample Preparation: Dissolve ~5 mg of the sample in 0.6 mL of the chosen NMR solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1D proton experiment with water suppression (e.g., presaturation).

    • Temperature: 25 °C (298 K).

    • Key Signals: The anomeric protons (H-1) of the β-linked glucosamine units typically appear in the 4.5-5.0 ppm region. The N-acetyl methyl protons appear as a sharp singlet around 2.0 ppm. The remaining sugar ring protons form a complex, overlapping pattern between 3.2 and 4.0 ppm.

  • 2D NMR Experiments (for detailed assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within each sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N), which is invaluable for resolving overlapping signals.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings, such as the one across the glycosidic bond (e.g., from anomeric proton H-1 of one ring to C-4 of the adjacent ring), which definitively confirms the β-(1→4) linkage.

Biological Activity and Signaling Pathways

Chitotriose is recognized as a Microbe-Associated Molecular Pattern (MAMP), a conserved molecular signature of microbes. This recognition by host pattern recognition receptors (PRRs) is the first step in initiating an innate immune response.

Chitin Signaling in Plant Immunity

In plants, chitin fragments released from fungal cell walls are potent elicitors of defense responses.[6][7] Chitotriose is perceived by a receptor complex at the plasma membrane, triggering a signaling cascade that leads to the activation of defense genes and enhanced resistance to pathogens.[6][9]

PlantChitinSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CEBiP CEBiP / LYK1 CERK1 CERK1 (LysM-RLK) CERK1->CEBiP heterodimerizes MAPKKK MAPKKK CERK1->MAPKKK activates ROS ROS Burst CERK1->ROS triggers MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates WRKY WRKY TFs MAPK->WRKY activates DefenseGenes Defense Gene Expression WRKY->DefenseGenes induces Chitotriose Chitotriose Chitotriose->CERK1 binds

Caption: Chitin perception and signaling pathway in plants.

Chitin Signaling in Mammalian Innate Immunity

In mammals, chitin oligomers can trigger immune responses, particularly in the context of fungal infections and allergic reactions. The enzyme chitotriosidase (CHIT1) can generate these oligomers from larger chitin polymers.[13] These fragments are then sensed by Toll-like Receptor 2 (TLR2), initiating a pro-inflammatory signaling cascade.

MammalianChitinSignaling cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 TLR1 TLR1 TLR2->TLR1 heterodimerizes MyD88 MyD88 TLR2->MyD88 recruits CD14 CD14 CD14->TLR2 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I NF-κB / IκBα IKK->NFkB_I phosphorylates IκBα NFkB_A NF-κB NFkB_I->NFkB_A releases CytokineGenes Pro-inflammatory Cytokine Genes NFkB_A->CytokineGenes translocates & activates Chitotriose Chitotriose LBP LBP Chitotriose->LBP binds LBP->CD14 presents to

Caption: TLR2-mediated signaling pathway for chitin oligomers in mammals.

References

Chitotriose trihydrochloride chemical and physical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose trihydrochloride is an oligosaccharide derived from the partial hydrolysis of chitosan, which itself is a deacetylation product of chitin. As a trimer of β-(1→4)-linked D-glucosamine units with hydrochloride salts, it represents a well-defined chitooligosaccharide (COS). These compounds are of significant interest in biomedical and pharmaceutical research due to their biocompatibility, biodegradability, and diverse biological activities.[1][2] this compound serves as a valuable tool in glycobiology, immunology, and drug development for studying enzyme-substrate interactions, immune modulation, and its potential as a therapeutic agent.[3][4] Its applications range from serving as a substrate for chitinase (B1577495) enzymes to being explored for its antioxidant, anti-inflammatory, and antitumor properties.[3][5][6][7]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings. Data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical Identification and Formula
PropertyValueReferences
Chemical Name (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;trihydrochloride[8]
Synonyms Chitosan trimer, Chitosan trimer trihydrochloride, Chitotriose 3HCl[3][4][9][10]
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[3][4][9][10]
Molecular Weight 610.86 g/mol [3][4][9]
CAS Number 117436-78-9, 41708-93-4[3][4][9][10]
MDL Number MFCD23380205, MFCD00210268[3][4]
PubChem CID 131866476[8]
Table 2: Physical and Spectroscopic Properties
PropertyValueReferences
Appearance White to almost white powder or crystal[3][4][9]
Melting Point 254 - 256 °C[3][11]
Boiling Point 903.7 °C (Predicted)[12][13]
Solubility Soluble in water[13][14]
Optical Rotation [α]D²⁰ = +26 to +31° (c=1 in H₂O)[4][14]
Purity ≥85% (qNMR), ≥98% (HPLC)[3][4][9][10]
Table 3: Storage and Handling
PropertyValueReferences
Storage Temperature 2 - 8 °C or -20 °C[3][4]
Storage Conditions Store under inert gas, Hygroscopic[3][14]

Biological Activity and Signaling Pathways

Chitooligosaccharides, including chitotriose, exhibit a range of biological activities by modulating key cellular signaling pathways. These activities are foundational to their potential therapeutic applications.

Antioxidant Activity: Chitotriose has been shown to possess antioxidant properties by effectively scavenging hydroxyl radicals.[7] It can inhibit the hydroxylation of benzoate (B1203000) to salicylate, a reaction mediated by hydroxyl radicals, with an IC50 value of 80 μM.[5][7]

Immunomodulatory Effects: COS can stimulate macrophages, leading to the production of proinflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[3] This stimulation is mediated through the activation of several critical signaling cascades.

Signaling Pathway Involvement:

  • MAPK and PI3K/Akt Pathways: COS activate macrophages through the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK, JNK, p38) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[3][4]

  • NF-κB Pathway: Activation of the above pathways is often dependent on the activation of Nuclear Factor-kappa B (NF-κB).[3][4] COS can promote the nuclear translocation of the p65 subunit of NF-κB, leading to the transcription of target genes involved in the inflammatory response.[3]

  • AMPK Pathway: In some contexts, COS can activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating cellular energy metabolism and can suppress NF-κB-mediated inflammatory responses.[5]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose TLR4 TLR4 Chitotriose->TLR4 PI3K PI3K TLR4->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activates Akt Akt p_NFkB_Inhibitor p-IκB p_Akt->p_NFkB_Inhibitor Phosphorylates NFkB_Inhibitor IκB NFkB NF-κB p_NFkB_Inhibitor->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Transcription Inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Promotes

Caption: Simplified PI3K/Akt signaling pathway activated by Chitotriose.

Experimental Protocols

Detailed methodologies for the characterization and activity assessment of this compound are critical for reproducible research. Below are representative protocols for purity determination and antioxidant activity evaluation.

Purity Determination by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid, certified reference material) into a clean vial using an analytical balance (accuracy ±0.01 mg).

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O) in which both the analyte and the standard are fully soluble.

    • Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Use a pulse sequence with a long relaxation delay (D1 ≥ 5 times the longest T₁ of both the analyte and standard) to ensure full relaxation of all protons. A typical D1 is 30-60 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>150:1 for the signals of interest).

  • Data Processing:

    • Apply a Fourier transform to the FID with minimal line broadening (e.g., LB = 0.1 Hz).

    • Carefully phase the spectrum and perform a baseline correction (e.g., 5th order polynomial) across the entire spectrum.

    • Integrate well-resolved, non-overlapping signals for both this compound and the internal standard.

  • Purity Calculation:

    • The purity (P) of the analyte is calculated using the following equation: P (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where:

      • I: Integral value of the signal

      • N: Number of protons corresponding to the integrated signal

      • MW: Molecular weight

      • m: mass

      • P_std: Purity of the internal standard

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound by separating it from potential impurities.

Methodology:

  • System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index Detector (RID), as oligosaccharides have poor UV absorbance).

  • Chromatographic Conditions:

    • Column: A column suitable for oligosaccharide separation, such as an amino-propyl or amide-HILIC column (e.g., TSK-gel Amide-80).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 80% acetonitrile/20% water to 40% acetonitrile/60% water over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase or water at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Chitotriose Trihydrochloride B Dissolve in Mobile Phase/Water A->B C Filter Sample (0.22 µm) B->C D Inject into HPLC System C->D E Separation on Amide-HILIC Column D->E F Detection (e.g., ELSD/CAD) E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Area % of Main Peak G->H I Report Purity H->I

Caption: General workflow for HPLC purity analysis of this compound.
In Vitro Hydroxyl Radical Scavenging Assay

Objective: To evaluate the ability of this compound to scavenge hydroxyl radicals (•OH) generated by the Fenton reaction.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 50 mM, pH 7.4).

    • 2-Deoxyribose solution (e.g., 28 mM in buffer).

    • Ferric chloride (FeCl₃) solution (e.g., 1 mM in buffer).

    • Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 1 mM in buffer).

    • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in buffer).

    • Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v).

    • Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH).

    • Test sample: A series of concentrations of this compound dissolved in buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 100 µL of FeCl₃, 100 µL of EDTA, 200 µL of 2-deoxyribose, and 200 µL of the test sample at various concentrations.

    • Initiate the reaction by adding 200 µL of H₂O₂.

    • Incubate the mixture at 37 °C for 1 hour.

    • Stop the reaction by adding 1 mL of TCA and 1 mL of TBA solution.

    • Heat the mixture in a boiling water bath for 15 minutes to develop the pink chromogen.

    • Cool the tubes to room temperature and measure the absorbance at 532 nm.

  • Calculation:

    • The percentage of hydroxyl radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control (without the test sample) and A_sample is the absorbance in the presence of the test sample.

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the hydroxyl radicals) can be determined by plotting the scavenging activity against the sample concentration.

Conclusion

This compound is a well-defined oligosaccharide with significant potential in scientific research and development. Its characterized chemical and physical properties provide a solid foundation for its use in various applications. The compound's ability to modulate key signaling pathways, such as MAPK, PI3K/Akt, and NF-κB, underscores its potential as an immunomodulatory and antioxidant agent. The standardized experimental protocols outlined in this guide for purity assessment and activity screening are essential for obtaining reliable and reproducible data, facilitating further exploration into the therapeutic and biotechnological applications of this versatile molecule.

References

Chitotriose Trihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Synonyms, Physicochemical Properties, Biological Activities, and Associated Signaling Pathways

This technical guide provides a comprehensive overview of Chitotriose trihydrochloride, a chitooligosaccharide with significant potential in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, quantitative data on its biological activities, experimental protocols, and a visual representation of its role in cellular signaling.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and commercial products. Clarity in nomenclature is crucial for accurate data retrieval and communication.

Primary Name Common Synonyms
This compoundChitosan (B1678972) trimer, Chitotriose 3HCl, Chitosan trimer trihydrochloride, Chitintriose, Chitotrisaccharide

Physicochemical and Biological Data

This compound and its related compounds exhibit notable antioxidant and cytotoxic activities. The following tables summarize key quantitative data from in vitro studies.

Antioxidant Activity of Chitotriose

Chitotriose has demonstrated significant potential as an antioxidant, effectively scavenging various reactive oxygen species. Its activity has been quantified through several assays.

Assay Parameter Value (µM) Reference Compounds
Inhibition of Benzoate (B1203000) HydroxylationIC₅₀80Aminoguanidine (IC₅₀ = 85 µM), Pyridoxamine (IC₅₀ = 10 µM), Trolox (IC₅₀ = 95 µM)[1][2]
Hydroxyl Radical Scavenging (ZnO photolysis)IC₅₀55Chitobiose (IC₅₀ = 30 µM)[1][2]
Superoxide (B77818) Radical Scavenging-IneffectiveChitobiose and Trolox showed scavenging ability[1][2]
Cytotoxic Activity of Chitooligosaccharides

Chitooligosaccharides of varying molecular weights have been evaluated for their cytotoxic effects on different cancer cell lines.

Chitooligosaccharide Molecular Weight Cell Line IC₅₀ (µg/ml)
10 to 100 KDaHEPG21.564
HCT1.84
MCF72.208
1.0 to 10 KDaHEPG212.948
MCF711.952

Experimental Protocols

This section details the methodologies used to assess the biological activities of chitotriose and related compounds.

Preparation of Chitooligosaccharides

Chitooligosaccharides, including chitotriose, are typically prepared by the enzymatic hydrolysis of chitosan.

Protocol:

  • A solution of chitosan is prepared, often in a dilute acid like acetic acid.

  • A specific chitosanase, such as one derived from Bacillus paramycoides, is added to the chitosan solution.

  • The enzymatic reaction is carried out at an optimal temperature and pH (e.g., 50°C and pH 6.0) for a defined period.

  • The reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • The resulting mixture of chitooligosaccharides is then analyzed and purified using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to isolate fractions with specific degrees of polymerization, such as chitobiose, chitotriose, and chitotetraose.

Antioxidant Activity Assays

3.2.1. Inhibition of Benzoate Hydroxylation

This assay measures the ability of a compound to inhibit the hydroxylation of benzoate to salicylate (B1505791) by hydroxyl radicals generated by H₂O₂ in the presence of Cu²⁺.[1][2]

Protocol:

  • A reaction mixture is prepared containing benzoate, copper (II) sulfate (B86663) (Cu²⁺), and hydrogen peroxide (H₂O₂).

  • The test compound (chitotriose) is added to the mixture at various concentrations.

  • The reaction is incubated, allowing for the generation of hydroxyl radicals and subsequent hydroxylation of benzoate.

  • The formation of salicylate is quantified, typically using a spectrophotometric method.

  • The concentration of the test compound that inhibits salicylate formation by 50% (IC₅₀) is determined.

3.2.2. Hydroxyl Radical Scavenging Assay

This assay assesses the capacity of a compound to scavenge hydroxyl radicals, which can be generated through various methods, including the photolysis of zinc oxide or the Fenton reaction (Fe³⁺/EDTA/ascorbate/H₂O₂).[1][2]

Protocol (ZnO Photolysis):

  • A suspension of zinc oxide (ZnO) is prepared in a suitable buffer.

  • The test compound is added to the suspension.

  • The mixture is exposed to UV light to induce the photolysis of ZnO and the generation of hydroxyl radicals.

  • A probe molecule, whose degradation by hydroxyl radicals can be monitored, is included in the reaction.

  • The extent of probe degradation is measured, and the IC₅₀ value for the test compound is calculated.

3.2.3. Superoxide Radical Scavenging Assay

This assay determines the ability of a compound to scavenge superoxide radicals, which can be generated non-enzymatically using a system like phenazine (B1670421) methosulfate and NADH.[1][2]

Protocol:

  • A reaction mixture is prepared containing phenazine methosulfate and NADH to generate superoxide radicals.

  • A detection reagent, such as nitroblue tetrazolium (NBT), which is reduced by superoxide radicals to a colored formazan, is included.

  • The test compound is added at various concentrations.

  • The reduction of NBT is monitored spectrophotometrically.

  • The concentration of the test compound that inhibits NBT reduction by 50% (IC₅₀) is determined.

Cytotoxicity Assay

The cytotoxic activity of chitooligosaccharides against cancer cell lines is commonly evaluated using the sulforhodamine B (SRB) cell viability assay.

Protocol:

  • Cancer cells (e.g., HEPG2, HCT, MCF7) are seeded in microtiter plates and allowed to adhere.

  • The cells are treated with various concentrations of the chitooligosaccharide samples.

  • After a specified incubation period, the cells are fixed with a reagent like trichloroacetic acid.

  • The fixed cells are stained with sulforhodamine B, a dye that binds to cellular proteins.

  • Unbound dye is washed away, and the bound dye is solubilized.

  • The absorbance of the solubilized dye is measured, which is proportional to the number of viable cells.

  • The concentration of the chitooligosaccharide that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Signaling Pathways

Chitooligosaccharides, including chitotriose and the closely related chitotetraose, are recognized as signaling molecules in various biological systems, particularly in plant immunity and symbiosis.

Chitin-Elicited Signaling in Plants

In plants, chitin (B13524) fragments released from fungal cell walls act as pathogen-associated molecular patterns (PAMPs) that trigger an immune response. This signaling cascade involves several key components.

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chitin Oligosaccharide Chitin Oligosaccharide LysM Receptor LysM Receptor (e.g., CEBiP) Chitin Oligosaccharide->LysM Receptor Binding MAPK Cascade MAPK Cascade LysM Receptor->MAPK Cascade Activation Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Phosphorylation Defense Gene Expression Defense Gene Expression Transcription Factors->Defense Gene Expression Regulation

Caption: Chitin-elicited signaling pathway in plants.

Conserved Symbiosis Signaling Pathway (CSSP)

Short-chain chitin oligomers like chitotetraose can activate the Conserved Symbiosis Signaling Pathway (CSSP) in the epidermal root cells of certain plants, a pathway also involved in interactions with symbiotic fungi.[3][4]

Conserved_Symbiosis_Signaling_Pathway Chitotetraose Chitotetraose Receptor Complex Receptor Complex Chitotetraose->Receptor Complex Perception Signal Transduction Signal Transduction Receptor Complex->Signal Transduction Calcium Spiking Nuclear Calcium Spiking Signal Transduction->Calcium Spiking Symbiotic Gene Expression Symbiotic Gene Expression Calcium Spiking->Symbiotic Gene Expression

Caption: Activation of the Conserved Symbiosis Signaling Pathway by Chitotetraose.

Regulation of Chitotriosidase Expression in Macrophages

In humans, the expression of chitotriosidase, an enzyme that can hydrolyze chitotriose, is regulated by various stimuli, including bacterial components, through distinct signaling pathways.

Chitotriosidase_Expression_Regulation cluster_stimuli Stimuli cluster_pathways Signaling Pathways LPS LPS NF-κB Pathway NF-κB Pathway LPS->NF-κB Pathway MDP MDP NOD2 Pathway NOD2 Pathway MDP->NOD2 Pathway IFN-γ IFN-γ Jak-Stat Pathway Jak-Stat Pathway IFN-γ->Jak-Stat Pathway Chitotriosidase Expression Chitotriosidase Gene Expression NF-κB Pathway->Chitotriosidase Expression NOD2 Pathway->Chitotriosidase Expression Jak-Stat Pathway->Chitotriosidase Expression

Caption: Regulation of Chitotriosidase Expression in Macrophages.

References

A Technical Guide to the Natural Sources and Synthesis of Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chitotriose trihydrochloride, a significant oligosaccharide in biomedical and biochemical research. It details its origins in natural sources, the necessary extraction of its parent polymer, chitin (B13524), and the subsequent chemical and enzymatic pathways for its synthesis. This document serves as a comprehensive resource, offering detailed experimental protocols, comparative data, and visual workflows to aid in research and development.

Natural Sources of Chitotriose Precursor: Chitin

Chitotriose is a derivative of chitin, the second most abundant natural biopolymer after cellulose.[1] Chitin is a linear polysaccharide composed of β-(1→4) linked N-acetyl-D-glucosamine units.[2][3] Its primary function is structural, found extensively in the exoskeletons of arthropods, the cell walls of fungi, and various other organisms.[1][4] The primary commercial sources for chitin isolation are the waste shells from the crustacean processing industry, particularly crabs and shrimp.[5][6]

Natural SourceOrganism TypeChitin Content (% of dry weight)Associated Components
Crustaceans Crabs, Shrimp, Lobsters15 - 40%[4]Proteins (30-40%), Minerals (CaCO3, 30-50%), Lipids (0-14%), Pigments[4][7]
Insects Beetles, Cicadas, etc.5 - 25%[4]Proteins (30-60%), Lipids (10-25%), Minerals (2-10%), Pigments[1][4]
Fungi Aspergillus niger, Mucor rouxii2 - 44%[4]Glucans (80-90%), Glycoproteins (3-20%), Lipids, Pigments[4]

Extraction and Preparation of Intermediates

The synthesis of chitotriose first requires the extraction of high-quality chitin from its natural source, which is then often converted to chitosan (B1678972) (a deacetylated form) to improve solubility and reactivity for subsequent hydrolysis steps.

Chitin Extraction Workflow

The conventional method for chitin extraction is a two-step chemical process involving demineralization and deproteinization.[8]

G raw_material Raw Material (e.g., Crustacean Shells) demineralization Step 1: Demineralization (Acid Treatment) raw_material->demineralization HCl deproteinization Step 2: Deproteinization (Alkali Treatment) demineralization->deproteinization NaOH chitin Purified Chitin deproteinization->chitin deacetylation Step 3: Deacetylation (Optional) (Conc. Alkali Treatment) chitin->deacetylation Hot Conc. NaOH chitosan Chitosan deacetylation->chitosan G chitosan Chitosan Polymer hydrolysis Acid Hydrolysis (e.g., Conc. HCl, Heat) chitosan->hydrolysis Cleaves β-(1,4) glycosidic bonds mixture Mixture of Chitooligosaccharides (DP 2-12) hydrolysis->mixture separation Purification / Separation (e.g., Chromatography) mixture->separation chitotriose Chitotriose separation->chitotriose G chitin Colloidal Chitin Substrate enzyme Enzymatic Hydrolysis (e.g., Endo-chitinase) chitin->enzyme pH, Temp Controlled products Soluble Chitooligomers (GlcNAc)n enzyme->products separation Purification / Separation products->separation n_acetyl N,N′,N″-triacetylchitotriose separation->n_acetyl deacetylation Deacetylation (Chemical or Enzymatic) n_acetyl->deacetylation chitotriose Chitotriose deacetylation->chitotriose

References

An In-depth Technical Guide to Chitotriose Trihydrochloride: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotriose trihydrochloride, a chitooligosaccharide derived from the deacetylation and hydrolysis of chitin (B13524), is a compound of significant interest in various scientific fields, including immunology, biochemistry, and agricultural science. Its biocompatibility, biodegradability, and diverse biological activities make it a promising candidate for applications ranging from drug delivery and vaccine development to sustainable agriculture. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its known biological functions with a focus on relevant signaling pathways, and detailed experimental protocols for its characterization and application in research settings.

Physicochemical Properties

This compound is the hydrochloride salt of chitotriose, a trimer of β-(1→4)-linked D-glucosamine. The addition of hydrochloride groups enhances its solubility in aqueous solutions, a critical factor for its use in biological assays and formulations.

PropertyValueReferences
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[1][2]
Molecular Weight 610.86 g/mol [1][2]
CAS Number 117436-78-9 or 41708-93-4[1][2]
Appearance White to off-white powder or crystalline solid[1]
Purity Typically ≥85% (qNMR) or ≥98% (HPLC)[1][2]
Melting Point Approximately 254-256 °C[1]
Solubility Soluble in water

Note: Two CAS numbers are frequently associated with this compound in commercial listings.

Biological Applications and Signaling Pathways

This compound exhibits a range of biological activities, making it a valuable tool in various research and development areas.

Immunology and Drug Development

Chitooligosaccharides, including chitotriose, are known to modulate immune responses. They can act as pathogen-associated molecular patterns (PAMPs) and are recognized by pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream signaling cascades. This property is being explored for the development of vaccine adjuvants and immunotherapies.

In the context of cancer research, chitotriose has been shown to enhance the antitumor activity of chemotherapeutic drugs like doxorubicin. Mechanistic studies suggest that chitotriose can upregulate the expression of Early Growth Response 1 (Egr1), a transcription factor involved in cell growth, differentiation, and apoptosis. Egr1 is known to be involved in the p53 signaling pathway, with Gadd45a as a downstream target. Furthermore, chitooligosaccharides have been implicated in the modulation of the PI3K-Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.

PI3K_Akt_Signaling_Pathway chitotriose Chitotriose receptor Cell Surface Receptor chitotriose->receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation

Figure 1: Simplified PI3K-Akt signaling pathway potentially modulated by chitotriose.

Plant Biology and Agriculture

In plant biology, chitooligosaccharides are recognized as elicitors of defense responses and promoters of symbiotic relationships. Chitotriose and other short-chain chitin oligomers can activate the conserved symbiosis signaling pathway (CSSP) in plants, which is crucial for the establishment of mutualistic associations with arbuscular mycorrhizal (AM) fungi. This signaling cascade involves the perception of the chitooligosaccharide signal at the plasma membrane, leading to downstream events such as calcium spiking and the activation of transcription factors that regulate symbiotic gene expression.

Plant_Symbiosis_Signaling chitotriose Chitotriose lysm_receptor LysM Receptor Kinase chitotriose->lysm_receptor symrk SYMRK lysm_receptor->symrk Activation ca_spiking Calcium Spiking symrk->ca_spiking ccamk CCaMK ca_spiking->ccamk cyclops CYCLOPS ccamk->cyclops gene_expression Symbiosis-Related Gene Expression cyclops->gene_expression

Figure 2: Key components of the conserved symbiosis signaling pathway in plants activated by chitotriose.

Antioxidant Activity

This compound has demonstrated antioxidant properties by scavenging free radicals. This activity is attributed to the presence of amino and hydroxyl groups in its structure, which can donate electrons to neutralize reactive oxygen species (ROS). The antioxidant potential of chitotriose suggests its utility as a natural antioxidant in various applications, including as a food additive or in cosmetic formulations.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Chitinase (B1577495) Activity Assay

This protocol is adapted for the use of a fluorogenic substrate like 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside, which is structurally similar to chitotriose and is commonly used to measure endochitinase activity.

Materials:

  • This compound (for competitive inhibition studies, if desired)

  • 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (Substrate)

  • Chitinase enzyme solution

  • Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • 96-well black microplate

  • Fluorometer (Excitation: ~360 nm, Emission: ~450 nm)

  • Incubator at 37°C

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution to the desired working concentration in the Assay Buffer.

  • Enzyme Preparation: Prepare a series of dilutions of the chitinase enzyme in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the enzyme dilution.

    • Include a blank control with 50 µL of Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 50 µL of the substrate working solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of each well using a fluorometer with excitation at ~360 nm and emission at ~450 nm.

  • Data Analysis: Subtract the fluorescence of the blank from the fluorescence of the samples. Enzyme activity is proportional to the fluorescence intensity.

Chitinase_Assay_Workflow start Start prep_substrate Prepare Substrate (Fluorogenic) start->prep_substrate prep_enzyme Prepare Enzyme Dilutions start->prep_enzyme setup_plate Setup 96-well Plate: Enzyme + Buffer prep_substrate->setup_plate prep_enzyme->setup_plate pre_incubate Pre-incubate (37°C, 5 min) setup_plate->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_fluorescence Read Fluorescence (Ex: 360nm, Em: 450nm) add_stop->read_fluorescence analyze Analyze Data read_fluorescence->analyze end End analyze->end

Figure 3: Experimental workflow for the chitinase activity assay.

DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Spectrophotometer (517 nm)

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol. Also, prepare dilutions of the positive control.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the sample or positive control dilutions to respective wells.

    • For the blank, add 100 µL of methanol.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Hydroxyl Radical Scavenging Assay

This assay determines the ability of this compound to scavenge hydroxyl radicals generated by the Fenton reaction.

Materials:

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in phosphate buffer.

  • Reagent Preparation: Prepare solutions of FeSO₄, H₂O₂, and salicylic acid in appropriate concentrations.

  • Assay Setup:

    • In test tubes, mix the sample dilution, salicylic acid, and FeSO₄.

  • Reaction Initiation: Add H₂O₂ to each tube to initiate the Fenton reaction.

  • Incubation: Incubate the tubes in a water bath at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 510 nm. The hydroxylation of salicylic acid by hydroxyl radicals produces a colored product.

  • Data Analysis: Calculate the percentage of hydroxyl radical scavenging activity:

    • Scavenging Activity (%) = [1 - (A_sample / A_control)] x 100

    • Where A_sample is the absorbance in the presence of the sample, and A_control is the absorbance in the absence of the sample.

Conclusion

This compound is a versatile and biologically active oligosaccharide with significant potential in diverse scientific and industrial applications. Its well-defined chemical properties, coupled with its ability to modulate key signaling pathways in both mammalian and plant systems, make it an invaluable tool for researchers. The experimental protocols provided in this guide offer a starting point for the investigation of its properties and applications. Further research into the precise mechanisms of action and the development of novel applications for this compound is warranted and holds considerable promise.

References

Mechanism of Action of Chitotriose as a Redox Regulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct molecular mechanisms of chitotriose as a redox regulator via cellular signaling pathways are an emerging area of research. This guide synthesizes the current understanding based on studies of chitotriose's direct antioxidant properties and extrapolates potential mechanisms from research on chitooligosaccharides (COS), a class of molecules to which chitotriose belongs. The experimental protocols provided are generalized methods that can be adapted for the specific investigation of chitotriose.

Introduction

Chitotriose, a trisaccharide of β-1,4-linked D-glucosamine, is a component of chitooligosaccharides (COS) derived from the hydrolysis of chitosan.[1] While the broader class of COS has garnered attention for its diverse biological activities, including antioxidant and anti-inflammatory effects, the specific molecular mechanisms of individual oligomers like chitotriose are not yet fully elucidated. This technical guide provides an in-depth overview of the current knowledge and hypothesized mechanisms of action of chitotriose as a redox regulator, focusing on its direct antioxidant capabilities and its potential role in modulating key cellular signaling pathways involved in the oxidative stress response.

Direct Antioxidant Activity of Chitotriose

Chitotriose has demonstrated direct antioxidant effects by scavenging reactive oxygen species (ROS). In vitro studies have quantified its ability to neutralize hydroxyl and superoxide (B77818) radicals, indicating its potential to directly mitigate oxidative damage.

Data Presentation: Radical Scavenging Activity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for the radical scavenging activity of chitotriose.

Radical SpeciesAssay SystemIC50 of Chitotriose (µM)Reference CompoundIC50 of Reference (µM)
Hydroxyl RadicalH₂O₂/Cu²⁺/Benzoate Hydroxylation80Pyridoxamine10
Hydroxyl RadicalPhotolysis of Zinc Oxide55TroloxNot specified
Superoxide RadicalPhenazine methosulfate/NADHNo significant activityTroloxActivity observed

Table 1: In vitro radical scavenging activity of Chitotriose.[1][2]

Regulation of the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. While direct evidence for chitotriose is limited, studies on COS suggest a potential mechanism for Nrf2 activation. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. Upon stimulation by electrophiles or oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes. It is hypothesized that chitooligosaccharides may disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation.[3]

Visualizing the Hypothesized Keap1-Nrf2 Pathway Activation by Chitotriose

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose Keap1 Keap1 Chitotriose->Keap1 Inhibition? Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Degradation Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

Hypothesized activation of the Nrf2 pathway by Chitotriose.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of stressors, including oxidative stress. Chronic activation of p38 and JNK is often associated with inflammation and apoptosis. Studies on COS have indicated an inhibitory effect on the phosphorylation of p38, JNK, and ERK in inflammatory contexts.[3] This suggests that chitotriose may exert a protective effect by dampening these pro-inflammatory and pro-apoptotic signaling cascades.

Visualizing the Hypothesized MAPK Pathway Inhibition by Chitotriose

MAPK_Pathway cluster_pathway MAPK Cascade Oxidative_Stress Oxidative Stress MAP3K MAP3K Oxidative_Stress->MAP3K Chitotriose Chitotriose p38_JNK p38 / JNK Chitotriose->p38_JNK Inhibition of Phosphorylation? ERK ERK Chitotriose->ERK Inhibition of Phosphorylation? MAP3K->p38_JNK MAP3K->ERK Inflammation_Apoptosis Inflammation Apoptosis p38_JNK->Inflammation_Apoptosis

Hypothesized inhibition of MAPK signaling by Chitotriose.

Experimental Protocols

The following are generalized protocols that can be adapted for investigating the effects of chitotriose on redox-related signaling pathways.

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol details the detection of Nrf2 translocation from the cytoplasm to the nucleus, a key indicator of its activation.

Nrf2_Western_Blot_Workflow A Cell Culture & Treatment (with Chitotriose) B Cell Lysis & Nuclear/Cytoplasmic Fractionation A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Primary & Secondary Antibodies for Nrf2 and Lamin B) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Workflow for Nrf2 Nuclear Translocation Western Blot.
  • Cell Culture and Treatment: Plate cells (e.g., HepG2, RAW 264.7) at an appropriate density. Once attached, treat the cells with varying concentrations of chitotriose for a predetermined time course. Include a positive control (e.g., sulforaphane) and a vehicle control.

  • Nuclear and Cytoplasmic Fractionation: Following treatment, wash cells with ice-cold PBS. Lyse the cells using a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the cytoplasmic and nuclear protein fractions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each fraction by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blot Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure proper fractionation and equal loading of nuclear proteins, probe a separate membrane or strip and re-probe the same membrane with an antibody against a nuclear marker, such as Lamin B.

  • Chemiluminescent Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal in the nuclear fraction to the Lamin B signal.

MAPK Phosphorylation Assay (Western Blot)

This protocol is for assessing the phosphorylation status of p38, JNK, and ERK as a measure of their activation.

MAPK_Western_Blot_Workflow A Cell Culture & Pre-treatment (with Chitotriose) B Stimulation (e.g., with LPS or H₂O₂) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Antibodies for phospho-p38/JNK/ERK and total-p38/JNK/ERK) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Workflow for MAPK Phosphorylation Western Blot.
  • Cell Culture and Pre-treatment: Plate cells and, once ready, pre-treat with different concentrations of chitotriose for a specified duration.

  • Stimulation: Induce MAPK activation by treating the cells with a known stimulus, such as lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂), for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot Transfer: Follow the procedures as described in section 5.1.2 (steps 4 and 5).

  • Immunoblotting:

    • Block the membrane as described previously.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.

    • After washing and incubation with an HRP-conjugated secondary antibody, strip the membranes and re-probe with antibodies for the total forms of p38, JNK, and ERK to normalize for protein loading.

  • Chemiluminescent Detection and Data Analysis: Visualize and quantify the bands as described in section 5.1.2 (steps 7 and 8). Calculate the ratio of phosphorylated protein to total protein for each MAPK.

Gene Expression Analysis of Antioxidant Enzymes (qPCR)

This protocol is for quantifying the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

qPCR_Workflow A Cell Culture & Treatment (with Chitotriose) B RNA Extraction A->B C RNA Quantification & Quality Control B->C D Reverse Transcription (cDNA Synthesis) C->D E Quantitative PCR (qPCR) (Primers for HO-1, NQO1, and Housekeeping Gene) D->E F Data Analysis (Relative Quantification, e.g., ΔΔCt method) E->F

Workflow for qPCR Analysis of Antioxidant Gene Expression.
  • Cell Culture and Treatment: Treat cells with chitotriose as described in section 5.1.1.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and specific primers for HO-1, NQO1, and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Conclusion and Future Directions

Chitotriose exhibits direct antioxidant activity through radical scavenging. Based on studies of the broader class of chitooligosaccharides, it is plausible that chitotriose also acts as an indirect antioxidant by modulating the Keap1-Nrf2 and MAPK signaling pathways. However, further research is imperative to elucidate the specific molecular interactions and downstream effects of chitotriose. Future studies should focus on:

  • Investigating the direct interaction between chitotriose and Keap1.

  • Quantifying the dose-dependent effects of chitotriose on the expression and activity of specific antioxidant enzymes.

  • Validating the hypothesized signaling pathways in various cell and animal models of oxidative stress.

A deeper understanding of the precise mechanisms of action of chitotriose will be crucial for its potential development as a targeted therapeutic agent for diseases associated with oxidative stress.

References

The Immunostimulatory Role of Chitotriose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Chitotriose's Interaction with the Innate Immune System

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a key component of fungal cell walls and the exoskeletons of arthropods. While absent in vertebrates, its breakdown products, such as chitotriose, are recognized by the innate immune system, triggering a cascade of responses. This technical guide provides a comprehensive overview of the biological role of chitotriose in stimulating immune responses, with a focus on its effects on macrophages and dendritic cells. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed look at the current understanding of chitotriose-mediated immune modulation, including signaling pathways, experimental methodologies, and quantitative data from relevant studies.

The Role of Chitotriosidase in Generating Immunologically Active Oligomers

The enzymatic activity of chitotriosidase (ChT), a human chitinase (B1577495) primarily secreted by activated macrophages, is crucial for the degradation of chitin into smaller, soluble chitooligosaccharides.[1] While large, insoluble chitin polymers are largely inert, their enzymatic breakdown yields smaller fragments, including chitotriose, that possess significant immunomodulatory properties.[1] Studies have shown that these smaller chitin oligomers are potent activators of macrophages, leading to enhanced secretion of ChT in a positive feedback loop.[1]

Chitotriose and Macrophage Activation

Macrophages are key players in the innate immune response, and their activation is a critical step in host defense. While much of the research has focused on the anti-inflammatory properties of chitooligosaccharides in the context of co-stimulation with inflammatory agents like lipopolysaccharide (LPS), there is evidence to suggest a direct, albeit nuanced, role for these molecules in macrophage activation.

Cytokine Production

The direct effect of chitotriose alone on inducing pro-inflammatory cytokine production in naive macrophages is not extensively documented in the current literature. One study indicated that chitinhexamer did not significantly increase the expression of inflammatory cytokines in human macrophages.[1] However, studies on mixed chitooligosaccharides (COS) have shown that they can induce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in RAW 264.7 macrophages.[2]

In the context of an existing inflammatory environment, chitotriose has demonstrated a more defined role. Pre-treatment of LPS-stimulated RAW 264.7 macrophages with chitotriose (COS3) has been shown to inhibit the production of several pro-inflammatory mediators.

MediatorCell LineStimulantChitotriose ConcentrationInhibition (%)Reference
Nitric Oxide (NO)RAW 264.7LPS200 µM~30%[3]
TNF-αRAW 264.7LPS200 µM~45%[3]
IL-6RAW 264.7LPS200 µM~80%[3]
MCP-1RAW 264.7LPS200 µM~30%[3]

Table 1: Inhibitory Effects of Chitotriose on Pro-inflammatory Mediator Production in LPS-Stimulated Macrophages

Signaling Pathways in Macrophages

The immunomodulatory effects of chitooligosaccharides are mediated through the activation of several key intracellular signaling pathways. While direct evidence for chitotriose-specific activation is still emerging, studies on COS mixtures point towards the involvement of Toll-like Receptor 2 (TLR2) and the downstream NF-κB, MAPK, and PI3K/Akt pathways.[2][4]

The NF-κB pathway is a central regulator of inflammatory gene expression. It is hypothesized that chitotriose, upon recognition by surface receptors like TLR2, initiates a signaling cascade that leads to the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Signaling cluster_nucleus chitotriose Chitotriose TLR2 TLR2 chitotriose->TLR2 MyD88 MyD88 TLR2->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates p65_p50 p65/p50 nucleus Nucleus p65_p50->nucleus translocates cytokine_genes Pro-inflammatory Gene Transcription nucleus->cytokine_genes induces

Chitotriose-induced NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is another critical signaling cascade in immune cells. Studies on chitin tetrasaccharides have shown specific activation of the ERK pathway.[1] It is plausible that chitotriose similarly induces the phosphorylation and activation of these kinases, leading to the activation of transcription factors like AP-1 and subsequent cytokine gene expression.

MAPK_Signaling chitotriose Chitotriose receptor Receptor (e.g., TLR2) chitotriose->receptor adaptor Adaptor Proteins receptor->adaptor MAPKKK MAPKKK (e.g., TAK1) adaptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors JNK->transcription_factors ERK1_2->transcription_factors cytokine_production Cytokine Production transcription_factors->cytokine_production

Chitotriose-induced MAPK signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in regulating various cellular processes, including inflammation. Some studies on COS suggest that this pathway can be activated, leading to the phosphorylation of Akt and subsequent downstream signaling events that can influence cytokine production and cell survival.[2]

PI3K_Akt_Signaling chitotriose Chitotriose receptor Receptor (e.g., TLR2) chitotriose->receptor PI3K PI3K receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates downstream Downstream Effectors Akt->downstream immune_response Modulation of Immune Response downstream->immune_response

Chitotriose-induced PI3K/Akt signaling.

Chitotriose and Dendritic Cell Activation

Dendritic cells (DCs) are professional antigen-presenting cells that bridge the innate and adaptive immune systems. The expression of chitotriosidase increases significantly during the maturation of DCs, suggesting a role for chitin-derived molecules in DC immunoresponse.[5] However, direct evidence for the activation of immature DCs by chitotriose alone and the subsequent cytokine profile is currently lacking in the scientific literature. It has been shown that chitosan (B1678972) can induce the upregulation of co-stimulatory molecules like CD86 on DCs, but without inducing cytokine production.[6] This suggests that chitotriose might act as a co-stimulatory signal rather than a primary activator of DCs.

Further research is required to elucidate the specific effects of chitotriose on DC maturation, cytokine production (particularly IL-12, which is crucial for Th1 polarization), and the subsequent T-cell response.

Experimental Protocols

The following are generalized protocols for the generation of macrophages and dendritic cells and their subsequent stimulation with chitotriose. Researchers should optimize concentrations and incubation times for their specific experimental setup.

Generation of Human Monocyte-Derived Macrophages (MDMs)
  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14+ magnetic beads.

  • Differentiation: Plate the purified monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of M-CSF.

  • Culture: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator, replacing the medium every 2-3 days.

  • Stimulation: On day 7, replace the medium with fresh RPMI-1640 containing the desired concentration of chitotriose (e.g., 1-200 µM).

  • Analysis: After the desired incubation period (e.g., 24-48 hours), collect the supernatant for cytokine analysis by ELISA or multiplex assay. Cell lysates can be prepared for Western blot analysis of signaling pathway activation.

MDM_Protocol buffy_coat Buffy Coat pbmcs PBMC Isolation buffy_coat->pbmcs monocytes CD14+ Monocyte Purification pbmcs->monocytes differentiation Differentiation (6-7 days with M-CSF) monocytes->differentiation mdms Mature MDMs differentiation->mdms stimulation Chitotriose Stimulation mdms->stimulation analysis Analysis (ELISA, Western Blot) stimulation->analysis

Workflow for MDM generation and stimulation.
Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

  • Bone Marrow Isolation: Harvest bone marrow from the femurs and tibias of mice.

  • Cell Culture: Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of GM-CSF.

  • Differentiation: Culture the cells for 8-10 days at 37°C in a 5% CO2 incubator. On day 3, add fresh medium with GM-CSF. On days 6 and 8, centrifuge the cells and replace half of the medium.

  • Harvesting: On day 10, collect the non-adherent and loosely adherent cells, which are the immature BMDCs.

  • Stimulation: Plate the immature BMDCs and stimulate with the desired concentration of chitotriose.

  • Analysis: Collect supernatant and cell lysates for analysis as described for MDMs.

BMDC_Protocol bone_marrow Mouse Bone Marrow culture Cell Culture (8-10 days with GM-CSF) bone_marrow->culture bmdcs Immature BMDCs culture->bmdcs stimulation Chitotriose Stimulation bmdcs->stimulation analysis Analysis (ELISA, Flow Cytometry) stimulation->analysis

Workflow for BMDC generation and stimulation.

Conclusion and Future Directions

Chitotriose, a small chitin oligomer, represents a fascinating molecule at the interface of innate immunity and microbial recognition. While its role as an anti-inflammatory agent in the context of pre-existing inflammation is becoming clearer, its capacity to directly stimulate a pro-inflammatory response in naive immune cells remains an area requiring further investigation. The available evidence suggests that chitotriose and other small chitooligosaccharides are recognized by pattern recognition receptors and can modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. However, the precise molecular interactions and the full spectrum of downstream effects, particularly in dendritic cells, are yet to be fully elucidated.

Future research should focus on:

  • Determining the direct immunostimulatory capacity of purified chitotriose on naive macrophages and dendritic cells.

  • Quantifying the dose-dependent production of a broad range of cytokines and chemokines in response to chitotriose monotherapy.

  • Elucidating the specific receptor(s) for chitotriose on different immune cell types.

  • Dissecting the specific components of the NF-κB, MAPK, and PI3K/Akt pathways that are activated by chitotriose.

  • Investigating the in vivo effects of chitotriose on immune cell recruitment and activation.

A deeper understanding of the biological role of chitotriose will not only enhance our knowledge of innate immune recognition but also open new avenues for the development of novel immunomodulatory therapeutics for a range of diseases, from infectious diseases to inflammatory disorders and cancer.

References

Chitotriose Trihydrochloride: A Technical Guide for Glycomics and Carbohydrate Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose trihydrochloride, a trimer of N-acetyl-D-glucosamine, is a well-defined oligosaccharide that plays a pivotal role in the fields of glycomics and carbohydrate recognition. Its structural simplicity and biological relevance make it an invaluable tool for studying carbohydrate-protein interactions, enzymatic activities, and immune modulation. This technical guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of chitotriose, a trisaccharide of β-1,4-linked N-acetyl-D-glucosamine residues. Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[1]
Molecular Weight 610.87 g/mol [1]
Appearance White to off-white powder[2]
Purity ≥98% (by HPLC)[1][3]
Solubility Soluble in water[2]
CAS Number 41708-93-4[1]

Applications in Glycomics and Carbohydrate Recognition

This compound serves as a crucial molecule for investigating a variety of biological processes. Its primary applications lie in its ability to act as a specific substrate for chitin-degrading enzymes and as a ligand for carbohydrate-binding proteins (lectins) and pattern recognition receptors.

Substrate for Chitinase (B1577495) Activity Assays

Chitotriose and its derivatives are excellent substrates for chitinases, a class of enzymes that hydrolyze chitin (B13524). The breakdown of chitotriose can be monitored to determine chitinase activity, which is relevant in various fields, including fungal biology, immunology, and agriculture.

Quantitative Data: Kinetic Parameters of Chitinases with Chitin Oligosaccharides

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)Reference
Barley Chitinase(GlcNAc)₃19-[4]
Barley Chitinase4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside330.0055[4]
Bacillus subtilis Chitinase (Chi-3)Glycol Chitin1.1 (mg/mL)-[5]
Chitinilyticum aquatile CaChi18B_ΔChBDsColloidal Chitin1159 (mg/mL)103.7[6]

Experimental Protocol: Fluorometric Chitinase Activity Assay

This protocol describes a common method for measuring chitinase activity using a fluorogenic chitotriose derivative.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM sodium phosphate (B84403) buffer, pH 5.0.

    • Substrate Stock Solution: Dissolve 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside in DMSO to a concentration of 10 mM.

    • Enzyme Solution: Prepare a dilution series of the chitinase-containing sample in the assay buffer.

    • Stop Solution: Prepare a 0.5 M sodium carbonate solution.

  • Assay Procedure:

    • Add 50 µL of the enzyme solution to the wells of a 96-well black microplate.

    • Add 40 µL of assay buffer to each well.

    • Initiate the reaction by adding 10 µL of the substrate stock solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using a known concentration of 4-methylumbelliferone.

    • Calculate the enzyme activity based on the rate of fluorescent product formation.

Chitinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate, Enzyme, and Stop Solution Plate Pipette Enzyme and Assay Buffer into 96-well Plate Reagents->Plate Add_Substrate Add Substrate to Initiate Reaction Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 450 nm) Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate Activity using Standard Curve Measure_Fluorescence->Analyze_Data

Chitinase Activity Assay Workflow.

Ligand for Carbohydrate-Binding Proteins (Lectins)

Chitotriose is a specific ligand for various lectins, which are proteins that recognize and bind to specific carbohydrate structures. Studying these interactions is crucial for understanding cell-cell recognition, host-pathogen interactions, and immune responses.

Quantitative Data: Binding Affinities of Lectins for Chitin Oligosaccharides

LectinLigandKᴅ (µM)MethodReference
Datura stramonium lectin (DSL)Triacetylchitotriose- (High Affinity)Molecular Docking[7]
Wheat Germ Agglutinin (WGA)(GlcNAc)₃2.5Isothermal Titration Calorimetry-
Tomato Lectin (LEL)(GlcNAc)₃1.8Isothermal Titration Calorimetry-

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Lectin-Chitotriose Interaction

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • Dissolve the purified lectin and this compound in the same dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Degas both solutions to prevent bubble formation during the experiment.

    • Determine the accurate concentrations of the lectin and this compound solutions.

  • ITC Experiment:

    • Load the lectin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the titration syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment might involve 19 injections of 2 µL each with a 150-second spacing at 25°C.

    • Perform a control titration of the ligand into the buffer to account for the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS, where Kₐ = 1/Kᴅ.

ITC_Workflow cluster_setup Experimental Setup cluster_run Titration cluster_analysis Data Analysis Sample_Prep Prepare & Degas Lectin and Chitotriose Solutions Load_ITC Load Lectin into Cell and Chitotriose into Syringe Sample_Prep->Load_ITC Titration Inject Chitotriose into Lectin Solution Load_ITC->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Integration Integrate Raw Data Heat_Measurement->Integration Correction Correct for Heat of Dilution Integration->Correction Fitting Fit to Binding Model Correction->Fitting Thermodynamics Determine Kᴅ, n, ΔH, ΔG, and ΔS Fitting->Thermodynamics

Isothermal Titration Calorimetry Workflow.

Modulator of Immune Responses

Chitooligosaccharides, including chitotriose, are recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptor 2 (TLR2). This recognition can trigger downstream signaling cascades, leading to the production of cytokines and other inflammatory mediators.

Signaling Pathway: Chitotriose-Induced TLR2/NF-κB Signaling

The binding of chitotriose to TLR2 on the surface of macrophages can initiate a signaling cascade that culminates in the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chitotriose Chitotriose Trihydrochloride TLR2 TLR2 Chitotriose->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression

Chitotriose-Induced TLR2/NF-κB Signaling Pathway.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and purification of this compound.

Experimental Protocol: HPLC Analysis of Chitotriose

  • Instrumentation:

    • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

    • Amine-based column (e.g., Asahipak NH2P-50).

  • Mobile Phase:

  • Procedure:

    • Dissolve the this compound sample in the mobile phase.

    • Inject the sample onto the column.

    • Elute isocratically with the mobile phase at a flow rate of 1.0 mL/min.

    • Detect the eluting chitotriose using a UV detector at 210 nm or an ELSD.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of chitotriose in the sample by comparing its peak area to the standard curve.

Mass Spectrometry (MS)

MS is a powerful tool for the structural characterization and quantification of chitotriose.

Experimental Protocol: LC-MS/MS Analysis of Chitotriose

  • Instrumentation:

    • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Amine or HILIC column for separation.

  • Mobile Phase:

  • Procedure:

    • Separate the chitooligosaccharides using the LC system.

    • Introduce the eluent into the mass spectrometer.

    • Acquire mass spectra in positive ion mode, looking for the protonated molecule [M+H]⁺ or other adducts.

    • Perform tandem MS (MS/MS) on the parent ion of chitotriose to obtain fragment ions for structural confirmation.

  • Data Analysis:

    • Identify chitotriose based on its retention time and mass-to-charge ratio.

    • Confirm the structure by analyzing the fragmentation pattern.

    • Quantify using a labeled internal standard or an external calibration curve.

Conclusion

This compound is a versatile and indispensable tool in glycomics and carbohydrate recognition research. Its well-defined structure and biological activity enable detailed investigations of enzyme kinetics, protein-carbohydrate interactions, and immune signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to advancements in our understanding of the complex roles of carbohydrates in biology and disease.

References

The Pivotal Role of Chitotriose in Chitin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitotriose, a trimer of N-acetylglucosamine, stands as a central molecule in the intricate web of chitin (B13524) metabolism. Far from being a mere breakdown product, it functions as a critical signaling molecule and a key substrate in diverse biological processes across kingdoms. This in-depth technical guide delineates the function of chitotriose, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling roles.

Chitotriose as a Bioactive Elicitor in Plant Immunity and Symbiosis

Chitin, a major component of fungal cell walls and arthropod exoskeletons, is a well-established pathogen-associated molecular pattern (PAMP) in plants. Upon pathogenic attack, plant chitinases degrade chitin into smaller chitooligosaccharides, including chitotriose, which then act as potent elicitors of plant defense responses.

Signaling Pathway in Plant Immunity

The perception of chitotriose and other chitooligosaccharides initiates a signaling cascade that culminates in the activation of defense genes. This pathway is primarily mediated by Lysin Motif (LysM) receptor-like kinases (RLKs) located on the plant cell membrane.

Chitotriose_Signaling_Plant cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitotriose Chitotriose LysM-RLK LysM Receptor Kinase (e.g., CERK1) Chitotriose->LysM-RLK Binding Ca_ion Ca²⁺ Influx LysM-RLK->Ca_ion Activation MAPK_Cascade MAPK Cascade (MPK3/MPK6) Ca_ion->MAPK_Cascade Activation Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Upregulation

Figure 1: Chitotriose-induced signaling pathway in plants.
Quantitative Data on Receptor Binding and Gene Expression

While specific binding affinities for chitotriose to individual LysM receptors are still an active area of research, studies on chitooligosaccharides provide valuable insights. For instance, the dissociation constants (Kd) for chitooligosaccharides with barley chitinase (B1577495) have been determined, showing an increase in affinity with chain length[1]. The binding affinities of LysM domains to chitooligosaccharides are generally in the micromolar range[2].

LigandReceptor/EnzymeAffinity (Kd) / Kinetic ParameterOrganismReference
(GlcNAc)₃Barley Chitinase19 µM (Kd)Hordeum vulgare[1]
(GlcNAc)₃-UMBBarley ChitinaseKm = 33 µM, kcat = 0.33 min⁻¹Hordeum vulgare[1]
ChitooctaosePutative ReceptorsUpregulation of 118 TF genesArabidopsis thaliana[1]

Table 1: Quantitative data on chitooligosaccharide interactions.

Enzymatic Degradation of Chitin to Chitotriose

The breakdown of the insoluble chitin polymer into smaller, soluble oligosaccharides like chitotriose is a critical step in chitin metabolism. This process is catalyzed by a class of enzymes known as chitinases (EC 3.2.1.14).

Chitinase Action and Chitotriose Production

Chitinases are glycosyl hydrolases that cleave the β-1,4-glycosidic bonds in the chitin chain. Endochitinases act randomly within the chain, releasing a mixture of chitooligosaccharides of varying lengths, including chitotriose. Exochitinases, on the other hand, act from the ends of the chitin chain, releasing chitobiose or N-acetylglucosamine.

Chitin_Degradation Chitin Chitin Chitooligosaccharides Chitooligosaccharides (including Chitotriose) Chitin->Chitooligosaccharides Endochitinase Endochitinase Endochitinase Chitobiose_GlcNAc Chitobiose & N-acetylglucosamine Chitooligosaccharides->Chitobiose_GlcNAc Exochitinase Exochitinase Exochitinase

Figure 2: Enzymatic degradation of chitin.
Experimental Protocol: Chitinase Activity Assay

A common method to measure chitinase activity is a colorimetric assay using a chromogenic substrate like p-nitrophenyl-β-D-N,N',N''-triacetylchitotriose.

Materials:

  • Substrate: p-nitrophenyl-β-D-N,N',N''-triacetylchitotriose

  • Buffer: 0.1 M sodium acetate (B1210297) buffer (pH 5.0)

  • Enzyme solution: Purified or crude chitinase extract

  • Stop solution: 0.2 M sodium carbonate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the substrate and buffer.

  • Add the enzyme solution to initiate the reaction.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Chitotriose Metabolism in Microorganisms

Bacteria and fungi are the primary recyclers of chitin in the biosphere. Chitotriose plays a central role in their chitin utilization pathways.

Bacterial Chitin Metabolism

Many marine bacteria, such as those from the genus Vibrio, are efficient chitin degraders. The process involves extracellular degradation of chitin, transport of the resulting oligosaccharides, and intracellular catabolism.

Bacterial_Chitin_Metabolism cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Chitin Chitin Chitotriose Chitotriose Chitin->Chitotriose Secreted_Chitinases Secreted_Chitinases Secreted Chitinases Chitoporin Chitoporin Chitotriose->Chitoporin Transport ABC_Transporter ABC Transporter Chitoporin->ABC_Transporter Transport Chitodextrinase Chitodextrinase ABC_Transporter->Chitodextrinase Hydrolysis GlcNAc N-acetylglucosamine Chitodextrinase->GlcNAc Glycolysis Glycolysis GlcNAc->Glycolysis

Figure 3: Bacterial chitin utilization pathway.
Fungal Chitin Metabolism

In fungi, chitin metabolism is crucial for cell wall remodeling during growth and morphogenesis. Fungi express a variety of chitinases that can degrade their own cell wall chitin, releasing chitooligosaccharides that can be reutilized. Chitotriose can also act as an inducer of chitinase gene expression in some fungi, creating a feedback loop for chitin recycling.

Chitotriose in Drug Development and Biotechnology

The unique biological activities of chitotriose have garnered interest in various applications.

  • Antifungal Agents: As a key component of the fungal cell wall, targeting chitin metabolism is a promising strategy for developing new antifungal drugs.

  • Biocontrol Agents: Enhancing chitinase production in plants or beneficial microbes can improve their ability to combat fungal pathogens.

  • Drug Delivery: Chitosan and its derivatives, including chitotriose, are being explored as biocompatible and biodegradable materials for drug delivery systems.

  • Prebiotics: Chitooligosaccharides may have prebiotic effects, promoting the growth of beneficial gut bacteria.

Experimental Workflows

Studying the function of chitotriose involves a multi-faceted approach, combining biochemical, molecular, and cellular techniques.

Experimental_Workflow Start Hypothesis: Chitotriose induces a specific cellular response Biochemical_Assays Biochemical Assays (e.g., Receptor Binding) Start->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Ca²⁺ Imaging) Start->Cellular_Assays Molecular_Assays Molecular Assays (e.g., qPCR, Proteomics) Start->Molecular_Assays Data_Analysis Data Integration and Analysis Biochemical_Assays->Data_Analysis Cellular_Assays->Data_Analysis Molecular_Assays->Data_Analysis Conclusion Conclusion: Elucidation of Chitotriose Function Data_Analysis->Conclusion

Figure 4: General experimental workflow for studying chitotriose function.

Conclusion

Chitotriose is a multifaceted molecule that plays a pivotal role in chitin metabolism, acting as both a key substrate and a critical signaling molecule. Its ability to elicit defense responses in plants, its central position in microbial chitin utilization, and its potential applications in biotechnology and medicine underscore the importance of continued research into its diverse functions. This guide provides a comprehensive overview for professionals seeking to deepen their understanding of this significant trisaccharide.

References

Methodological & Application

Application Notes and Protocols for In Vitro Chitinase Activity Assay Using Chitotriose Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro measurement of chitinase (B1577495) activity, with a focus on endochitinase activity, utilizing chitotriose and its derivatives as substrates. The protocols described herein are essential for researchers in biochemistry, molecular biology, and pharmacology for applications such as enzyme characterization, screening for chitinase inhibitors, and studying the role of chitinases in various biological processes.

Introduction

Chitinases (EC 3.2.1.14) are glycosyl hydrolases that catalyze the degradation of chitin (B13524), a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc). The measurement of chitinase activity is crucial for understanding their function in diverse organisms, from bacteria and fungi to plants and animals, and for the development of therapeutic agents targeting chitinase-related pathologies. Chitotriose, a trimer of GlcNAc, and its derivatives serve as specific substrates for endochitinases, which cleave internal glycosidic bonds within the chitin chain. This document details both fluorometric and colorimetric assays for the sensitive and quantitative determination of endochitinase activity.

Principle of the Assays

The in vitro chitinase activity assays presented here are based on the enzymatic hydrolysis of a chitotriose-containing substrate. The choice of assay depends on the desired sensitivity and available equipment.

  • Fluorometric Assay: This highly sensitive method employs a fluorogenic substrate, 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose (4-MU-chitotriose). Chitinase-mediated hydrolysis releases the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), which can be quantified by measuring the increase in fluorescence intensity. This assay is particularly suitable for high-throughput screening and for samples with low enzyme concentrations.

  • Colorimetric Assay: This method can be performed in two ways:

    • Using a Chromogenic Substrate: Similar to the fluorometric assay, a chromogenic substrate such as 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose (pNP-chitotriose) is used. Enzymatic cleavage releases p-nitrophenol (pNP), a yellow-colored compound that can be quantified spectrophotometrically.

    • Using Unlabeled Chitotriose Trihydrochloride: In this classic approach, chitinase hydrolyzes the unlabeled this compound. The resulting reducing sugars (monosaccharides and disaccharides) are then quantified using a secondary chemical reaction, such as the 3,5-dinitrosalicylic acid (DNS) method, which produces a colored product proportional to the amount of reducing sugars present.

Data Presentation

The following tables summarize the key quantitative parameters for the described chitinase activity assays.

Table 1: Reagents and Materials

Reagent/MaterialFluorometric AssayColorimetric Assay (pNP-substrate)Colorimetric Assay (DNS Method)
Substrate 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotrioseThis compound
Assay Buffer Phosphate-Citrate Buffer (pH 5.0-5.2)Assay Buffer (e.g., Sodium Acetate, pH 5.0)Citrate Buffer (pH 7.0) or Phosphate (B84403) Buffer (pH 7.0)
Stop Solution Glycine-NaOH Buffer (pH 10.6) or 0.2 M Sodium Carbonate0.2 M Sodium CarbonateDNS Reagent
Standard 4-Methylumbelliferone (4-MU)p-Nitrophenol (pNP)N-acetyl-D-glucosamine (GlcNAc) or Glucose
Detection Wavelength Excitation: ~360 nm, Emission: ~450 nm[1][2]~405 nm[3][4]~540 nm
Plate Type 96-well, black, flat-bottom96-well, clear, flat-bottomMicrocentrifuge tubes and 96-well, clear, flat-bottom plate
Positive Control Purified Chitinase (e.g., from Trichoderma viride)Purified Chitinase (e.g., from Trichoderma viride)Purified Chitinase (e.g., from Streptomyces griseus)

Table 2: Typical Reaction Conditions and Concentrations

ParameterFluorometric AssayColorimetric Assay (pNP-substrate)Colorimetric Assay (DNS Method)
Substrate Stock Concentration 20 mg/mL in DMSO[5]1-2 mg/mL in Assay Buffer[3]0.5% (w/v) in buffer
Substrate Working Concentration 0.2 - 0.5 mg/mL[1][5]0.5 - 1.0 mg/mL[3]0.5% (w/v)
Enzyme Sample Volume 1 - 20 µL1 - 20 µL1.0 mL
Reaction Volume 100 - 120 µL100 - 120 µL2.0 mL
Incubation Temperature 37 °C[1][2]37 °C[3]37 °C
Incubation Time 30 - 60 minutes[2]30 - 60 minutes30 minutes
Standard Curve Range 10 - 1000 ng 4-MU0 - 100 nmol pNP0 - 1000 µg/mL Glucose/GlcNAc

Experimental Protocols

Protocol 1: Fluorometric Endochitinase Activity Assay

This protocol is adapted from established methods for measuring endochitinase activity in various biological samples.[1][5]

1. Reagent Preparation:

  • Assay Buffer (Phosphate-Citrate Buffer, pH 5.2): Prepare by mixing 26.7 mL of 0.2 M dibasic sodium phosphate and 23.3 mL of 0.1 M citric acid, and adjust the final volume to 100 mL with deionized water.[5]

  • Substrate Stock Solution (20 mg/mL): Dissolve 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose in DMSO. This may require vortexing for an extended period or incubation at 37 °C to fully dissolve. Store in aliquots at -20 °C.[1]

  • Substrate Working Solution (0.5 mg/mL): Just before use, dilute the Substrate Stock Solution 40-fold with Assay Buffer. Equilibrate to 37 °C before starting the assay.[1][5]

  • Stop Solution (Glycine-NaOH Buffer, pH 10.6): Combine 25 mL of 0.2 M glycine (B1666218) stock solution with 22.75 mL of 0.2 M NaOH, and dilute with deionized water to a final volume of 100 mL.[5] Alternatively, a 0.2 M Sodium Carbonate solution can be used.

  • 4-MU Standard Stock Solution (e.g., 50 mg/mL): Prepare a stock solution of 4-Methylumbelliferone in a suitable solvent like DMSO.

  • 4-MU Standard Curve Solutions: Prepare a serial dilution of the 4-MU Standard Stock Solution in the Stop Solution to generate standards ranging from 5 µg/mL to 500 µg/mL.[1]

2. Assay Procedure:

  • Prepare Standard Curve: In a 96-well black plate, add known amounts of 4-MU standard solutions to different wells in triplicate. Adjust the final volume in each well with Stop Solution to be consistent with the final volume of the samples after the reaction is stopped.

  • Sample Preparation: Prepare your enzyme samples (e.g., cell lysates, purified enzyme, culture supernatants) in the Assay Buffer.

  • Reaction Setup: To the wells of the 96-well plate, add your enzyme samples. Prepare a blank control with Assay Buffer instead of the enzyme sample.

  • Initiate Reaction: Add the pre-warmed Substrate Working Solution to each well to start the enzymatic reaction. The final volume in each well should be consistent.

  • Incubation: Incubate the plate at 37 °C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction: Stop the reaction by adding the Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[1][2]

3. Data Analysis:

  • Subtract the fluorescence reading of the blank from all sample and standard readings.

  • Plot the fluorescence intensity of the 4-MU standards against their concentration to generate a standard curve.

  • Determine the concentration of 4-MU produced in each sample by interpolating its fluorescence reading on the standard curve.

  • Calculate the chitinase activity, typically expressed as µmol of 4-MU released per minute per mg of protein.

Protocol 2: Colorimetric Endochitinase Activity Assay (pNP-Substrate)

This protocol is based on the use of a p-nitrophenyl-labeled chitotriose substrate.[3][4]

1. Reagent Preparation:

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0): Prepare the buffer and adjust the pH as required for your enzyme.

  • Substrate Solution (1 mg/mL): Dissolve 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose in the Assay Buffer. This may require gentle warming and vortexing. Prepare fresh before use.

  • Stop Solution (0.2 M Sodium Carbonate): Dissolve sodium carbonate in deionized water.

  • p-Nitrophenol (pNP) Standard Stock Solution (e.g., 10 mM): Prepare a stock solution of p-nitrophenol in the Assay Buffer.

  • pNP Standard Curve Solutions: Prepare a serial dilution of the pNP Standard Stock Solution in the Assay Buffer to generate standards for the standard curve.

2. Assay Procedure:

  • Prepare Standard Curve: In a 96-well clear plate, add known amounts of pNP standard solutions to different wells in triplicate.

  • Sample Preparation: Prepare your enzyme samples in the Assay Buffer.

  • Reaction Setup: In separate tubes or a 96-well plate, add your enzyme samples. Include a blank control with Assay Buffer instead of the enzyme.

  • Initiate Reaction: Add the Substrate Solution to each tube/well to start the reaction.

  • Incubation: Incubate at 37 °C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding the Stop Solution. A yellow color will develop.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate spectrophotometer.[3]

3. Data Analysis:

  • Subtract the absorbance of the blank from all sample and standard readings.

  • Plot the absorbance of the pNP standards against their concentration to create a standard curve.

  • Determine the amount of pNP released in your samples from the standard curve.

  • Calculate the chitinase activity, typically expressed as µmol of pNP released per minute per mg of protein.

Protocol 3: Colorimetric Chitinase Activity Assay using this compound (DNS Method)

This protocol measures the reducing sugars produced from the hydrolysis of unlabeled this compound.

1. Reagent Preparation:

  • Assay Buffer (e.g., 0.1 M Citrate Buffer, pH 7.0): Prepare the buffer and adjust the pH.

  • Substrate Solution (0.5% w/v): Dissolve this compound in the Assay Buffer.

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of deionized water with gentle heating. In a separate container, dissolve 30 g of sodium potassium tartrate in 20 mL of deionized water. Mix the two solutions and adjust the final volume to 100 mL with deionized water. Store in a dark bottle at room temperature.

  • Glucose/GlcNAc Standard Stock Solution (1 mg/mL): Dissolve glucose or N-acetyl-D-glucosamine in deionized water.

  • Standard Curve Solutions: Prepare a serial dilution of the stock solution to create standards ranging from 100 to 1000 µg/mL.

2. Assay Procedure:

  • Reaction Setup: In microcentrifuge tubes, mix 1.0 mL of the Substrate Solution with 1.0 mL of your enzyme sample. Prepare a blank with 1.0 mL of Assay Buffer instead of the enzyme.

  • Incubation: Incubate the tubes in a water bath at 37 °C for 30 minutes.

  • Stop Reaction and Color Development: Stop the reaction by adding 2.0 mL of DNS reagent to each tube. Boil the tubes for 10 minutes in a water bath. A color change from yellow to reddish-brown will occur.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Transfer an aliquot of the reaction mixture to a 96-well clear plate and measure the absorbance at 540 nm.

  • Standard Curve: In parallel, prepare a standard curve by adding 2.0 mL of DNS reagent to 2.0 mL of each standard solution and follow the same heating and cooling steps.

3. Data Analysis:

  • Subtract the absorbance of the blank from all sample and standard readings.

  • Plot the absorbance of the standards against their concentration to generate a standard curve.

  • Determine the concentration of reducing sugars produced in your samples from the standard curve.

  • Calculate the chitinase activity, typically expressed as µmol of reducing sugar released per minute per mg of protein.

Visualizations

Enzymatic_Reaction_Fluorometric sub 4-Methylumbelliferyl-Chitotriose (Non-fluorescent) enz Endochitinase sub->enz prod1 Chitotriose enz->prod1 Hydrolysis prod2 4-Methylumbelliferone (4-MU) (Fluorescent) enz->prod2

Caption: Enzymatic hydrolysis of 4-MU-chitotriose by endochitinase.

Experimental_Workflow_Fluorometric start Start prep_reagents Prepare Reagents: - Assay Buffer - Substrate Solution - Stop Solution - 4-MU Standards start->prep_reagents setup_plate Set up 96-well plate: - Add Enzyme Samples - Add Blanks prep_reagents->setup_plate add_substrate Initiate Reaction: Add Substrate Working Solution setup_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction: Add Stop Solution incubate->stop_reaction read_plate Measure Fluorescence (Ex: 360 nm, Em: 450 nm) stop_reaction->read_plate analyze Data Analysis: - Standard Curve - Calculate Activity read_plate->analyze end End analyze->end Enzymatic_Reaction_DNS sub This compound enz Endochitinase sub->enz prod Reducing Sugars (GlcNAc, Chitobiose) enz->prod Hydrolysis dns_reagent DNS Reagent + Heat prod->dns_reagent colored_prod Colored Product (Absorbance at 540 nm) dns_reagent->colored_prod

References

Protocol for using Chitotriose trihydrochloride as a chitinase substrate.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of Chitotriose Trihydrochloride as a Chitinase (B1577495) Substrate

Introduction

Chitinases (EC 3.2.1.14) are glycosyl hydrolase enzymes that catalyze the degradation of chitin (B13524), a linear polymer of β-(1→4)-linked N-acetylglucosamine (GlcNAc). These enzymes are found in a wide range of organisms, including bacteria, fungi, plants, and animals, where they play crucial roles in nutrition, morphogenesis, and defense.[1][2] Chitotriose, a trimer of GlcNAc, serves as a specific substrate for endochitinases, which cleave internal glycosidic bonds within the chitin chain.[3] This document provides detailed protocols and application notes for utilizing this compound in chitinase activity assays, targeting researchers in basic science and drug development.

Principle of the Assay

The fundamental principle of the chitinase assay using chitotriose is the enzymatic hydrolysis of the substrate into smaller oligosaccharides (chitobiose) and monosaccharides (GlcNAc). The rate of this reaction is proportional to the chitinase activity in the sample. The products of the hydrolysis, specifically the newly formed reducing ends, can be quantified using various colorimetric methods. Common detection methods include the Schales' procedure, which involves the reduction of ferricyanide (B76249), and the 3,5-dinitrosalicylic acid (DNS) method.[4][5] Alternatively, fluorometric assays can be employed using chitotriose derivatives, such as 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose, where the release of the fluorescent tag is measured.[2]

Quantitative Data: Chitinase Kinetics

The kinetic parameters of chitinases, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing enzyme efficiency and inhibitor screening. These parameters are highly dependent on the specific enzyme source, substrate, and assay conditions (e.g., pH, temperature). The following tables summarize representative kinetic data for various chitinases.

Table 1: Kinetic Parameters of Various Chitinases with Colloidal Chitin

Enzyme Source Kₘ (mg/mL) Vₘₐₓ (µmol/min/mg) Optimal pH Optimal Temp. (°C) Reference
Penicillium oxalicum k10 12.56 1.05 5.0 40 [6]
Serratia proteamaculans 568 83 0.0065 6.0 40 [7]
Chaetomium globosum 3.18 8.05 - - [8]

| Serratia marcescens B4A | - | - | 5.0 | 45 |[9] |

Table 2: Kinetic Parameters with Fluorogenic Substrates

Enzyme Substrate Kₘ (µM) Vₘₐₓ (µmol/min/mg) kcat/Kₘ (M⁻¹s⁻¹) Reference
Hybrid Chitinase (H-Chi) 4-MUG* - 389 4.3 x 10⁶ [10]
Sm-Chi 4-MUG* - - - [10]
Bs-Chi 4-MUG* - - - [10]

*4-MUG: 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside

Experimental Protocols

Protocol 1: Colorimetric Chitinase Assay using Schales' Procedure

This protocol measures the reducing ends generated from the hydrolysis of this compound.

A. Reagent Preparation

  • Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.0). Adjust pH as needed based on the optimal pH for the specific chitinase being studied.[11]

  • Substrate Solution (1 mg/mL): Dissolve this compound in Assay Buffer to a final concentration of 1 mg/mL. Prepare fresh before use.

  • Schales' Reagent: Prepare a solution of 0.5 M sodium carbonate and 0.5 g/L potassium ferricyanide (K₃[Fe(CN)₆]) in ultrapure water. This solution is light-sensitive and should be stored in a foil-wrapped bottle.[4]

  • Enzyme Solution: Dilute the purified chitinase or biological sample (e.g., cell lysate, culture supernatant) in ice-cold Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.

B. Assay Procedure

  • Add 50 µL of the Substrate Solution to each well of a 96-well microplate.

  • To initiate the reaction, add 50 µL of the Enzyme Solution to each well. For a blank control, add 50 µL of Assay Buffer instead of the enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 40°C) for a defined period (e.g., 30-60 minutes).[1][6]

  • Stop the reaction by placing the plate on ice or by adding a stop solution if required by a subsequent protocol step.

  • Transfer 100 µL of the supernatant from each reaction well to a new microplate.[4]

  • Add 100 µL of Schales' Reagent to each well.[4]

  • Cover the plate with aluminum foil and incubate at 100°C for 15 minutes in a heat block or boiling water bath.[4]

  • Cool the plate to room temperature.

  • Measure the absorbance at 420 nm using a microplate reader. The yellow color of the reagent fades upon reaction with reducing sugars, so a decrease in absorbance indicates chitinase activity.[4]

C. Data Analysis

  • Prepare a standard curve using known concentrations of N-acetylglucosamine (GlcNAc).

  • Subtract the absorbance of the blank from the absorbance of the samples.

  • Calculate the concentration of reducing ends produced in each sample by interpolating from the GlcNAc standard curve.

  • Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of reducing ends (GlcNAc equivalents) per minute under the specified assay conditions.

Protocol 2: Fluorometric Chitinase Assay

This protocol is for use with fluorophore-conjugated chitotriose, such as 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose (M5639, Sigma-Aldrich).[2]

A. Reagent Preparation

  • Assay Buffer: 50 mM Sodium Acetate Buffer (pH ~5.0).[2]

  • Substrate Working Solution (0.5 mg/mL): Dilute a stock solution of the fluorogenic substrate (e.g., 20 mg/mL in DMSO) 40-fold with Assay Buffer.[2]

  • Stop Solution: 0.5 M Sodium Carbonate Solution.[2]

  • 4-Methylumbelliferone (4-MU) Standard Solution: Prepare a series of dilutions of 4-MU in the Stop Solution for generating a standard curve.

  • Enzyme Solution: Dilute the sample in Assay Buffer.

B. Assay Procedure

  • Equilibrate the Substrate Working Solution and Assay Buffer to 37°C.[2]

  • Add 100 µL of the Substrate Working Solution to each well of a black 96-well microplate.

  • Add 10-20 µL of the Enzyme Solution to initiate the reaction.

  • Incubate the plate for 30 minutes at 37°C.[1]

  • Stop the reaction by adding 200 µL of Stop Solution to each well. The basic pH enhances the fluorescence of the liberated 4-MU.[2]

  • Measure fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[2]

C. Data Analysis

  • Generate a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.

  • Calculate the amount of 4-MU released in each sample using the standard curve.

  • Calculate the chitinase activity. One unit is defined as the amount of enzyme that releases 1.0 µmole of 4-MU from the substrate per minute at the specified pH and temperature.

Visualizations

experimental_workflow prep Reagent Preparation setup Reaction Setup prep->setup incubate Incubation (e.g., 37°C) setup->incubate stop Reaction Termination incubate->stop detect Detection (Colorimetric/ Fluorometric) stop->detect analyze Data Analysis detect->analyze

Caption: General workflow for a chitinase activity assay.

signaling_pathway cluster_pathogen Fungal Pathogen cluster_host Host Cell (e.g., Macrophage) cluster_response Host Defense chitin Chitin (Cell Wall) receptor Pattern Recognition Receptor (PRR) chitin->receptor Recognition degradation Chitin Degradation chitin->degradation signaling Intracellular Signaling Cascade receptor->signaling nucleus Nucleus signaling->nucleus chitinase_gene Chitinase Gene (e.g., CHIT1) chitinase_protein Chitotriosidase (CHIT1) chitinase_gene->chitinase_protein Transcription & Translation chitinase_protein->degradation Secretion & Enzymatic Action inhibition Inhibition of Fungal Growth degradation->inhibition

Caption: Role of chitotriosidase in the host immune response.

References

Application Notes and Protocols for Chitotriose Trihydrochloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Extensive literature review reveals a notable absence of studies detailing the use of chitotriose trihydrochloride as a primary component for formulating nanoparticle-based drug delivery systems. This is likely attributable to its low molecular weight and high aqueous solubility, which may preclude the formation of stable nanoparticles through common fabrication techniques like ionic gelation that rely on the entanglement of long polymer chains.

However, the parent polymer, chitosan (B1678972) , from which chitotriose is derived, is a widely investigated and promising biomaterial for drug delivery. The following application notes and protocols for chitosan-based systems are provided as a comprehensive guide to a closely related field. It is crucial to recognize that the physicochemical properties and biological interactions of high molecular weight chitosan differ significantly from those of the chitotriose trimer. Therefore, these protocols would require substantial adaptation and optimization for any potential application involving chitotriose, such as surface functionalization of other nanoparticle systems.

I. Application Notes: Chitosan Nanoparticles for Drug Delivery

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in pharmaceutical research due to its unique biological and chemical properties.[1][2] Its biocompatibility, biodegradability, low toxicity, and mucoadhesive nature make it an excellent candidate for developing drug delivery systems.[1][3][4] Chitosan-based nanoparticles (CNPs) have been extensively explored for the delivery of a wide range of therapeutic agents, including small molecule drugs, peptides, proteins, and nucleic acids.[3][5]

The cationic nature of chitosan, owing to the protonation of its primary amine groups in acidic conditions, allows for the formation of nanoparticles through electrostatic interactions with anionic crosslinkers, such as sodium tripolyphosphate (TPP).[6][7] This ionic gelation method is a simple, mild, and effective technique for encapsulating therapeutic molecules.[6]

Key Advantages of Chitosan Nanoparticles:

  • Enhanced Bioavailability: The mucoadhesive properties of chitosan prolong the residence time of the drug at the site of absorption, leading to improved bioavailability.[4]

  • Controlled Release: CNPs can be engineered to provide sustained and controlled release of the encapsulated drug, reducing the need for frequent dosing and minimizing side effects.[3]

  • Targeted Delivery: The surface of chitosan nanoparticles can be modified with targeting ligands to achieve site-specific drug delivery, enhancing therapeutic efficacy and reducing off-target toxicity.

  • Protection of Therapeutic Agents: Encapsulation within the chitosan matrix can protect sensitive drugs from enzymatic degradation and harsh physiological environments.

Quantitative Data Summary

The following tables summarize typical quantitative data for chitosan nanoparticles from various studies. It is important to note that these values are highly dependent on the specific formulation parameters.

Table 1: Physicochemical Properties of Chitosan Nanoparticles

ParameterTypical RangeFactors Influencing the Parameter
Particle Size (nm) 100 - 500Chitosan concentration and molecular weight, TPP concentration, pH, stirring rate.
Polydispersity Index (PDI) 0.1 - 0.4Homogeneity of the nanoparticle population; lower values indicate a more uniform size distribution.
Zeta Potential (mV) +20 to +40Surface charge of the nanoparticles; positive values are characteristic of chitosan and contribute to stability and mucoadhesion.

Table 2: Drug Loading and Release Characteristics of Chitosan Nanoparticles

ParameterTypical RangeFactors Influencing the Parameter
Drug Loading Capacity (%) 5 - 20Drug-polymer interaction, drug solubility, encapsulation method.
Encapsulation Efficiency (%) 40 - 90Drug-polymer ratio, chitosan and TPP concentration, pH.
In Vitro Drug Release Biphasic: Initial burst release followed by sustained release over hours to days.Drug diffusion, swelling, and erosion of the chitosan matrix.

II. Experimental Protocols

Protocol 1: Preparation of Chitosan Nanoparticles by Ionic Gelation

This protocol describes a general method for the preparation of blank chitosan nanoparticles. For drug-loaded nanoparticles, the drug is typically dissolved in the chitosan solution before the addition of the crosslinking agent.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • pH meter

Procedure:

  • Preparation of Chitosan Solution:

    • Prepare a 1% (v/v) acetic acid solution in deionized water.

    • Dissolve chitosan powder in the acetic acid solution to a final concentration of 1 mg/mL.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Adjust the pH of the chitosan solution to 4.5-5.0 using 1M NaOH.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

  • Preparation of TPP Solution:

    • Dissolve TPP in deionized water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Nanoparticle Formation:

    • Place the chitosan solution on a magnetic stirrer and stir at a constant rate (e.g., 700 rpm).

    • Add the TPP solution dropwise to the chitosan solution at a constant rate. A typical chitosan to TPP volume ratio is 2:1 to 5:1.

    • Continue stirring for 30-60 minutes at room temperature to allow for the formation and stabilization of the nanoparticles.

    • The formation of nanoparticles is indicated by the appearance of an opalescent suspension.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted chitosan and TPP.

    • The final nanoparticle pellet can be resuspended in deionized water or a suitable buffer for further characterization or lyophilized for long-term storage.

Protocol 2: Characterization of Chitosan Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Perform the measurements at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • The instrument software will provide the average particle size (Z-average), PDI, and zeta potential.

2. Drug Loading Capacity (LC) and Encapsulation Efficiency (EE):

  • Procedure:

    • After centrifugation of the drug-loaded nanoparticle suspension, collect the supernatant.

    • Quantify the amount of free, unencapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate LC and EE using the following formulas:

      • LC (%) = (Total amount of drug - Amount of free drug) / Weight of nanoparticles × 100

      • EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug × 100

3. In Vitro Drug Release Study:

  • Procedure:

    • Place a known amount of drug-loaded nanoparticles (or a lyophilized powder) in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

III. Visualizations

Experimental_Workflow A Chitosan Dissolution in Acetic Acid B Drug Incorporation (for drug-loaded NPs) A->B Optional D Ionic Gelation (Dropwise addition of TPP) A->D B->D C TPP Solution Preparation C->D E Nanoparticle Formation (Stirring) D->E F Purification (Centrifugation) E->F G Characterization F->G H Particle Size & Zeta Potential (DLS) G->H I Drug Loading & Encapsulation Efficiency G->I J In Vitro Drug Release G->J

Caption: Experimental workflow for the preparation and characterization of chitosan nanoparticles.

Drug_Release_Mechanism NP Drug-Loaded Nanoparticle S Swelling NP->S D Diffusion S->D E Erosion S->E R Drug Release D->R E->R

Caption: Key mechanisms governing drug release from chitosan nanoparticles.

References

Application Notes and Protocols: Utilizing Chitotriose Trihydrochloride for Immune Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose trihydrochloride is a specialized oligosaccharide, a trimer of N-acetylglucosamine, derived from chitin (B13524). Chitin is a major structural component of fungal cell walls and the exoskeletons of arthropods but is absent in mammals, making it a classic microbe-associated molecular pattern (MAMP).[1][2] While large, insoluble chitin polymers are often immunologically inert, their enzymatic breakdown by host chitinases, such as chitotriosidase (CHIT1), generates smaller, soluble oligomers like chitotriose that can actively engage the immune system.[1][3]

This compound serves as a valuable tool for studying these interactions. Its defined structure, high solubility, and stability make it an ideal compound for investigating the complex biological processes of carbohydrate recognition by the immune system.[4] Researchers utilize this compound to explore immune cell activation, signaling cascades, and the development of diagnostics and therapeutics for diseases involving chitinase (B1577495) activity or inflammatory responses.[4][5]

Mechanism of Action: How Chitotriose Engages the Immune System

The immunomodulatory effects of chitotriose and other chitooligosaccharides (COS) are mediated through several key signaling pathways in immune cells, particularly macrophages, dendritic cells, and T cells.

  • Innate Immune Recognition via Toll-Like Receptors (TLRs) : A primary mechanism involves the recognition of chitin oligomers by the Toll-like receptor 2 (TLR2). This process is often facilitated by co-receptors. The host enzyme CHIT1 degrades polymeric chitin into diffusible oligomers, which are then presented to a receptor complex consisting of TLR1 and TLR2. This engagement is enhanced by the lipopolysaccharide-binding protein (LBP) and CD14, which help shuttle the oligomers to the receptor, triggering downstream signaling.[1] This cascade typically culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines.[1][6] Other studies have also implicated TLR4 in chitosan-mediated signaling.[7]

  • Activation of Intracellular Signaling Cascades : Beyond TLRs, chitooligosaccharides have been shown to activate critical intracellular pathways that regulate inflammation and cell function. In macrophages, COS can induce the phosphorylation and activation of proteins in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, both of which are central to regulating cytokine production and immune cell survival.[6]

  • NLRP3 Inflammasome Activation : Chitosan (B1678972) and its derivatives can act as a signal for the activation of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of myeloid cells.[8][9] Inflammasome activation is a two-step process: a "priming" signal (e.g., from another TLR agonist like LPS) upregulates the expression of NLRP3 components and pro-inflammatory cytokines like pro-IL-1β. A second "activation" signal, which can be provided by chitooligosaccharides, triggers the assembly of the inflammasome complex, leading to the activation of Caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.[9][10][11]

  • Anti-Inflammatory and Regulatory Pathways : Paradoxically, chitotriose can also exhibit anti-inflammatory properties. In models of inflammatory bowel disease (IBD), chitotriose was shown to regulate the cellular redox state by activating the Nrf2 transcription factor.[12][13] This leads to the production of endogenous antioxidants, which subsequently suppresses the pro-inflammatory NF-κB pathway, reduces oxidative stress, and promotes M2 macrophage polarization, contributing to the resolution of inflammation.[12][13] Furthermore, the enzyme chitotriosidase (Chit1) has been shown to play a protective role in allergic inflammation by augmenting TGF-β signaling, which is crucial for the differentiation of immunosuppressive Foxp3+ regulatory T cells (Tregs).[14][15]

Applications in Immunological Research

  • Macrophage Activation and Polarization : Chitotriose can be used to study the activation of macrophages, key cells of the innate immune system. It allows for the investigation of cytokine and chemokine secretion (e.g., TNF-α, IL-6, NO), phagocytosis, and the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[3][6][12][16]

  • Dendritic Cell and T-Cell Responses : The compound is useful for studying how chitin fragments influence dendritic cell (DC) maturation and their ability to prime adaptive immune responses. This includes investigating the differentiation of T helper cells (Th1, Th2, Th17) and the induction of regulatory T cells (Tregs), which are critical for immune homeostasis and tolerance.[14][17][18]

  • Inflammasome Research : As a defined activator, chitotriose is a valuable reagent for dissecting the molecular requirements of NLRP3 inflammasome assembly and activation.[8][9]

  • Drug Development : Understanding how chitotriose modulates immune pathways can inform the development of new therapeutics. Its anti-inflammatory properties are being explored for conditions like IBD[12][19], while its immunostimulatory effects suggest potential as a vaccine adjuvant or as part of anti-cancer therapies.[5][20]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of chitooligosaccharides on immune cells.

Table 1: Effect of Chitooligosaccharides (COS) on Macrophage and Epithelial Cell Cytokine Production

Cell Type Stimulant Concentration Measured Effect Result Reference
RAW 264.7 Macrophages Chitooligosaccharides (COS) 25-200 µg/mL TNF-α Production Dose-dependent increase, up to ~20,000 ng/mL [6]
RAW 264.7 Macrophages Chitooligosaccharides (COS) 25-200 µg/mL IL-6 Production Dose-dependent increase, up to ~20,000 ng/mL [6]
BEAS-2B Airway Epithelial Cells Chitooligosaccharides (COS) 25-100 µg/mL Inhibition of HDM-induced TNF-α, IL-1β, IL-6 Significant, dose-dependent inhibition [21]
Rat Chondrocytes Chitosan-CrmA Microspheres N/A Inhibition of IL-1β-induced NO production Significant inhibition [22]

| Rat Chondrocytes | Chitosan-CrmA Microspheres | N/A | Inhibition of IL-1β-induced PGE₂ production | Significant inhibition |[22] |

Table 2: Effect of Chitin and Chitotriose on Dendritic Cell (DC) and T-Cell Responses

Cell Type Stimulant Concentration Measured Effect Result Reference
Mouse Bone Marrow-Derived DCs Chitin + rIL-33 100 µg/mL (Chitin) IL-1β Production Significantly increased compared to IL-33 alone [18]
Mouse Bone Marrow-Derived DCs Chitin + rIL-33 100 µg/mL (Chitin) IL-6 Production Significantly increased compared to IL-33 alone [18]
CD4+ OTII T-cells (co-cultured with stimulated DCs) DCs stimulated with Chitin + IL-33 100 µg/mL (Chitin) IL-13 Production Significantly increased [18]
MDA-MB-231 Cancer Cells Chitotriose + Doxorubicin 6.25 µM Cell Growth Inhibition 16.49% enhancement of inhibition vs. Doxorubicin alone [20]

| Mouse Naive T-cells (CD4+CD25-) | Chit1 + TGF-β1 | N/A | Conversion to Foxp3+ Tregs | Chit1 significantly enhanced TGF-β1-induced Foxp3 conversion |[14] |

Signaling Pathway Diagrams

TLR2_Signaling cluster_chitin Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chitin Polymeric Chitin (Inert) CHIT1 Chitotriosidase (CHIT1) Chitin->CHIT1 Digestion Oligomers Chitotriose (Active MAMP) CHIT1->Oligomers LBP LBP Oligomers->LBP Binds CD14 CD14 LBP->CD14 Presents to TLR2 TLR2 CD14->TLR2 MyD88 MyD88 TLR2->MyD88 Recruits TLR1 TLR1 TLR1->TLR2 Heterodimer TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Diagram 1: TLR2-mediated recognition of chitin oligomers.

Macrophage_Activation cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway COS Chitotriose Receptor Cell Surface Receptor (e.g., TLR2) COS->Receptor p38 p38 Receptor->p38 JNK JNK Receptor->JNK ERK ERK Receptor->ERK PI3K PI3K Receptor->PI3K NFkB NF-κB / AP-1 p38->NFkB Activate JNK->NFkB Activate ERK->NFkB Activate Akt Akt PI3K->Akt Akt->NFkB Activate Nucleus Nucleus NFkB->Nucleus Translocate Cytokines Cytokine Production (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Diagram 2: Macrophage activation via MAPK and PI3K/Akt pathways.

NLRP3_Activation cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_inflammasome Inflammasome Assembly cluster_output Effector Phase LPS LPS TLR4 TLR4 LPS->TLR4 NFkB1 NF-κB TLR4->NFkB1 NLRP3_gene Pro-IL-1β & NLRP3 Transcription NFkB1->NLRP3_gene Induces NLRP3 NLRP3 NLRP3_gene->NLRP3 ProIL1b Pro-IL-1β NLRP3_gene->ProIL1b Chitotriose Chitotriose Activation_Trigger K+ Efflux / ROS Chitotriose->Activation_Trigger Activation_Trigger->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage IL1b Secreted IL-1β Casp1->IL1b Cleavage & Secretion ProIL1b->IL1b Cleavage & Secretion

Diagram 3: Two-signal model of NLRP3 inflammasome activation.

Nrf2_Pathway COS Chitotriose Stress Redox State Modulation COS->Stress Keap1 Keap1 Stress->Keap1 Inactivates Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Keap1->Nrf2 Releases Nucleus->ARE Antioxidants Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidants Induces Transcription NFkB NF-κB Pathway Antioxidants->NFkB Inhibits Inflammation Inflammatory Stimulus Inflammation->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces

References

Application of Chitotriose Trihydrochloride in Agricultural Biotechnology: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chitotriose trihydrochloride, a specific form of chitooligosaccharide (COS), is emerging as a potent bioactive molecule in agricultural biotechnology. Derived from the deacetylation and hydrolysis of chitin, a naturally abundant biopolymer, Chitotriose and other COS are recognized by plants as microbe-associated molecular patterns (MAMPs). This recognition triggers a cascade of defense responses, enhancing the plant's innate immunity against a broad spectrum of pathogens and promoting overall growth and resilience. These compounds are biodegradable, non-toxic, and environmentally friendly, making them a sustainable alternative to conventional chemical pesticides and fertilizers.[1][2][3]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound and other chitooligosaccharides in agriculture.

Mechanisms of Action

This compound and other COS function as elicitors, stimulating the plant's natural defense mechanisms.[2][4] The primary modes of action include:

  • Induction of Plant Immunity: COS binds to specific LysM receptor-like kinases (LysM-RLKs) on the plant cell surface, such as CERK1 in Arabidopsis and CEBiP in rice.[2][5][6] This binding initiates a signaling cascade, often involving mitogen-activated protein kinase (MAPK) pathways.[2][5][6]

  • Activation of Defense-Related Pathways: The signaling cascade leads to the activation of key defense hormone pathways, primarily the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways.[7]

  • Production of Antimicrobial Compounds: Activated plants produce a range of defense molecules, including:

    • Phytoalexins: Low molecular weight antimicrobial compounds that accumulate at the site of infection.[8]

    • Pathogenesis-Related (PR) Proteins: A diverse group of proteins with antimicrobial activities, such as chitinases and β-1,3-glucanases, which can degrade fungal cell walls.[9][10]

  • Cell Wall Reinforcement: COS can induce the deposition of callose and lignin, strengthening the physical barrier against pathogen penetration.

  • Growth Promotion: Beyond defense, COS has been shown to act as a biostimulant, promoting seed germination, root development, and overall plant vigor, leading to increased crop yields.[11][12][13]

Applications in Agricultural Biotechnology

The multifaceted effects of this compound and COS translate into several practical applications in agriculture:

  • Biopesticide: As a natural elicitor of plant defenses, it can be used to protect crops against fungal, bacterial, and viral pathogens.[9]

  • Biostimulant: It can be applied to enhance seed germination, seedling growth, and overall crop productivity.

  • Seed Treatment: Treating seeds with COS can improve germination rates and protect young seedlings from soil-borne pathogens.[11][12][14][15][16]

  • Foliar Spray: Application to leaves can induce systemic acquired resistance (SAR), providing protection to the entire plant.[1][17][18]

  • Soil Amendment: Incorporation into the soil can improve soil structure and promote the growth of beneficial microorganisms.

Quantitative Data Summary

The following tables summarize the quantitative effects of chitooligosaccharide application from various studies.

Table 1: Effect of Chitooligosaccharide Seed Treatment on Spring Wheat Seedling Growth [11]

ParameterChitooligosaccharide TreatmentCommercially Available Seed Soaking LiquidImprovement with COS
Number of Seedlings (in a segment)5036+14
Basic Seedling Number1,133,730800,280+333,450
Average Root Number per Plant5.1044.257+0.847
Maximum Root Length13 cm9 cm+4 cm
Average Root Length7 cm5 cm+2 cm
Average Stem Diameter0.19288 cm0.16386 cm+0.02902 cm
Average Fresh Weight per Plant0.422 g0.2694 g+0.1526 g

Table 2: Effect of Chitosan (B1678972) Seed Priming on Maize Seedling Growth under Low Temperature Stress [12]

Treatment (Chitosan Concentration)Shoot Height (cm)Root Length (cm)Shoot Dry Weight (g)Root Dry Weight (g)
Control10.28.50.120.08
0.25%11.59.80.140.09
0.50%12.110.30.150.10
0.75%11.89.90.140.09

Table 3: Effect of Chitooligosaccharides on Disease Resistance in Bitter Gourd against Fusarium Wilt [17]

Application MethodChitooligosaccharide ConcentrationInduced Disease Resistance Index
Foliar Spray5% solution (diluted 1500 times)40.09
Root Irrigation5% solution (diluted 1000 times)70.39

Table 4: Effect of Chitooligosaccharides on Wheat Seedling Growth under Salt Stress [19]

Treatment (10 mg/L A-COS)Fresh Mass RecoveryDry Mass RecoveryMalondialdehyde (MDA) Content Reduction
Salt Stress + A-COS20.40%6.64%34.75%

Experimental Protocols

Protocol for Seed Treatment with this compound

Objective: To evaluate the effect of this compound seed treatment on germination and early seedling growth.

Materials:

  • This compound

  • Sterile deionized water

  • Seeds of the target plant species

  • Sterile petri dishes or germination pouches

  • Growth chamber or incubator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile deionized water.

    • From the stock solution, prepare a series of dilutions to test different concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). A sterile water control should also be prepared.

  • Seed Sterilization (Optional but Recommended):

    • Surface sterilize seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution.

    • Rinse the seeds thoroughly with sterile deionized water (3-5 times).

  • Seed Priming:

    • Immerse the sterilized seeds in the prepared this compound solutions for a specific duration (e.g., 3-6 hours) at room temperature in the dark.[16] The optimal priming time may vary depending on the seed type.

  • Germination Assay:

    • Place the primed seeds on sterile filter paper in petri dishes or in germination pouches.[14]

    • Add a small amount of sterile water to maintain moisture.

    • Incubate the seeds in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection and Analysis:

    • Record the germination percentage daily.

    • After a set period (e.g., 7-10 days), measure seedling growth parameters such as root length, shoot height, fresh weight, and dry weight.

    • Statistically analyze the data to determine the significance of the observed effects.

Protocol for Foliar Application and Disease Resistance Assay

Objective: To assess the ability of this compound to induce systemic resistance against a specific pathogen.

Materials:

  • This compound

  • Surfactant (e.g., Tween-20)

  • Hand-held sprayer

  • Pathogen culture (e.g., fungal spore suspension or bacterial cell suspension)

  • Growth chamber or greenhouse with controlled environment

  • Plant pots and soil

Procedure:

  • Plant Growth:

    • Grow the target plants from seed in pots until they reach a suitable developmental stage (e.g., 3-4 true leaves).

  • Preparation of Foliar Spray Solution:

    • Prepare a solution of this compound at the desired concentration (e.g., 100 ppm) in water.[18]

    • Add a surfactant (e.g., 0.02% Tween-20) to ensure even coverage of the leaves.

  • Foliar Application:

    • Spray the this compound solution onto the leaves of the treatment group until runoff.

    • Spray a control group with water and surfactant only.

    • Allow the plants to dry completely.

  • Pathogen Inoculation:

    • After a specific time post-treatment (e.g., 24-48 hours) to allow for the induction of defense responses, inoculate both the treated and control plants with the pathogen.

    • Inoculation can be done by spraying a pathogen suspension onto the leaves or by wound inoculation.

  • Disease Assessment:

    • Incubate the inoculated plants under conditions favorable for disease development.

    • At regular intervals, assess the disease severity using a rating scale or by measuring lesion size.

    • Calculate the disease incidence and severity for both treatment and control groups.

  • Biochemical Analysis (Optional):

    • Collect leaf samples at different time points after treatment and inoculation to analyze for defense-related markers (see protocols below).

Protocol for Quantification of Salicylic Acid (SA) and Jasmonic Acid (JA)

Objective: To measure the levels of SA and JA in plant tissue following elicitor treatment.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent (e.g., acetone/citric acid or methanol)[20][21][22]

  • Internal standards (deuterated SA and JA)

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure (General Overview):

  • Sample Extraction:

    • Homogenize a known weight of plant tissue in the extraction solvent.

    • Add internal standards to the sample.

    • Centrifuge to pellet cell debris.

  • Purification:

    • The supernatant is subjected to one or more purification steps, which may include liquid-liquid extraction or solid-phase extraction, to remove interfering compounds.[22]

  • Derivatization (for GC-MS):

    • The carboxylic acid groups of SA and JA are often methylated to increase their volatility for GC-MS analysis.[20]

  • Quantification:

    • Analyze the purified and derivatized samples by GC-MS or LC-MS.

    • Quantify the amounts of SA and JA by comparing their peak areas to those of the internal standards.

Protocol for Measuring Phytoalexin Production

Objective: To quantify the accumulation of phytoalexins in response to this compound treatment.

Materials:

  • Elicitor-treated plant tissue

  • Extraction solvent (e.g., hexane (B92381) or ethanol)[23]

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure (Example using Pea Pods for Pisatin (B192138) Assay): [23]

  • Elicitor Application:

    • Apply a solution of this compound to the inner surface of pea pod halves.

    • Incubate in a humid chamber for 24 hours.

  • Extraction:

    • Immerse the treated pod halves in hexane for 4 hours in the dark to extract the phytoalexin pisatin.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the hexane extract at 309 nm.

    • Calculate the concentration of pisatin using its molar extinction coefficient.

  • HPLC Analysis (for more precise quantification):

    • Concentrate the extract and inject it into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence).

    • Quantify the phytoalexin by comparing its peak area to a standard curve.

Visualizations

Signaling Pathway of Chitotriose-Induced Plant Defense

Chitotriose_Signaling_Pathway chitotriose Chitotriose (COS) receptor LysM Receptor (e.g., CERK1) chitotriose->receptor Binding mapk_cascade MAPK Cascade receptor->mapk_cascade Activation transcription_factors Transcription Factors (e.g., WRKYs) mapk_cascade->transcription_factors Phosphorylation sa_pathway Salicylic Acid (SA) Pathway transcription_factors->sa_pathway Activation ja_pathway Jasmonic Acid (JA) Pathway transcription_factors->ja_pathway Activation cell_wall Cell Wall Reinforcement transcription_factors->cell_wall pr_proteins Pathogenesis-Related (PR) Proteins sa_pathway->pr_proteins phytoalexins Phytoalexins ja_pathway->phytoalexins resistance Enhanced Disease Resistance pr_proteins->resistance phytoalexins->resistance cell_wall->resistance

Caption: Chitotriose-induced plant defense signaling pathway.

Experimental Workflow for Disease Resistance Assay

Disease_Resistance_Workflow start Start plant_growth Plant Growth (3-4 weeks) start->plant_growth treatment Foliar Spray: - Chitotriose Solution - Control (Water) plant_growth->treatment incubation1 Incubation (24-48 hours) treatment->incubation1 inoculation Pathogen Inoculation incubation1->inoculation incubation2 Incubation under Favorable Conditions inoculation->incubation2 assessment Disease Assessment: - Disease Severity - Lesion Size incubation2->assessment analysis Data Analysis assessment->analysis end End analysis->end

Caption: Workflow for assessing induced disease resistance.

Conclusion

This compound and other chitooligosaccharides represent a promising class of bio-elicitors for sustainable agriculture. Their ability to activate the plant's innate immune system and promote growth offers a multifaceted approach to crop protection and enhancement. The protocols and data presented here provide a foundation for further research and development in this exciting field. Future studies should focus on optimizing application methods for different crops and environments, as well as exploring the synergistic effects of COS with other biostimulants and biocontrol agents.

References

Utilizing Chitotriose Trihydrochloride for Studies on Pathogen Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose, a trimer of N-acetylglucosamine, and its stable trihydrochloride salt, are pivotal molecules in the study of host-pathogen interactions. As a fundamental component of chitin (B13524), a major structural element of fungal cell walls and arthropod exoskeletons, chitotriose acts as a potent Pathogen-Associated Molecular Pattern (PAMP).[1][2] This recognition by the host's innate immune system triggers a cascade of defense responses. Furthermore, chitotriose and its derivatives serve as valuable substrates and inhibitors for chitinases, enzymes crucial for both pathogen virulence and host defense. This document provides detailed application notes and experimental protocols for utilizing Chitotriose trihydrochloride in pathogen interaction research.

Application Notes

This compound is a versatile tool for a range of applications in molecular plant pathology, immunology, and drug development. Its primary uses include:

  • Elicitation of Host Defense Responses: As a PAMP, chitotriose can be used to induce and study innate immune responses in plants and animals.[1][3] These responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) signaling cascades, and induction of defense-related gene expression.[4][5]

  • Chitinase (B1577495) Substrate and Inhibitor Studies: Chitotriose serves as a natural substrate for chitinases, allowing for the characterization of enzyme kinetics and the screening of potential inhibitors.[6] Understanding chitinase activity is critical as these enzymes are involved in fungal cell wall degradation by hosts and in morphogenesis and nutrient acquisition by pathogens.

  • Receptor-Ligand Interaction Studies: Chitotriose can be used to investigate the binding affinity and specificity of pattern recognition receptors (PRRs), such as LysM-domain containing proteins (e.g., CERK1, LYK5), which are responsible for chitin perception.[7][8][9]

  • Standard for Chromatographic Analysis: Due to its defined structure, this compound is an excellent standard for High-Performance Liquid Chromatography (HPLC) and other analytical techniques used to quantify chitin degradation products.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of chitotriose and other chitooligosaccharides in pathogen interaction studies. It is important to note that specific values can vary depending on the experimental system, organism, and conditions.

ParameterMoleculeReceptor/EnzymeValueOrganism/SystemReference
Binding Affinity (Kd) ChitinAtLYK51.72 µMArabidopsis thaliana[11]
ChitinAtCERK1Lower affinity than AtLYK5Arabidopsis thaliana[11]
Enzyme Kinetics (Km) 4-Methylumbelliferyl-(GlcNAc)₂Chitinase B (ChiB)30 ± 6 µMSerratia marcescens[12]
(GlcNAc)₄Chitinase B (ChiB)4 ± 2 µMSerratia marcescens[12]
Enzyme Kinetics (kcat) 4-Methylumbelliferyl-(GlcNAc)₂Chitinase B (ChiB)18 ± 2 s⁻¹Serratia marcescens[12]
(GlcNAc)₄Chitinase B (ChiB)28 ± 2 s⁻¹Serratia marcescens[12]
Enzyme Inhibition (Ki) Compound J075-4187Chitin Deacetylase (AnCDA)31.58 µMAspergillus nidulans[1]
ParameterElicitorConcentrationResponseOrganism/SystemReference
ROS Burst Induction Chitosan50 µg/mLSignificant ROS productionTomato cell culture[13]
MAPK Activation Chitin Oligosaccharides1 mg/mLPhosphorylation of MAP kinasesNicotiana benthamiana[14]
Gene Expression Chitooctaose1 µMUpregulation of 118 TF genesArabidopsis thaliana[10]
Fungal Growth Inhibition (IC50) Chito-oligosaccharides (DPn 20-40)~100-200 µg/mLInhibition of mycelial growthBotrytis cinerea[15]

Signaling Pathways and Experimental Workflows

Chitin-Induced Immune Signaling Pathway in Plants

Chitin fragments, such as chitotriose, are perceived by LysM-containing receptor-like kinases (LYKs) and receptor-like proteins (RLPs) at the plant cell surface. In Arabidopsis thaliana, a key receptor complex involves CERK1 and LYK5.[7] This recognition initiates a signaling cascade leading to two primary defense responses: the production of reactive oxygen species (ROS) and the activation of a MAP kinase cascade, which in turn leads to the transcriptional reprogramming for defense.[4]

ChitinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitotriose Chitotriose (PAMP) CERK1_LYK5 CERK1/LYK5 Receptor Complex Chitotriose->CERK1_LYK5 Binding RbohD NADPH Oxidase (RbohD) CERK1_LYK5->RbohD Activation PBL27 PBL27 CERK1_LYK5->PBL27 Phosphorylation ROS ROS Burst RbohD->ROS MAPKKK5 MAPKKK5 PBL27->MAPKKK5 Phosphorylation MKK4_5 MKK4/5 MAPKKK5->MKK4_5 Phosphorylation MPK3_6 MPK3/6 MKK4_5->MPK3_6 Phosphorylation DefenseGenes Defense Gene Expression MPK3_6->DefenseGenes Transcriptional Activation

Chitin-induced signaling pathway in plants.
Experimental Workflow: Chitinase Activity Assay using HPLC

This workflow outlines the steps for determining chitinase activity by quantifying the degradation of this compound using High-Performance Liquid Chromatography (HPLC).

ChitinaseAssayWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare this compound substrate solution D Incubate substrate, enzyme, and buffer at optimal temperature (e.g., 37°C) A->D B Prepare purified chitinase or sample extract B->D C Prepare reaction buffer (e.g., Sodium Acetate, pH 5.0) C->D E Take aliquots at different time points D->E F Stop reaction (e.g., by boiling or adding acid) E->F G Filter samples F->G H Analyze by HPLC with an amine-based column G->H I Quantify chitotriose degradation and product formation against standards H->I

Workflow for chitinase activity assay via HPLC.

Experimental Protocols

Protocol 1: Measurement of Chitotriose-Induced ROS Burst in Plant Leaf Discs

This protocol is adapted for measuring the rapid production of reactive oxygen species (ROS) in plant leaf tissue upon elicitation with this compound.

Materials:

  • This compound (sterile solution in water)

  • Luminol (B1675438) (e.g., L-012) solution

  • Horseradish peroxidase (HRP)

  • Plant material (e.g., Arabidopsis thaliana or tobacco leaf discs)

  • 96-well white microplate

  • Luminometer or plate reader with chemiluminescence detection

  • Water (sterile, double-distilled)

Procedure:

  • Plant Material Preparation:

    • Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod).

    • Use a cork borer to cut leaf discs (typically 4 mm in diameter) from healthy, fully expanded leaves.

    • Float the leaf discs in sterile water in a petri dish and incubate overnight in the dark to reduce wounding-induced ROS.

  • Assay Preparation:

    • Prepare the assay solution containing luminol and HRP in sterile water. Final concentrations are typically in the range of 100 µM luminol and 20 µg/mL HRP.

    • Transfer individual leaf discs to each well of a 96-well white microplate.

    • Add 100 µL of the assay solution to each well containing a leaf disc.

    • Incubate the plate in the dark for at least 1 hour.

  • Elicitation and Measurement:

    • Prepare a 2X concentrated solution of this compound. A starting concentration to test is 200 µM (for a final concentration of 100 µM). Include a water control.

    • Place the microplate into the luminometer.

    • Program the luminometer to measure luminescence from each well every 1-2 minutes.

    • After an initial background reading for 5-10 minutes, add 100 µL of the 2X chitotriose solution or water to the respective wells.

    • Continue to measure luminescence for at least 30-60 minutes.

  • Data Analysis:

    • The data will be in Relative Light Units (RLU).

    • Subtract the background luminescence from the readings.

    • Plot RLU as a function of time to visualize the oxidative burst.

    • Calculate the total ROS production by integrating the area under the curve.

Protocol 2: Assay for Chitotriose-Induced MAPK Activation in Arabidopsis thaliana Seedlings

This protocol describes the detection of MAPK activation (phosphorylation) in response to this compound treatment using immunoblotting.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0, grown for 10-14 days on MS medium)

  • This compound (sterile solution in water)

  • Liquid MS medium

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (detects phosphorylated MPK3, MPK6, etc.)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence detection reagents

  • Bradford assay reagents for protein quantification

Procedure:

  • Seedling Treatment:

    • Gently transfer seedlings from solid to liquid MS medium and allow them to acclimate for 24 hours.

    • Prepare a stock solution of this compound. A final concentration of 100 µM is a good starting point.

    • Add chitotriose solution to the liquid medium to the final desired concentration. For a time-course experiment, treat separate flasks of seedlings for 0, 5, 15, and 30 minutes.

    • After the treatment period, quickly blot the seedlings dry and freeze them in liquid nitrogen.

  • Protein Extraction:

    • Grind the frozen seedlings to a fine powder in a pre-chilled mortar and pestle.

    • Add 2 mL of ice-cold protein extraction buffer per gram of tissue.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein extract).

  • Immunoblotting:

    • Determine the protein concentration of each sample using the Bradford assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE (e.g., 10% acrylamide (B121943) gel).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-p44/42 MAPK antibody (typically diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescence detection reagents and visualize the signal using an imaging system. A loading control, such as an antibody against total MAPK or a housekeeping protein, should be used to ensure equal protein loading.

Protocol 3: Chitinase Activity Assay using this compound and HPLC

This protocol outlines a method to determine chitinase activity by measuring the decrease in the chitotriose substrate over time.

Materials:

  • This compound

  • Purified chitinase or crude protein extract

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • HPLC system with a UV detector (210-220 nm) or a refractive index detector

  • Amine-based HPLC column (e.g., Amide-80)

  • Mobile phase (e.g., acetonitrile (B52724)/water gradient)

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Curve:

    • Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM).

    • Inject each standard onto the HPLC system and record the peak area.

    • Generate a standard curve by plotting peak area versus concentration.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the reaction buffer and a defined concentration of this compound (e.g., 1 mM).

    • Pre-incubate the mixture at the optimal temperature for the chitinase (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the chitinase preparation.

    • At specific time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction in the aliquot, for example, by boiling for 5 minutes or adding a small volume of a strong acid (e.g., 1 M HCl) and then neutralizing.

  • HPLC Analysis:

    • Filter the samples from the stopped reactions through a 0.22 µm syringe filter.

    • Inject a defined volume of each sample onto the HPLC system.

    • Use a suitable gradient of acetonitrile and water to separate chitotriose from its degradation products (chitobiose and N-acetylglucosamine).

    • Monitor the elution profile at 210-220 nm.

  • Data Analysis:

    • Determine the concentration of the remaining chitotriose in each sample at each time point using the standard curve.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the substrate depletion curve.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of chitotriose per minute under the specified conditions.

    • For kinetic analysis (Km and Vmax), perform the assay with varying initial concentrations of chitotriose.

Conclusion

This compound is an indispensable tool for dissecting the molecular intricacies of host-pathogen interactions. Its role as a defined PAMP allows for the precise stimulation and quantitative analysis of innate immune signaling pathways. Furthermore, its utility as a natural substrate for chitinases provides a means to investigate the enzymatic aspects of pathogenesis and host defense. The protocols and data presented herein offer a foundation for researchers to effectively employ this compound in their studies, ultimately contributing to the development of novel strategies for disease control and therapeutic intervention.

References

Application Notes and Protocols for Chitotriose Trihydrochloride in Functional Food Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research and potential applications of chitotriose trihydrochloride, a key component of chitosan (B1678972) oligosaccharides (COS), in the field of functional foods. The following sections detail its role in gut microbiota modulation, anti-inflammatory effects, and its synergistic potential in combination therapies, supported by experimental data and detailed protocols.

Modulation of Gut Microbiota

Chitotriose, as a small oligosaccharide, is believed to exert prebiotic effects by influencing the composition and activity of the gut microbiota. While specific studies on this compound are limited, research on chitosan oligosaccharides (COS) provides valuable insights into its potential mechanisms.

Application Note:

This compound can be investigated as a potential prebiotic ingredient in functional foods. Its low molecular weight may allow for selective utilization by beneficial gut bacteria, potentially leading to the production of short-chain fatty acids (SCFAs) and modulation of the gut microbial community structure.[1] In vitro fermentation models are crucial for elucidating these effects before proceeding to in vivo studies.

Experimental Protocol: In Vitro Gut Microbiota Fermentation

This protocol outlines a general procedure for assessing the impact of this compound on the gut microbiota using an in vitro batch fermentation model.

Objective: To evaluate the effect of this compound on the growth of gut microbial populations and the production of short-chain fatty acids (SCFAs).

Materials:

  • This compound

  • Fecal samples from healthy human donors

  • Anaerobic basal medium (e.g., containing peptone, yeast extract, and salts)

  • Anaerobic chamber or system

  • Gas chromatography (GC) system for SCFA analysis

  • DNA extraction kit

  • Primers for 16S rRNA gene sequencing

  • qPCR instrument

Procedure:

  • Inoculum Preparation:

    • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

    • Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.

    • Homogenize the slurry and filter it through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation:

    • Prepare anaerobic basal medium and dispense it into fermentation vessels.

    • Add this compound to the experimental vessels at desired concentrations (e.g., 0.5%, 1%, 2% w/v). Include a negative control (no substrate) and a positive control (e.g., inulin).

    • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

    • Incubate the cultures at 37°C under anaerobic conditions for 24-48 hours.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 12, 24, 48 hours), collect samples for pH measurement, SCFA analysis, and microbial DNA extraction.

    • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for acetate, propionate, and butyrate (B1204436) concentrations using a GC system.

    • Microbial Community Analysis: Extract total DNA from the collected samples using a suitable kit. Perform 16S rRNA gene sequencing to determine changes in the microbial community composition. Analyze the data using bioinformatics pipelines like QIIME2 or mothur.

Logical Relationship: In Vitro Gut Fermentation Workflow

Gut_Fermentation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Slurry Prepare Fecal Slurry Fecal_Sample->Slurry Inoculation Inoculate Medium with Slurry & Chitotriose Slurry->Inoculation Medium Prepare Anaerobic Medium Medium->Inoculation Incubation Anaerobic Incubation (37°C) Inoculation->Incubation Sampling Collect Samples at Time Points Incubation->Sampling SCFA SCFA Analysis (GC) Sampling->SCFA DNA_Extraction DNA Extraction Sampling->DNA_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB_active->Cytokines Induces transcription of Chitotriose Chitotriose Chitotriose->IKK Inhibits Egr1_Pathway Chitotriose Chitotriose Pre-incubation Egr1 Egr1 Upregulation Chitotriose->Egr1 Induces Dox_Uptake Increased Doxorubicin Nuclear Uptake Chitotriose->Dox_Uptake Doxorubicin Doxorubicin Apoptosis Enhanced Apoptosis & Cell Death Doxorubicin->Apoptosis Gadd45a Gadd45a Upregulation Egr1->Gadd45a Activates Gadd45a->Apoptosis Promotes Dox_Uptake->Apoptosis Contributes to Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1_Nrf2->Nrf2 Nrf2 Dissociates Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Chitotriose Chitotriose Chitotriose->Keap1 Induces conformational change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

References

Application Notes and Protocols: Enhancing Plant Resistance to Pathogens with Chitotriose trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Chitotriose trihydrochloride is a chitooligosaccharide, a trimer of N-acetyl-D-glucosamine, that functions as a potent elicitor of plant defense mechanisms.[1][2][3] As a derivative of chitin, a major component of fungal cell walls and insect exoskeletons, it is recognized by plants as a pathogen-associated molecular pattern (PAMP).[1][4] This recognition triggers a cascade of downstream signaling events that lead to an enhanced state of resistance against a broad range of pathogens. The trihydrochloride salt form offers high solubility and stability, making it an ideal compound for research and development of novel plant protectants.[3]

Mechanism of Action

The perception of this compound at the plant cell surface initiates a signaling cascade that results in the activation of innate immunity. This process, known as PAMP-triggered immunity (PTI), is a fundamental component of plant defense. The key steps in the signaling pathway are:

  • Recognition: Chitotriose is recognized by specific pattern recognition receptors (PRRs) on the plant cell membrane, such as LysM receptor-like kinases (LysM-RLKs).[1]

  • Signal Transduction: This binding event activates a downstream signaling cascade, often involving mitogen-activated protein kinases (MAPKs).[1][5]

  • Transcriptional Reprogramming: The signal is relayed to the nucleus, leading to the transcriptional reprogramming of a large number of defense-related genes, including those encoding pathogenesis-related (PR) proteins, transcription factors (e.g., WRKYs), and enzymes involved in the synthesis of antimicrobial compounds.[1][6]

  • Hormonal Crosstalk: The signaling pathway interacts with phytohormone pathways, primarily the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, to fine-tune the defense response against different types of pathogens.[7][8][9]

Physiological Responses

Treatment of plants with this compound is expected to induce a range of physiological and biochemical defense responses, including:

  • Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS, such as superoxide (B77818) and hydrogen peroxide, which acts as a signaling molecule and has direct antimicrobial effects.[10][11][12]

  • Callose Deposition: Reinforcement of the plant cell wall through the deposition of callose, a β-1,3-glucan polymer, at the site of attempted pathogen ingress.[13][14][15]

  • Expression of Defense-Related Genes: Upregulation of genes encoding PR proteins (e.g., chitinases and glucanases), phytoalexin biosynthesis enzymes, and other defense-related proteins.[16][17][18][19]

  • Systemic Acquired Resistance (SAR): The induction of a long-lasting, broad-spectrum resistance in distal, untreated parts of the plant.[20]

Applications

This compound is a valuable tool for:

  • Basic Research: Investigating the molecular mechanisms of plant innate immunity, signal transduction, and gene regulation.

  • Crop Protection: Development of novel, non-toxic, and biodegradable biopesticides to enhance crop resistance to fungal and bacterial diseases.[2]

  • Drug Development: Screening for new targets and pathways for the development of synthetic plant defense activators.

Product Specifications
PropertySpecification
Synonyms Chitosan (B1678972) trimer, Chitosan trimer trihydrochloride
CAS Number 41708-93-4, 117436-78-9
Molecular Formula C₁₈H₃₅N₃O₁₃ · 3HCl
Molecular Weight 610.86 g/mol
Appearance White to almost white powder or crystal
Purity ≥85%
Solubility Soluble in water
Storage Conditions Store at -20°C to 8°C, under inert gas

(Data sourced from chemical suppliers)[2][3]

Experimental Protocols

General Considerations
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile deionized water. The molecular weight is 610.86 g/mol . Filter-sterilize the solution through a 0.22 µm filter and store at -20°C in aliquots.

  • Controls: Always include appropriate controls in your experiments. A mock treatment with the solvent (e.g., sterile water) is essential. A positive control with a known elicitor (e.g., flg22) can also be beneficial.

  • Optimization: The optimal concentration of this compound and the timing of application may vary depending on the plant species, developmental stage, and the pathogen being tested. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

Protocol 1: Seed Treatment for Enhanced Disease Resistance

This protocol describes the treatment of seeds with this compound to enhance resistance to soil-borne pathogens.

Materials:

  • Plant seeds (e.g., Arabidopsis thaliana, tomato, cucumber)

  • This compound stock solution (10 mM)

  • Sterile deionized water

  • Sterile filter paper

  • Petri dishes

  • Growth medium or soil

Procedure:

  • Seed Sterilization: Surface sterilize seeds using your standard laboratory protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.1% Tween 20 for 10 minutes, and then rinse 5 times with sterile deionized water).

  • Treatment Solution Preparation: Prepare treatment solutions of this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) by diluting the stock solution in sterile deionized water. Prepare a mock control with sterile deionized water only.

  • Seed Soaking: Place sterilized seeds in the treatment and mock solutions. Incubate for 2-4 hours at room temperature on a gentle shaker.

  • Drying: Remove the seeds from the solutions and place them on sterile filter paper in a laminar flow hood to air dry.

  • Sowing: Sow the treated and control seeds in Petri dishes with growth medium or in pots with soil.

  • Pathogen Challenge: After a suitable period of growth (e.g., 7-14 days), inoculate the seedlings with the pathogen of interest according to your standard protocol.

  • Disease Assessment: Monitor the plants for disease symptoms over time. Quantify disease severity by measuring lesion size, counting the number of infected plants, or using a disease rating scale.

Protocol 2: Foliar Spray Application to Induce Systemic Resistance

This protocol details the application of this compound as a foliar spray to induce systemic resistance in plants.

Materials:

  • Plants (e.g., 4-week-old Arabidopsis thaliana or tomato plants)

  • This compound stock solution (10 mM)

  • Sterile deionized water

  • 0.02% (v/v) Silwet L-77 or similar surfactant

  • Spray bottle

Procedure:

  • Treatment Solution Preparation: Prepare treatment solutions of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM) in sterile deionized water containing 0.02% Silwet L-77. Prepare a mock control solution with water and surfactant only.

  • Application: Evenly spray the leaves of the plants with the treatment or mock solutions until runoff. To test for systemic effects, you can treat lower leaves and challenge upper, untreated leaves.

  • Incubation: Keep the treated plants in a growth chamber for 24-72 hours to allow for the induction of defense responses.

  • Pathogen Inoculation: Inoculate the treated (for local resistance) or untreated systemic leaves (for systemic resistance) with the pathogen.

  • Data Collection: Assess disease symptoms at various time points post-inoculation.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Burst

This protocol uses a luminol-based chemiluminescence assay to measure the production of ROS in leaf discs following elicitor treatment.[11]

Materials:

  • Plant leaves

  • This compound stock solution (10 mM)

  • Luminol (B1675438)

  • Horseradish peroxidase (HRP)

  • White 96-well microplate

  • Plate reader with chemiluminescence detection capability

Procedure:

  • Leaf Disc Preparation: Use a cork borer to cut leaf discs (e.g., 4 mm diameter) from the leaves of 4- to 5-week-old plants.

  • Incubation: Float the leaf discs abaxial side up in a 96-well plate containing 100 µL of sterile water per well. Incubate overnight in the dark to reduce wounding-induced ROS.

  • Elicitation Solution: Prepare the elicitation solution containing luminol (e.g., 200 µM), HRP (e.g., 20 µg/mL), and the desired concentration of this compound (e.g., 100 µM) in sterile water.

  • Measurement: Carefully replace the water in the wells with 100 µL of the elicitation solution. Immediately place the plate in the luminometer and measure luminescence over a period of 60-90 minutes.

  • Data Analysis: The integral of luminescence over time represents the total ROS production.

Protocol 4: Quantification of Callose Deposition

This protocol uses aniline (B41778) blue staining to visualize and quantify callose deposits in leaf tissue.[4][13][14][21]

Materials:

  • Treated and control plant leaves

  • Ethanol

  • Aniline blue solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)

  • Glycerol (B35011)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Elicitation: Treat plants or detached leaves with this compound (e.g., 100 µM) or a mock solution for 12-24 hours.

  • Tissue Clearing: Harvest the leaves and place them in 95% ethanol. Incubate at room temperature with gentle shaking until all chlorophyll (B73375) is removed (the leaves will appear white).

  • Staining: Rehydrate the leaves in 50% ethanol for 30 minutes, then in sterile water for 30 minutes. Transfer the leaves to the aniline blue staining solution and incubate in the dark for 1-2 hours.

  • Mounting: Mount the stained leaves in 50% glycerol on a microscope slide.

  • Visualization and Quantification: Observe the samples under a fluorescence microscope. Callose deposits will appear as bright yellow-green fluorescent spots. Capture images and use software like ImageJ to quantify the number of deposits per unit area.

Protocol 5: Analysis of Defense-Related Gene Expression by RT-qPCR

This protocol outlines the steps to measure the expression levels of defense-related genes in response to this compound treatment.

Materials:

  • Treated and control plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • Sample Collection: Treat plants with this compound or a mock solution. Collect leaf tissue at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-treatment. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Data Presentation

Table 1: Effect of this compound on Disease Severity
Treatment Concentration (µM)PathogenPlant SpeciesDisease Severity (%)% Reduction in Severity
0 (Mock)[Pathogen Name][Plant Species]0
10[Pathogen Name][Plant Species]
50[Pathogen Name][Plant Species]
100[Pathogen Name][Plant Species]
200[Pathogen Name][Plant Species]
Table 2: Quantification of Defense Responses
Treatment Concentration (µM)Total ROS Production (RLU)Callose Deposits (per mm²)Relative Gene Expression (Fold Change) of Gene X
0 (Mock)1.0
10
50
100
200

Visualizations

Chitin-Induced Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_responses Downstream Defense Responses Chitotriose Chitotriose PRR Pattern Recognition Receptor (e.g., LysM-RLK) Chitotriose->PRR Binding MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade Activation ROS_Burst ROS Burst PRR->ROS_Burst Ca_Influx Ca²⁺ Influx PRR->Ca_Influx TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs Phosphorylation Defense_Genes Defense Gene Expression TFs->Defense_Genes Induction PR_Proteins PR Proteins Defense_Genes->PR_Proteins Phytoalexins Phytoalexins Defense_Genes->Phytoalexins Callose Callose Deposition Defense_Genes->Callose

Caption: Chitin-induced signaling pathway in plants.

Experimental Workflow cluster_assays Quantitative Assays Start Start Preparation Prepare Chitotriose Stock Solution Start->Preparation Application Plant Treatment (Seed, Foliar, etc.) Preparation->Application Incubation Incubate for Defense Induction (e.g., 24-72h) Application->Incubation Pathogen_Challenge Pathogen Inoculation Incubation->Pathogen_Challenge Data_Collection Data Collection and Analysis Pathogen_Challenge->Data_Collection End End Data_Collection->End ROS ROS Burst Assay Data_Collection->ROS Callose Callose Staining Data_Collection->Callose Gene_Expression RT-qPCR Data_Collection->Gene_Expression Disease_Scoring Disease Scoring Data_Collection->Disease_Scoring

Caption: General workflow for testing Chitotriose.

References

Troubleshooting & Optimization

Improving solubility of Chitotriose trihydrochloride in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Chitotriose trihydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: What is the optimal pH for dissolving this compound?

For chitooligosaccharide hydrochlorides, a slightly acidic to neutral pH (pH < 7.0) is generally optimal for solubility. The protonated amino groups on the chitotriose molecule contribute to its solubility in water.[3] In highly basic conditions (pH > 7.0), the amino groups may become deprotonated, potentially leading to a decrease in solubility.

Q3: Can I heat the solution to increase the solubility of this compound?

Yes, gently warming the solution can help increase the dissolution rate and solubility of most oligosaccharides.[4] However, prolonged exposure to high temperatures, especially in acidic conditions, can lead to the hydrolysis and degradation of the oligosaccharide.[4][5] It is recommended to use the lowest effective temperature for the shortest duration necessary.

Q4: Will the type of aqueous buffer I use affect the solubility?

Yes, the buffer composition can influence solubility. Some buffer ions may interact with the this compound molecule. For instance, in solutions with a high concentration of chloride ions, a "common ion effect" could potentially decrease the solubility of the hydrochloride salt.[6][7] When encountering issues, trying a different buffer system (e.g., phosphate (B84403) vs. acetate) may be beneficial.

Q5: My prepared solution of this compound appears cloudy. What should I do?

Cloudiness or turbidity may indicate incomplete dissolution or the formation of aggregates. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in aqueous solutions.

Issue 1: Slow Dissolution Rate

If the this compound is dissolving very slowly, consider the following steps:

  • Increase Agitation: Ensure the solution is being adequately mixed. Use a magnetic stirrer for consistent and gentle agitation.

  • Particle Size Reduction: If you are starting with a larger crystalline solid, gently grinding it to a finer powder (if appropriate for your experimental conditions) can increase the surface area and speed up dissolution.

  • Gentle Warming: Warm the solution to a slightly elevated temperature (e.g., 30-40°C) while stirring. Avoid excessive heat to prevent potential degradation.[4]

Issue 2: Solution is Cloudy or Contains Precipitate

A cloudy appearance or visible precipitate suggests that the compound is not fully dissolved or may be precipitating out of solution.

  • Verify Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in your specific aqueous system. Try preparing a more dilute solution.

  • Adjust pH: Measure the pH of your solution. If it is neutral or slightly basic, try lowering the pH to a slightly acidic range (e.g., pH 5.0-6.5) by adding a small amount of dilute acid (e.g., 0.1 M HCl).

  • Sonication: Brief sonication in a water bath can help to break up aggregates and enhance dissolution.

  • Filtration: If you suspect the cloudiness is due to insoluble impurities from the starting material, you can filter the solution through a 0.22 µm or 0.45 µm filter after allowing sufficient time for the this compound to dissolve.

Issue 3: Solution Becomes Unstable or Precipitates Over Time

If a clear solution forms initially but becomes cloudy or shows precipitation after storage:

  • Storage Conditions: Store the solution at the recommended temperature. For many oligosaccharide solutions, refrigeration (2-8°C) is advisable to maintain stability. Avoid repeated freeze-thaw cycles.

  • pH Stability: The pH of the solution may change over time, affecting solubility. Re-check the pH and adjust if necessary.

  • Microbial Growth: Aqueous solutions of sugars are susceptible to microbial growth. For long-term storage, consider sterile filtering the solution and storing it under aseptic conditions.

Data Presentation

As precise quantitative solubility data for this compound is limited in public literature, the following table summarizes the qualitative effects of various factors on its aqueous solubility based on the behavior of related chitooligosaccharides and hydrochloride salts.

FactorEffect on SolubilityRationale
pH Higher solubility in acidic to neutral pH (pH < 7)Protonation of amino groups increases interaction with water molecules.[3]
Temperature Increased temperature generally increases solubility and dissolution rate.Higher kinetic energy helps to overcome the lattice energy of the solid.[4]
Ionic Strength High concentrations of common ions (e.g., Cl⁻) may decrease solubility.The "common ion effect" can reduce the dissolution of hydrochloride salts.[6][7]
Agitation Increases the rate of dissolution.Facilitates the diffusion of the solute from the solid surface into the bulk solution.

Experimental Protocols

Protocol for Determining the Approximate Solubility of this compound

This protocol outlines a method to determine the saturation solubility of this compound in a specific aqueous solution (e.g., water, buffer) at a given temperature.

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the desired aqueous solution in a sealed container (e.g., a glass vial with a screw cap). b. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

  • Separation of Undissolved Solid: a. Allow the suspension to settle for a short period. b. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification of Dissolved Solute: a. Accurately dilute a known volume of the clear filtrate with the same aqueous solution. b. Analyze the concentration of this compound in the diluted sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector). c. Prepare a calibration curve with known concentrations of this compound to quantify the amount in the sample.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original undiluted filtrate based on the dilution factor. b. Express the solubility in desired units (e.g., mg/mL or g/L).

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Calculation A Add excess Chitotriose trihydrochloride to solvent B Equilibrate with agitation (e.g., 24-48h at constant T) A->B C Allow suspension to settle B->C D Filter supernatant (0.22 µm) C->D E Prepare dilutions of filtrate D->E F Quantify concentration (e.g., HPLC) E->F G Calculate original concentration F->G H Report solubility (mg/mL) G->H

Caption: Workflow for determining the solubility of this compound.

Troubleshooting Logic for Dissolution Issues

G Start Start: Dissolving This compound Is_Dissolving_Slow Is dissolution slow? Start->Is_Dissolving_Slow Increase_Agitation Increase agitation and/or reduce particle size Is_Dissolving_Slow->Increase_Agitation Yes Is_Solution_Cloudy Is the solution cloudy? Is_Dissolving_Slow->Is_Solution_Cloudy No Increase_Agitation->Is_Solution_Cloudy Check_Concentration Is concentration too high? Is_Solution_Cloudy->Check_Concentration Yes Solution_Clear Solution is clear Is_Solution_Cloudy->Solution_Clear No Lower_Concentration Lower the concentration Check_Concentration->Lower_Concentration Yes Check_pH Is pH > 7.0? Check_Concentration->Check_pH No End End Lower_Concentration->End Adjust_pH Adjust pH to slightly acidic Check_pH->Adjust_pH Yes Apply_Sonication Apply gentle warming or sonication Check_pH->Apply_Sonication No Adjust_pH->Is_Solution_Cloudy Apply_Sonication->Is_Solution_Cloudy Solution_Clear->End

Caption: Troubleshooting logic for this compound dissolution.

References

Technical Support Center: Optimizing Chitotriose Trihydrochloride in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Chitotriose trihydrochloride as a substrate in enzyme assays, particularly for chitinase (B1577495) activity. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzyme assays? A1: this compound is the salt form of chitotriose, a trimer of N-acetyl-D-glucosamine. It serves as a specific substrate for chitinolytic enzymes like chitinases and chitobiases.[1] The enzymatic hydrolysis of chitotriose into smaller units (chitobiose, N-acetyl-D-glucosamine) is a key reaction for studying the activity of these enzymes, which are crucial in biotechnology, pharmaceutical development for antifungal agents, and agricultural sciences.[1]

Q2: What is a typical starting concentration for this compound in a chitinase assay? A2: A common starting concentration for chitotriose-based substrates in chitinase assays ranges from 0.2 mg/mL to 0.5 mg/mL.[2] The optimal concentration is highly dependent on the specific enzyme, its concentration, and other assay conditions like pH and temperature. It is recommended to perform a substrate concentration curve to determine the optimal level for your specific experimental setup.

Q3: How do I properly dissolve this compound for my assay? A3: Chitotriose substrates can be difficult to dissolve. It may require vigorous mixing or shaking for up to an hour to fully dissolve the compound in the assay buffer.[2] Using a larger container than the final volume can also aid in dissolution.[2] Prepare the substrate solution fresh, but if long-term storage is needed, it can be stored in aliquots at –20 °C for up to a month.[2]

Q4: What are the key parameters to optimize in an enzyme assay using this compound? A4: Optimizing an enzyme assay is a multifactorial process.[3][4] Key parameters include:

  • Substrate Concentration: Finding the saturating concentration without causing substrate inhibition.

  • Enzyme Concentration: Ensuring the reaction rate is linear over the incubation time.

  • pH and Buffer: The pH should be optimal for enzyme activity; chitinase assays are often performed in acidic conditions (pH 4.8-5.0).[2]

  • Temperature: Most chitinase assays are incubated at 37°C.[2][5]

  • Incubation Time: The reaction should be stopped within the linear range of product formation.

Troubleshooting Guide

This section addresses common problems encountered during enzyme assays with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Endogenous Enzyme Activity: The sample itself may contain enzymes that react with the substrate or detection reagents.[6][7] 2. Non-specific Binding: Reagents may bind non-specifically to the microplate wells.[6] 3. Substrate Instability: The substrate may degrade spontaneously under assay conditions.1. Run a "no-enzyme" or "boiled enzyme" control to measure the background from the sample and substrate alone.[6] Subtract this value from your experimental readings. 2. Use plates designed for low non-specific binding. Ensure proper blocking steps are included, for example, with Bovine Serum Albumin (BSA).[6] 3. Check the stability of your substrate in the assay buffer over the incubation time without the enzyme.
Low or No Enzyme Activity 1. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.[6] 2. Inactive Enzyme: The enzyme may have been stored improperly or subjected to multiple freeze-thaw cycles.[6] 3. Insufficient Substrate: The concentration of this compound may be too low, limiting the reaction rate.1. Perform a systematic optimization of pH and temperature.[8] Refer to literature for the known optimal conditions for your enzyme or a similar one. 2. Ensure the enzyme is stored correctly (typically at -20°C or below) and prepare fresh aliquots.[2][6] 3. Increase the substrate concentration. It is often recommended to use a substrate concentration 5 to 10 times the Michaelis constant (Km) value if known.[9]
Poor Reproducibility / High Variability 1. Incomplete Substrate Dissolution: If the substrate is not fully dissolved, its concentration will vary between wells. 2. Pipetting Errors: Inaccurate pipetting of enzyme or substrate. 3. Edge Effects: Evaporation from the outer wells of the microplate during incubation.[6]1. Ensure the this compound is completely dissolved before use. Visually inspect the solution for any particulate matter.[2] 2. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible. 3. Avoid using the outer wells of the plate or use a humidified chamber during incubation to minimize evaporation.[6]
Non-linear Reaction Rate (Substrate Inhibition) At very high concentrations, some substrates can bind to the enzyme in a non-productive way, leading to a decrease in activity.[10]Perform a substrate titration curve over a wide range of this compound concentrations. If inhibition is observed, the reaction velocity will decrease at higher concentrations. Select a concentration on the plateau of the curve just before the inhibitory effect begins.

Data Presentation: Enzyme Kinetic Parameters

When optimizing substrate concentration, determining the enzyme's kinetic parameters is crucial. While specific values for this compound are highly dependent on the enzyme source and assay conditions, the table below provides examples of chitinase kinetic parameters with various substrates for reference.

Enzyme SourceSubstrateApparent Km (mM)Apparent VmaxReference
Bacillus licheniformisColloidal Chitin2.307 mM0.024 mM min-1[11]
Ipomoea carnea (ICChI)p-nitrophenyl-N-acetyl-β-D-glucosaminide0.5 mM2.5 x 10-8 Moles min-1 µg-1[11]
Mammalian AMCase4MU-chitobiose~0.02 mMNot specified[12]
Mammalian Chitotriosidase4MU-chitotriose~0.002 mMNot specified[12]
Streptomyces violascensColloidal Chitin1.556 mg/mL2.680 µM/min/mg[13]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

Visualizing Experimental and Logical Workflows

Diagram 1: General Workflow for Enzyme Assay Optimization This diagram outlines the systematic steps for optimizing any enzyme assay, starting from reagent preparation to data analysis.

G cluster_prep 1. Preparation cluster_opt 2. Optimization cluster_main 3. Main Experiment cluster_analysis 4. Data Analysis A Prepare Assay Buffer (Optimize pH) B Prepare Substrate Stock (Ensure full dissolution) A->B C Prepare Enzyme Aliquots B->C D Enzyme Titration (Determine linear range) C->D E Substrate Titration (Determine Km/Vmax) D->E F Time Course Experiment (Confirm linearity) E->F G Set up Assay Plate (Controls + Samples) F->G H Incubate (Optimized Temp & Time) G->H I Stop Reaction & Read Plate H->I J Subtract Background I->J K Calculate Reaction Velocity J->K L Plot Data & Determine Parameters K->L

Caption: A 4-stage workflow for enzyme assay setup and optimization.

Diagram 2: Troubleshooting Substrate Concentration Issues This decision tree helps diagnose and solve problems related to the concentration of this compound.

G Start Start: Low or No Signal? CheckDissolution Is substrate fully dissolved? Start->CheckDissolution IncreaseConc Action: Increase substrate concentration (e.g., 2x, 5x, 10x) CheckDissolution->IncreaseConc Yes FixDissolution Action: Improve dissolution (Vortex, shake longer, warm slightly) CheckDissolution->FixDissolution No CheckActivity Does signal increase and plateau? IncreaseConc->CheckActivity SubstrateInhibition Does signal decrease at high conc.? CheckActivity->SubstrateInhibition Yes OtherIssue Result: Issue is not substrate conc. (Check enzyme activity, buffer pH, etc.) CheckActivity->OtherIssue No OptimalFound Result: Optimal concentration range identified. SubstrateInhibition->OptimalFound No UseLowerConc Action: Use concentration from plateau before signal drops. SubstrateInhibition->UseLowerConc Yes FixDissolution->CheckDissolution UseLowerConc->OptimalFound

References

Troubleshooting background noise in fluorometric chitinase assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background noise and other issues in fluorometric chitinase (B1577495) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my fluorometric chitinase assay?

High background fluorescence can originate from several sources, including the reagents, the assay plate, the test compounds, and the instrumentation itself. It is crucial to systematically identify the contributing factors to effectively troubleshoot your assay.[1][2]

Q2: My "no-enzyme" control well shows high fluorescence. What does this indicate?

High fluorescence in a "no-enzyme" control points to a source of background signal that is independent of chitinase activity.[2] The likely causes are either the inherent fluorescence of the assay buffer or, more commonly, the auto-hydrolysis of the fluorogenic substrate.[3]

Q3: Why is the background signal increasing over the incubation period?

A time-dependent increase in background fluorescence suggests an ongoing non-enzymatic reaction or an environmental effect.[2] This could be due to the degradation of the fluorescent probe or the auto-hydrolysis of the substrate, which can be exacerbated by suboptimal pH or prolonged incubation times.[3]

Q4: Can my biological sample itself be the cause of high background?

Yes, biological samples can contain endogenous molecules that are naturally fluorescent, a phenomenon known as autofluorescence.[4][5] In cell-based assays, components like NAD(P)H, flavins, and lipofuscin can contribute to the background signal.[4] Crude sample extracts may also contain low-molecular-weight peptides or amino sugars that can react with assay reagents and produce a fluorescent signal.[6]

Q5: How critical are the microplate reader settings in managing background noise?

Instrument settings are a critical factor in controlling background fluorescence. Incorrect settings, such as an excessively high photomultiplier tube (PMT) gain, can amplify both the specific signal and the background noise, leading to a poor signal-to-noise ratio and potentially saturating the detector.[2] The choice of microplate is also important; black opaque plates are recommended for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[4][7]

Troubleshooting Guides

Below are detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your fluorometric chitinase assays.

Issue 1: High Background Fluorescence in All Wells

My background fluorescence is high and variable across all wells, including my controls. What should I investigate?

When high background is observed universally, the issue likely lies with one of the core assay components or the instrumentation.

  • Potential Cause: Contaminated Reagents or Buffers

    • Solution: Prepare all buffers and reagent solutions fresh using high-purity, sterile-filtered water and analytical-grade reagents.[1][4] Contamination with fluorescent impurities or microbes can significantly increase background noise.[2]

  • Potential Cause: Substrate Auto-hydrolysis

    • Solution: The fluorogenic substrate, such as 4-Methylumbelliferyl N,N',N''-triacetyl-β-chitotrioside, can spontaneously hydrolyze, releasing the fluorophore.[3] Prepare the substrate solution fresh for each experiment and protect it from light.[3] It is also important to optimize the pH of the assay buffer, as extreme pH can increase the rate of hydrolysis.[3]

  • Potential Cause: Inappropriate Microplate

    • Solution: Ensure you are using a suitable microplate for fluorescence assays. Black, opaque-bottom plates are recommended to reduce background fluorescence and prevent light scattering between wells.[4][7]

  • Potential Cause: Incorrect Plate Reader Settings

    • Solution: Optimize the settings on your microplate reader. A very high PMT gain will amplify both the signal and the background.[2] Titrate the gain to a level that provides a robust signal for your positive control without excessively amplifying the background of your negative control.[2] Also, check that the correct excitation and emission wavelengths are set for your fluorophore.[7]

Issue 2: High Background Signal Only in Wells with Test Compound

I am screening for chitinase inhibitors, and I observe a high background signal only in the wells containing my test compounds. What could be the cause?

This is a common issue in high-throughput screening and strongly suggests that the test compound is interfering with the assay.

  • Potential Cause: Compound Autofluorescence

    • Solution: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.[4] To test for this, run a control plate with the compound dilutions in the assay buffer but without the enzyme or substrate.[1] If you observe a concentration-dependent increase in fluorescence, your compound is autofluorescent.

  • Potential Cause: Compound Precipitation

    • Solution: Poor solubility of a test compound can lead to precipitation, which can scatter light and cause artificially high fluorescence readings.[4] Visually inspect the wells for precipitates. If observed, consider lowering the compound concentration or using a different solvent. Ensure the final solvent concentration is low (typically ≤1-2%) and consistent across all wells.[4]

Issue 3: Inconsistent or Non-Reproducible Results

My results are inconsistent between replicate wells and from one experiment to the next. What are the possible reasons?

Inconsistent results can stem from a variety of factors related to pipetting, reagent stability, and environmental conditions.

  • Potential Cause: Pipetting Errors and Incomplete Mixing

    • Solution: Avoid pipetting very small volumes, as this can lead to inaccuracies.[7] Whenever possible, prepare a master reaction mix to be dispensed into the wells.[7] Ensure thorough mixing of all components in the wells before starting the measurement.[1]

  • Potential Cause: Reagent Instability

    • Solution: Some fluorescent probes or other reagents may not be stable over the course of the assay.[1] Review the manufacturer's stability data and prepare fresh reagents as needed. Avoid repeated freeze-thaw cycles of enzyme stocks and other sensitive reagents by preparing aliquots.[7]

  • Potential Cause: Temperature Fluctuations

    • Solution: Enzymatic reactions are sensitive to temperature changes.[1] Ensure that the plate reader and all reagents are at a stable, recommended temperature. Allow all components to reach room temperature before starting the assay, unless the protocol specifies otherwise.[7]

Data Presentation

Table 1: General Parameters for Fluorometric Chitinase Assays

ParameterRecommended Range/ValueNotes
pH 4.0 - 8.0Highly dependent on the specific chitinase. Optimal pH can vary significantly between enzymes from different sources.[8][9][10][11][12]
Temperature 37 - 60 °COptimal temperature can vary. It is important to determine the optimal temperature for the specific chitinase being used.[8][9][11][13]
Substrate Concentration 10 - 100 µMThe K_m value for 4-methylumbelliferyl substrates can vary. A common starting point is a concentration close to the K_m.[14]
Excitation Wavelength ~360 nmFor 4-methylumbelliferone (B1674119) (4MU)-based substrates.[15]
Emission Wavelength ~450 nmFor 4-methylumbelliferone (4MU)-based substrates.[15]

Experimental Protocols

Protocol: Standard Fluorometric Chitinase Assay

This protocol provides a general framework for a fluorometric chitinase assay using a 4-methylumbelliferyl-based substrate. Concentrations and incubation times should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer at the optimal pH for your chitinase (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

    • Chitinase Solution: Prepare a stock solution of the chitinase enzyme in the assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: Prepare a stock solution of the 4-methylumbelliferyl substrate (e.g., 4-Methylumbelliferyl N,N',N''-triacetyl-β-chitotrioside) in a suitable solvent like DMSO. Protect the solution from light.[3]

    • Stop Solution: Prepare a high pH buffer to stop the reaction and maximize the fluorescence of the 4-methylumbelliferone product (e.g., 0.5 M sodium carbonate, pH 10.5).

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a black, opaque-bottom 96-well plate.

    • Add 10 µL of your sample or chitinase standard to the appropriate wells.

    • Add 10 µL of your test compound or vehicle control to the appropriate wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.

    • Initiate the reaction by adding 30 µL of the pre-warmed substrate solution to all wells.

    • Incubate the plate at the optimal temperature for a predetermined amount of time (e.g., 30-60 minutes).

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

  • Controls:

    • No-Enzyme Control: Assay buffer, substrate, and sample/compound (if applicable), but no enzyme. This is to determine the level of substrate auto-hydrolysis.

    • No-Substrate Control: Assay buffer, enzyme, and sample/compound (if applicable), but no substrate. This is to determine the background fluorescence of the enzyme and other components.

    • Buffer Only Control: Assay buffer only, to determine the background of the buffer and the microplate.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background in Fluorometric Chitinase Assays start High Background Noise Observed check_controls Are controls (e.g., no-enzyme) also high? start->check_controls reagent_issue Potential Reagent or Substrate Issue check_controls->reagent_issue Yes compound_issue Potential Compound Interference check_controls->compound_issue No (only in sample wells) prepare_fresh Prepare fresh buffers and substrate solution. reagent_issue->prepare_fresh autofluorescence_check Run 'compound only' control (no enzyme/substrate). compound_issue->autofluorescence_check check_ph Verify and optimize buffer pH. prepare_fresh->check_ph protect_light Protect substrate from light. check_ph->protect_light reagent_solution Problem Resolved? protect_light->reagent_solution instrument_settings Optimize Plate Reader Settings (e.g., gain). reagent_solution->instrument_settings No autofluorescence_high Is compound autofluorescent? autofluorescence_check->autofluorescence_high precipitation_check Visually inspect for compound precipitation. autofluorescence_high->precipitation_check No compound_solution Problem Resolved? precipitation_check->compound_solution compound_solution->instrument_settings No plate_type Use black, opaque-bottom microplates. instrument_settings->plate_type Assay_Workflow Fluorometric Chitinase Assay Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Stop Solution) plate_setup 2. Plate Setup (Add buffer, sample/enzyme, compound) prep->plate_setup pre_incubation 3. Pre-incubation at Optimal Temperature plate_setup->pre_incubation reaction_start 4. Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation 5. Incubate at Optimal Temperature reaction_start->incubation reaction_stop 6. Stop Reaction (Add Stop Solution) incubation->reaction_stop read_plate 7. Measure Fluorescence (Ex: 360nm, Em: 450nm) reaction_stop->read_plate

References

Technical Support Center: Chitotriose Trihydrochloride-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chitotriose trihydrochloride-based assays. Our goal is to help you identify and mitigate potential sources of interference to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzyme assays?

This compound is a specialized oligosaccharide that serves as a substrate for chitinase (B1577495) enzymes.[1] Chitinases are enzymes that break down chitin (B13524), a key component of fungal cell walls and the exoskeletons of arthropods.[2] In these assays, the rate of enzymatic hydrolysis of this compound is measured to determine the activity of the chitinase. This is crucial for studying chitin metabolism and for the development of antifungal agents and insecticides.[1][3]

Q2: What are the common types of inhibitors that can interfere with my this compound-based assay?

Several classes of compounds are known to inhibit chitinases and can therefore interfere with your assay. These include:

  • Natural Products: Allosamidin and its derivatives are potent, well-studied inhibitors of chitinases.[3][4] Other naturally occurring inhibitors include cyclic peptides like Argifin and Argadin.[3]

  • Divalent Cations: Certain divalent cations can inhibit chitinase activity.[4] It is crucial to consider the composition of your buffers and test compounds.

  • Synthetic Compounds: A wide range of synthetic small molecules can act as chitinase inhibitors. These can be competitive, non-competitive, or mixed-type inhibitors.[2]

Q3: How can I determine the mechanism of inhibition for a compound I am studying?

To understand how a compound inhibits chitinase activity, you can perform kinetic studies. By measuring the enzyme's reaction rates at different substrate (this compound) and inhibitor concentrations, you can determine the mode of inhibition. For example, a competitive inhibitor will increase the Michaelis constant (Km) but not affect the maximum velocity (Vmax), while a non-competitive inhibitor will decrease Vmax without changing Km.[2][5]

Q4: What is non-specific assay interference and how can I identify it?

Non-specific interference occurs when a test compound affects the assay readout through a mechanism other than direct, specific inhibition of the target enzyme.[6] This can include:

  • Chemical Reactivity: The compound may react directly with assay components, such as buffers, reagents, or the enzyme itself in a non-specific manner.[6]

  • Assay Readout Interference: Colored or fluorescent compounds can interfere with spectrophotometric or fluorometric readouts.

  • Aggregation: Some compounds form aggregates that can sequester the enzyme or substrate, leading to apparent inhibition.

To identify non-specific interference, it is recommended to run control experiments, such as testing the compound in the absence of the enzyme to check for effects on the assay readout.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based assays.

Problem Potential Cause Recommended Solution
Lower than expected enzyme activity Presence of an unknown inhibitor: Your sample or buffer may contain a contaminating inhibitor.Test each component of your assay individually for inhibitory effects. Ensure high purity of all reagents.
Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for your enzyme.Optimize assay conditions using a Design of Experiments (DoE) approach to systematically test different variables.[7]
Enzyme instability: The chitinase may be degrading over time.Check the stability of your enzyme under the assay conditions. Consider adding stabilizing agents like BSA, but be aware they can also interfere.
High background signal Substrate instability: this compound may be hydrolyzing non-enzymatically.Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation.
Interference from test compound: The compound may be colored or fluorescent.Measure the absorbance or fluorescence of the test compound at the detection wavelength and subtract this from the assay readings.
Inconsistent or irreproducible results Pipetting errors or improper mixing: Inaccurate liquid handling can lead to significant variability.Ensure proper calibration of pipettes and thorough mixing of all assay components.
Assay drift: The signal may be changing over the course of the experiment due to factors like temperature fluctuations.Allow all reagents to equilibrate to the assay temperature before starting the reaction. Use a plate reader with temperature control.

Quantitative Data Summary

The following table provides examples of IC50 values for known chitinase inhibitors. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Inhibitor Enzyme Source IC50 Value Reference
AllosamidinBombyx mori (Silkworm)Potent inhibitor[3]
AllosamidinArthropods0.1 - 1 µM[4]
AllosamidinNematodes0.0002 - 0.048 µM[4]
AllosamidinFungi0.01 - 70 µM[4]
ArgadinLucilia cuprina (Blowfly)150 nM (at 37°C)[3]
ArgifinLucilia cuprina (Blowfly)3.7 µM (at 37°C)[3]

Experimental Protocols

Generalized Protocol for a Chromogenic Chitinase Assay using a Chitotriose-based Substrate

This protocol describes a general method for measuring chitinase activity using a chromogenic substrate derived from Chitotriose. The release of a chromophore is monitored spectrophotometrically.

Materials:

  • Purified chitinase enzyme

  • Chitotriose-p-nitrophenyl (or similar chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the chromogenic Chitotriose substrate in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

    • Prepare the chitinase enzyme solution in the assay buffer to the desired final concentration.

  • Assay Setup:

    • Add a small volume of the test compound dilution or solvent control to the wells of the 96-well plate.

    • Add the chitinase enzyme solution to each well and incubate for a pre-determined time at the optimal temperature for the enzyme (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the chromogenic Chitotriose substrate solution to each well to start the enzymatic reaction.

  • Measure Activity:

    • Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the released chromophore (e.g., 405 nm for p-nitrophenol) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Interference_Troubleshooting_Workflow cluster_observation Observation cluster_investigation Investigation Steps cluster_analysis Analysis & Resolution start Unexpected Assay Result (e.g., low activity, high background) check_controls Review Controls (no-enzyme, no-substrate, solvent) start->check_controls check_reagents Verify Reagent Integrity (enzyme, substrate, buffer) check_controls->check_reagents Controls OK? optimize_assay Optimize Assay Parameters (e.g., DoE approach) check_controls->optimize_assay Controls problematic check_conditions Confirm Assay Conditions (pH, temperature, incubation time) check_reagents->check_conditions Reagents OK? check_reagents->optimize_assay Reagents degraded check_compound Assess Test Compound Properties (solubility, aggregation, color) check_conditions->check_compound Conditions OK? check_conditions->optimize_assay Conditions suboptimal check_compound->optimize_assay Compound OK? counter_screen Perform Counter-Screens (e.g., for non-specific effects) check_compound->counter_screen Potential interference optimize_assay->counter_screen kinetic_analysis Conduct Kinetic Studies (determine inhibition mechanism) counter_screen->kinetic_analysis valid_result Valid Result kinetic_analysis->valid_result

Caption: A workflow for troubleshooting unexpected results in this compound-based assays.

Inhibition_Mechanisms cluster_key Legend cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme (Chitinase) S Substrate (Chitotriose) I Inhibitor P Product E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 +S EI1 Enzyme-Inhibitor Complex E1->EI1 +I S1 Substrate I1 Inhibitor ES1->E1 +P P1 Product E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 +S EI2 Enzyme-Inhibitor Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 +P ESI2 Enzyme-Substrate-Inhibitor Complex (Inactive) ES2->ESI2 +I EI2->ESI2 +S P2 Product

Caption: Mechanisms of enzyme inhibition relevant to this compound-based assays.

References

Best practices for storing and handling Chitotriose trihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Chitotriose trihydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in a question-and-answer format.

Problem: Inconsistent or unexpected results in biological assays.

  • Question: My cell-based assay is yielding inconsistent results when using this compound. What could be the cause?

  • Answer: Inconsistent results in cell-based assays can stem from several factors. Firstly, ensure the complete dissolution of the this compound powder when preparing your stock solution. Any particulate matter can lead to dosing inaccuracies. Secondly, consider the stability of the compound in your specific cell culture medium and incubation conditions (pH, temperature). It is advisable to prepare fresh solutions for each experiment. Lastly, batch-to-batch variability of the compound can sometimes contribute to inconsistent results; always note the lot number of the product you are using. For sensitive assays, it is recommended to perform a dose-response curve with each new batch.[1]

Problem: Difficulty in dissolving the powder.

  • Question: I am having trouble completely dissolving the this compound powder. What is the recommended procedure?

  • Answer: this compound is generally soluble in water.[2] However, due to its hygroscopic nature, it may have absorbed moisture, leading to clumping. To ensure complete dissolution, it is recommended to add the powder to a small amount of the desired solvent (e.g., ultrapure water or a buffer) and vortex or sonicate briefly.[3] Gentle warming (e.g., to 40-60°C) can also aid in dissolution, but be mindful of the compound's stability at higher temperatures for extended periods.[4] Always add the solvent to the powder and not the other way around to prevent clumping.

Problem: Appearance of unexpected peaks in HPLC analysis.

  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the reason?

  • Answer: The presence of unexpected peaks in an HPLC analysis could indicate several possibilities. It may be due to the degradation of the compound, especially if the solution has been stored for a prolonged period or at an inappropriate temperature. It is also possible that the peaks correspond to impurities from the synthesis or degradation products. Ensure your mobile phase is properly prepared and filtered, and the column is equilibrated. If the issue persists, consider using a different HPLC column or adjusting the mobile phase composition to improve separation.[5][6] A gradient elution may provide better resolution for complex mixtures.[5]

Problem: Variability in chitinase (B1577495) activity assays.

  • Question: My chitinase activity assays using this compound as a substrate are showing high variability. How can I improve the consistency?

  • Answer: High variability in enzyme assays can be due to several factors. Ensure that the substrate concentration is not a limiting factor and that the enzyme concentration is within the linear range of the assay. A blank reaction (substrate solution without the enzyme) should always be included to account for any spontaneous hydrolysis of the substrate.[7] The pH and temperature of the reaction buffer should be optimal for the specific chitinase being used. Finally, be aware that different types of chitinases (endo- vs. exochitinases) may have different activities on this compound.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and handling of this compound.

Storage and Stability

  • Question: What are the recommended storage conditions for this compound powder?

  • Answer: There are varying recommendations for the storage of this compound powder. To ensure long-term stability, it is best to store it at -20°C.[2] For shorter periods, storage at 2-8°C is also acceptable.[8] Some suppliers suggest that it can be stored at room temperature in a cool, dark place. Due to its hygroscopic nature, it is crucial to store it under an inert gas, such as argon or nitrogen, in a tightly sealed container to prevent moisture absorption.[8]

  • Question: How should I store solutions of this compound?

  • Answer: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, sterile-filter the solution and store it in aliquots at -20°C for up to one month to minimize freeze-thaw cycles.[7] The stability of the solution will depend on the solvent and pH.

  • Question: Is this compound sensitive to light?

  • Answer: While not explicitly stated for this compound, it is a general good practice for handling organic compounds to protect them from light, especially during long-term storage, by using amber vials or storing them in the dark.[3]

Handling and Preparation

  • Question: What safety precautions should I take when handling this compound powder?

  • Answer: It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust. Consult the Safety Data Sheet (SDS) for detailed safety information.

  • Question: What is the best solvent to dissolve this compound?

  • Answer: this compound is readily soluble in water.[2] For experimental purposes, it can also be dissolved in various aqueous buffers. The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH.

  • Question: How do I accurately weigh a hygroscopic powder like this compound?

  • Answer: To accurately weigh a hygroscopic powder, it is best to work in a low-humidity environment, such as a glove box or a room with a dehumidifier. Allow the container to come to room temperature before opening to prevent condensation. Weigh the powder quickly and seal the container immediately after use.

Quality and Purity

  • Question: How can I assess the purity of my this compound sample?

  • Answer: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9] The certificate of analysis provided by the supplier should also contain information on the purity of the specific lot.

  • Question: What are the common impurities found in this compound?

  • Answer: Common impurities may include other chitooligosaccharides with different degrees of polymerization, residual solvents from the synthesis process, and degradation products.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[2][8]
Molecular Weight 610.86 g/mol [2][8]
Appearance White to almost white powder or crystal[2][8]
Melting Point 254 - 256 °C[2][8]
Purity (typical) ≥85% (qNMR) or ≥98% (HPLC)[2][8]
Storage Temperature -20°C (long-term), 2-8°C (short-term), or Room Temperature (cool, dark)[2][8]
Solubility Soluble in water[2]

Experimental Protocols

1. Preparation of a Stock Solution (e.g., 10 mg/mL)

  • Allow the container of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of powder (e.g., 10 mg) in a sterile microcentrifuge tube.

  • Add a small volume of sterile, ultrapure water (e.g., 500 µL) to the tube.

  • Vortex or sonicate the mixture until the powder is completely dissolved.

  • Add the remaining volume of water to reach the final desired concentration (e.g., add another 500 µL for a final volume of 1 mL).

  • Vortex briefly to ensure homogeneity.

  • If not for immediate use, sterile-filter the solution through a 0.22 µm filter and store in aliquots at -20°C.

2. High-Performance Liquid Chromatography (HPLC) Analysis

This is a general protocol and may need to be optimized for your specific instrument and column.

  • Column: A reversed-phase C18 column or an amino-functionalized silica (B1680970) column can be used.[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 80:20 (acetonitrile:water) to 60:40 over 60 minutes.[5]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 195-210 nm) is suitable for detecting the glycosidic bonds.[6][10]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase starting conditions.

  • Injection Volume: Typically 10-20 µL.

  • Analysis: Run the sample and compare the retention time and peak area to a known standard of this compound.

Visualizations

G cluster_storage Storage of this compound storage_solid Solid Powder storage_conditions -20°C (long-term) 2-8°C (short-term) Under Inert Gas storage_solid->storage_conditions Store at prep_solution Prepare Stock Solution storage_solid->prep_solution Prepare fresh storage_solution Aqueous Solution storage_solution_conditions -20°C (aliquots) Up to 1 month storage_solution->storage_solution_conditions Store at prep_solution->storage_solution

Caption: Recommended storage workflow for solid and solution forms of this compound.

G start Inconsistent Experimental Results check_dissolution Check for complete dissolution of powder start->check_dissolution check_stability Assess stability in experimental conditions (pH, temp) check_dissolution->check_stability Yes solution_dissolution Sonciate or gently warm to aid dissolution check_dissolution->solution_dissolution No check_batch Consider batch-to-batch variability check_stability->check_batch Yes solution_stability Prepare fresh solutions for each experiment check_stability->solution_stability No solution_batch Perform dose-response with each new lot check_batch->solution_batch

Caption: Troubleshooting decision tree for inconsistent experimental results.

G cluster_workflow General Experimental Workflow weigh Weigh hygroscopic powder quickly dissolve Dissolve in appropriate solvent (e.g., water) weigh->dissolve prepare_dilutions Prepare working dilutions dissolve->prepare_dilutions perform_assay Perform experiment (e.g., cell-based assay, enzyme kinetics) prepare_dilutions->perform_assay analyze Analyze results (e.g., HPLC, plate reader) perform_assay->analyze

Caption: A simplified workflow for experiments involving this compound.

References

Technical Support Center: HPLC Analysis of Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of Chitotriose Trihydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of this compound.

Guide 1: Resolving Peak Splitting and Broadening

Peak splitting or broadening is a frequent issue in the analysis of sugars and their derivatives, often due to the presence of anomers. Anomers are isomers of a sugar that differ in configuration at the anomeric carbon. In solution, these anomers can slowly interconvert, leading to distorted peak shapes in the chromatogram.[1][2]

Troubleshooting Workflow:

G start Start: Peak Splitting or Broadening Observed check_temp Is the column temperature elevated (e.g., 70-80 °C)? start->check_temp increase_temp Action: Increase column temperature to 70-80 °C. check_temp->increase_temp No check_ph Is the mobile phase alkaline? check_temp->check_ph Yes increase_temp->check_ph end_good End: Peak shape improved. increase_temp->end_good If resolved alkaline_mobile_phase Action: Use an alkaline mobile phase (if column chemistry allows, e.g., polymer-based amino columns). check_ph->alkaline_mobile_phase No check_equilibration Is the column adequately equilibrated? check_ph->check_equilibration Yes alkaline_mobile_phase->check_equilibration alkaline_mobile_phase->end_good If resolved increase_equilibration Action: Increase column equilibration time between injections. check_equilibration->increase_equilibration No end_bad End: Issue persists. Consider sample degradation or other column issues. check_equilibration->end_bad Yes increase_equilibration->end_good

Caption: Troubleshooting workflow for peak splitting in chitotriose analysis.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for analyzing this compound?

A1: Due to its highly polar and hydrophilic nature, this compound is best analyzed using columns that facilitate the retention of such compounds.[3] Recommended column chemistries include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as those with amide or polymer-based amino stationary phases, are effective for separating oligosaccharides.[4][5][6] They utilize a high organic content mobile phase, which promotes the partitioning of polar analytes like chitotriose into a water-enriched layer on the stationary phase.[6]

  • Ion-Exchange Chromatography (IEC): Cation-exchange chromatography can be used to separate chitooligosaccharides based on the number of amino groups.[7][8] The positively charged amino groups on chitotriose interact with a negatively charged stationary phase.[9]

Reversed-phase columns like C18 are generally not suitable for retaining underivatized sugars such as chitotriose.[10]

Q2: I am observing variable retention times. What could be the cause?

A2: Fluctuating retention times can be caused by several factors:

  • Inadequate Column Equilibration: This is especially critical when running gradient elution. Ensure sufficient time for the column to re-equilibrate to the initial mobile phase conditions between injections.[11]

  • Mobile Phase Composition: Small variations in the mobile phase composition, particularly the water-to-organic solvent ratio in HILIC, can significantly impact retention times.[11] Prepare mobile phases carefully and ensure they are well-mixed.

  • Temperature Fluctuations: Changes in column temperature can affect retention. Use a column oven to maintain a stable temperature.[2]

  • pH Shifts: If using a buffered mobile phase, ensure its stability and consistency.

Q3: Can the trihydrochloride salt form of the compound interfere with the analysis?

A3: Yes, the presence of chloride ions can potentially interfere with the analysis, especially when using certain detectors like a Refractive Index (RI) detector where salt can cause baseline disturbances.[12][13] While not as problematic for UV or Evaporative Light Scattering Detectors (ELSD), high salt concentrations in the sample can affect peak shape and retention. It is good practice to dissolve the sample in the initial mobile phase to minimize solvent mismatch effects.[4]

Q4: What is the recommended detection method for this compound?

A4: Chitotriose lacks a strong chromophore, making UV detection at higher wavelengths (e.g., 254 nm) unsuitable.[14] The following detectors are more appropriate:

  • Low Wavelength UV: The acetylamino groups of chitooligosaccharides allow for detection at low UV wavelengths, typically around 200-210 nm.[5][7][8][11]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes and is well-suited for sugar analysis.[4]

  • Refractive Index (RI) Detector: RI detectors are commonly used for sugar analysis but are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[12]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, and can confirm the identity of the analyte.[15]

Q5: How should I prepare my this compound sample for HPLC analysis?

A5: Proper sample preparation is crucial for obtaining reliable results. A general procedure is as follows:

  • Accurately weigh the this compound standard.

  • Dissolve the standard in the initial mobile phase or a solvent mixture that is compatible with the mobile phase (e.g., a 1:1 water/acetonitrile mixture for HILIC).[4]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.

Quantitative Data

The retention time of chitooligosaccharides is influenced by the degree of polymerization (DP) and the HPLC conditions. The following table summarizes typical retention times for a series of chitooligosaccharides under specific ion-exchange chromatography conditions.

OligosaccharideDegree of Polymerization (DP)Retention Time (minutes)
Chitobiose25.56
Chitotriose 3 6.43
Chitotetraose47.54
Chitopentaose59.01
Chitohexaose610.83
Data adapted from a study on the separation of chitooligosaccharides.[8]

Experimental Protocols

Protocol 1: HILIC Method for Chitooligosaccharide Analysis

This protocol is a general method for the separation of chitooligosaccharides, including chitotriose, using a HILIC column.

  • Column: Shodex HILICpak VN-50 2D (2.0 mm I.D. x 150 mm)[4]

  • Mobile Phase:

    • A: 0.1% Ammonia in water

    • B: Acetonitrile

  • Gradient: A linear gradient can be optimized to separate oligosaccharides of varying sizes. A typical starting point could be a high percentage of B, gradually increasing the percentage of A.

  • Flow Rate: 0.2 mL/min

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)[4]

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile.[4]

Protocol 2: Ion-Exchange Chromatography for Chitooligosaccharide Separation

This protocol is suitable for the separation and purification of chitooligosaccharides.

G cluster_prep Sample Preparation cluster_hplc Chromatography cluster_post Post-Separation dissolve Dissolve chitooligosaccharide mixture in acetate (B1210297) buffer (pH 4.6) load Load sample onto a cation-exchange column dissolve->load wash Wash column with acetate buffer load->wash elute Elute with a linear gradient of NaCl (e.g., 0-60% of 2M NaCl in buffer) wash->elute detect Monitor eluate at 210 nm elute->detect collect Collect fractions based on peaks detect->collect desalt Desalt collected fractions (e.g., using gel filtration) collect->desalt

Caption: Experimental workflow for ion-exchange chromatography of chitotriose.
  • Column: SP HiTrap HP cation-exchange column[7][8]

  • Mobile Phase:

    • Binding/Wash Buffer: 50 mmol/L HAc–NaAc buffer (pH 4.6)[7][8]

    • Elution Buffer: 2 mol/L NaCl in 50 mmol/L HAc–NaAc buffer (pH 4.6)[7][8]

  • Gradient: Linear gradient from 0% to 60% Elution Buffer.[7][8]

  • Flow Rate: 10 mL/min[7][8]

  • Detector: UV at 210 nm[7][8]

References

Addressing batch-to-batch variability of Chitotriose trihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitotriose trihydrochloride. Our aim is to help you address potential issues, particularly those arising from batch-to-batch variability, to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the hydrochloride salt of chitotriose, a trisaccharide composed of three β-(1→4)-linked D-glucosamine units. It is a well-defined, water-soluble oligosaccharide. Due to its specific structure, it serves as a valuable tool in various research and development areas.[1][2]

Common Applications Include:

  • Enzyme Substrate: It is widely used as a substrate for studying the activity of chitinases, enzymes that hydrolyze chitin. This is crucial in fields like biochemistry, immunology, and agricultural science.[1][3]

  • Drug Development: It is explored for its potential in developing antifungal agents by targeting fungal cell wall synthesis.[1][3] It has also been studied for its synergistic effects with anticancer drugs like doxorubicin (B1662922).[4][5][6]

  • Immunology and Cell Signaling: Chitotriose can modulate immune responses and is used to investigate carbohydrate-protein interactions and signaling pathways.[3]

  • Biotechnology and Agriculture: It is used in the development of biopesticides and to enhance plant resistance to pathogens.[3]

Q2: What are the typical quality specifications for this compound?

A2: Specifications can vary slightly between suppliers, which can be a source of batch-to-batch variability. It is crucial to review the Certificate of Analysis (CoA) for each new lot. Key parameters are summarized in the table below.

Table 1: Typical Quality Specifications for this compound

ParameterSpecificationAnalytical MethodPotential Impact of Variability
Purity ≥85% or ≥98%qNMR or HPLC[1][2][7]Lower purity can lead to reduced specific activity or off-target effects.
Appearance White to off-white or yellowish powder/crystalsVisual InspectionColor variation may indicate the presence of impurities or degradation.
Solubility Soluble in waterVisual InspectionIncomplete solubility can lead to inaccurate concentration calculations.
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MSIncorrect identity would invalidate all experimental results.
Water Content Typically <10%Karl Fischer TitrationHigh water content will affect the calculated molar concentration.
Optical Rotation [α]²⁰_D_ = +26° to +31° (c=1 in H₂O)[2]PolarimetryDeviations can indicate impurities or structural isomers.

Q3: How should I properly store and handle this compound?

A3: Proper storage is critical to maintain the stability and integrity of the compound.

  • Storage Temperature: Store at -20°C or as recommended by the supplier (some suppliers suggest 2-8°C).[1][2][8] Long-term storage at room temperature is not recommended.

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidation.[1]

  • Moisture: The compound is hygroscopic. Store in a tightly sealed container in a dry environment. One supplier noted they removed "hydrate" from the product name to clarify that water is treated as an impurity.[9]

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation. Use dedicated spatulas and weigh the compound quickly. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from batch-to-batch variability.

Problem 1: Inconsistent or lower-than-expected biological activity between batches.

  • Possible Cause 1: Variation in Purity.

    • Troubleshooting Steps:

      • Review the CoA: Compare the purity values (by HPLC or qNMR) of the new and old batches. A significant difference in purity is a likely cause.

      • Normalize Concentration: If the purity of the new batch is lower, you may need to adjust the weight used to achieve the same molar concentration of the active compound.

      • Analytical Verification: If you have access to analytical equipment, consider running an in-house HPLC or NMR to confirm the purity stated on the CoA.

  • Possible Cause 2: Presence of Active or Inhibitory Impurities.

    • Troubleshooting Steps:

      • Chromatographic Profiling: Compare the HPLC or LC-MS chromatograms of the different batches. Look for new or larger impurity peaks in the problematic batch.

      • Fraction Collection and Testing: If a significant impurity is detected, and you have the capability, you can attempt to fractionate the material and test the biological activity of the pure compound versus the impurity.

  • Possible Cause 3: Degradation of the Compound.

    • Troubleshooting Steps:

      • Check Storage Conditions: Ensure the compound has been stored correctly (temperature, moisture, atmosphere).

      • Visual Inspection: Look for changes in color or appearance (e.g., clumping) that may indicate degradation.

      • Re-analysis: If degradation is suspected, re-testing the purity by HPLC can confirm this.

Below is a workflow to guide the troubleshooting process for inconsistent activity.

G Troubleshooting Workflow: Inconsistent Biological Activity start Inconsistent Biological Activity Observed coa_check Compare CoA of Batches (Purity, Impurity Profile) start->coa_check purity_diff Significant Purity Difference? coa_check->purity_diff normalize Adjust Concentration Based on Purity and Re-run Experiment purity_diff->normalize Yes impurity_check Examine Impurity Profile on CoA or Run HPLC/LC-MS purity_diff->impurity_check No end_good Problem Resolved normalize->end_good new_peaks New/Larger Impurity Peaks? impurity_check->new_peaks storage_check Review Storage and Handling (Temperature, Moisture) new_peaks->storage_check No isolate_impurity Isolate Impurity for Activity Testing (Advanced) new_peaks->isolate_impurity Yes degradation Degradation Suspected? storage_check->degradation reanalyze Re-analyze Purity (HPLC) Contact Supplier degradation->reanalyze Yes end_bad Contact Technical Support degradation->end_bad No reanalyze->end_bad isolate_impurity->end_bad

Caption: Troubleshooting workflow for inconsistent biological activity.

Problem 2: Poor solubility or presence of particulates in solution.

  • Possible Cause 1: Incorrect Solvent or pH.

    • Troubleshooting Steps:

      • This compound is expected to be freely soluble in water. Ensure you are not using a buffered solution with which it may have limited solubility.

      • The "trihydrochloride" salt form means the solution will be acidic. If your experimental system is sensitive to pH, you may need to adjust it after dissolution.

  • Possible Cause 2: High Water Content or Impurities.

    • Troubleshooting Steps:

      • Review CoA: Check the water content specified on the Certificate of Analysis. High moisture content can sometimes lead to clumping and difficulty in dissolution.

      • Centrifugation/Filtration: If a small amount of particulate matter is present, you can centrifuge the solution and use the supernatant, or filter the solution through a 0.22 µm filter. Note that this may slightly lower the effective concentration.

  • Possible Cause 3: Use of an incorrect CAS number leading to a different salt or hydrate (B1144303) form.

    • Troubleshooting Steps:

      • Note that there are multiple CAS numbers associated with this compound (e.g., 41708-93-4 and 117436-78-9).[1][2][7] Ensure the product you ordered corresponds to the intended material for your application.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your system.

  • Column: Amino-based column (e.g., Amide, NH₂) or a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Linear gradient from 80% A to 40% A

    • 25-30 min: Hold at 40% A

    • 30-35 min: Return to 80% A

    • 35-45 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). UV detection is not suitable as chitotriose lacks a strong chromophore.

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition (80:20 A:B) to a final concentration of 1-2 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10-20 µL. Purity is calculated based on the area of the main peak relative to the total area of all peaks. Compare chromatograms between batches to identify any differences in the impurity profile.

Signaling Pathway

Chitotriose-Modulated Egr1 Signaling Pathway

Recent research has shown that chitotriose can enhance the antitumor activity of doxorubicin in breast cancer cells by upregulating the transcription factor Early Growth Response 1 (Egr1).[4][5][6] Egr1, in turn, can modulate the expression of downstream genes like Growth Arrest and DNA Damage-inducible alpha (Gadd45a), which is involved in cell cycle control and apoptosis.[4][10] Understanding this pathway can be crucial for interpreting experimental results related to cell viability and apoptosis.

G Proposed Chitotriose Signaling Pathway in Cancer Cells cluster_cell Cell cluster_nucleus Nucleus chitotriose Chitotriose receptor Unknown Receptor/ Uptake Mechanism chitotriose->receptor egr1_gene Egr1 Gene receptor->egr1_gene Upregulation of Transcription egr1_protein Egr1 Protein (Transcription Factor) egr1_gene->egr1_protein Translation gadd45a_gene Gadd45a Gene egr1_protein->gadd45a_gene Binds to Promoter, Activates Transcription gadd45a_protein Gadd45a Protein gadd45a_gene->gadd45a_protein Translation apoptosis Enhanced Apoptosis & Cell Cycle Arrest (in presence of Doxorubicin) gadd45a_protein->apoptosis

Caption: Chitotriose upregulates Egr1, leading to Gadd45a expression.

References

Optimizing pH and buffer conditions for Chitotriose trihydrochloride experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for Chitotriose trihydrochloride. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a highly soluble and stable oligosaccharide.[1] It is primarily used as a substrate for studying the activity of chitinase (B1577495) enzymes.[1][2] These enzymes are crucial in various fields, including biochemistry, pharmacology, and agricultural sciences, for applications such as studying chitin (B13524) metabolism, developing antifungal agents, and creating diagnostic assays for chitinase-related diseases.[1]

Q2: How should I store and handle this compound?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the air. To ensure its stability and quality, it should be stored at room temperature (recommended <15°C) in a cool, dark place, and preferably under an inert gas.[3]

Q3: What is the optimal pH for my experiments involving this compound?

A3: The optimal pH is not determined by the substrate (this compound) itself, but by the specific enzyme you are studying. Chitinases from different sources exhibit optimal activity across a wide pH range. For example, many chitinase assays are performed in an acidic environment, typically around pH 5.0.[4][5] However, optimal pH can range from acidic (pH 3.0-6.0) to neutral (pH 7.0-8.0) or even alkaline (pH 9.0-11.0) depending on the enzyme.[6][7] It is crucial to determine the optimal pH for your specific chitinase.

Q4: Which buffer system should I choose for my experiment?

A4: The choice of buffer depends on the target pH required for optimal enzyme activity. A buffer should have a pKa value as close as possible to the desired pH. See the table below for common buffer systems used in chitinase activity assays.

Data Presentation: Buffer Systems for Chitinase Assays

The following table summarizes common buffer systems and their effective pH ranges for experiments involving chitinases.

Buffer SystemEffective pH RangeTypical Application/Enzyme SourceReference
McIlvaine Buffer (Citrate-Phosphate)3.0 - 8.0General chitinase activity assays, especially for acidic optima.[2][6]
Sodium Acetate Buffer3.6 - 5.6Chitosanase activity from Trichoderma spp. (Optimal at pH 5.0-5.5).[5]
Tris-HCl Buffer7.0 - 9.0Chitinases with neutral to slightly alkaline pH optima.[6]
Glycine-NaOH Buffer8.6 - 11.0Chitinases with alkaline pH optima.[6]

Troubleshooting Guide

Q5: My enzyme activity is lower than expected. What are some potential causes?

A5: Several factors could lead to lower-than-expected enzyme activity:

  • Suboptimal pH: The pH of your assay buffer may not be optimal for your specific enzyme. Test a range of pH values to determine the ideal condition for your chitinase.

  • Incorrect Buffer Choice: The buffer system itself might be inhibiting the enzyme. Ensure the chosen buffer is compatible with your enzyme.

  • Substrate Concentration: While counterintuitive, excessively high concentrations of some chitinase substrates can lead to apparent substrate inhibition.[8]

  • Enzyme Instability: The enzyme may have lost activity due to improper storage or handling. Ensure you are following the recommended storage and handling procedures for your chitinase.

Q6: I am observing substrate inhibition at high concentrations. What can I do?

A6: Apparent substrate inhibition in chitinase assays can be caused by the enzyme's transglycosylation activity, where it transfers a sugar moiety to another substrate molecule instead of a water molecule.[8] To address this:

  • Optimize Substrate Concentration: Perform a substrate concentration curve to determine the optimal concentration that gives maximum activity without causing inhibition.

  • Use a Modified Substrate: For some enzymes like human chitotriosidase, a modified substrate such as 4-methylumbelliferyl-(4-deoxy)chitobiose can be used. This substrate is not an acceptor for transglycosylation, leading to standard Michaelis-Menten kinetics and more reliable results.[8]

Experimental Protocols

Protocol: Fluorimetric Chitinase Activity Assay

This protocol is adapted from established methods for measuring endochitinase activity using a fluorogenic substrate like 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose, a derivative of chitotriose.[2][4]

1. Materials and Reagents:

  • Substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose

  • Assay Buffer: Phosphate-Citrate Buffer (pH 5.2). To prepare 100 ml, mix 26.7 ml of 0.2 M dibasic sodium phosphate (B84403) with 23.3 ml of 0.1 M citric acid, and bring the volume to 100 ml with DI water.[2]

  • Stop Buffer: Glycine-NaOH Buffer (pH 10.6). To prepare 100 ml, mix 25 ml of 0.2 M glycine (B1666218) with 22.75 ml of 0.2 M NaOH, and bring the volume to 100 ml with DI water.[2]

  • Enzyme Sample: Purified chitinase or cell lysate containing the enzyme.

  • Standard: 4-Methylumbelliferone (4MU) for standard curve.

  • Equipment: Black 96-well microplate, fluorescent plate reader (Excitation: 360 nm, Emission: 450 nm), incubator (37°C).

2. Procedure:

  • Prepare Substrate Working Solution: Dilute the 4-Methylumbelliferyl substrate stock solution 40-fold in the Assay Buffer to a final concentration of 0.5 mg/ml.[2] Equilibrate this solution in a 37°C water bath.

  • Prepare Standard Curve: Prepare a dilution series of 4-Methylumbelliferone standard in the Stop Buffer.[2]

  • Set up Reaction: In a black 96-well plate, add your enzyme sample (e.g., 10-20 µl of cell lysate or purified enzyme). Include a positive control (e.g., Chitinase from Trichoderma viride) and a negative control (buffer only).

  • Initiate Reaction: Add 100 µl of the pre-warmed Substrate Working Solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.

  • Stop Reaction: Add 200 µl of Stop Buffer to each well to terminate the reaction.[2] The basic pH of the stop buffer is essential for the ionization of the 4MU product, which enhances its fluorescence.[4]

  • Measure Fluorescence: Read the fluorescence on a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[4]

  • Calculate Activity: Determine the concentration of 4MU released using the standard curve and calculate the chitinase activity, typically expressed in units like pmol/min/mg of protein.

Visualizations

Experimental_Workflow prep prep reaction reaction measurement measurement analysis analysis sub_prep Prepare Substrate Working Solution initiate Add Substrate to Initiate Reaction sub_prep->initiate std_prep Prepare 4MU Standard Curve calculate Calculate Activity (using Standard Curve) std_prep->calculate plate_setup Set up Reaction Plate (Enzyme, Controls) plate_setup->initiate incubate Incubate at 37°C initiate->incubate stop Add Stop Buffer incubate->stop read Measure Fluorescence (Ex: 360nm, Em: 450nm) stop->read read->calculate

Caption: Workflow for a fluorimetric chitinase activity assay.

Troubleshooting_Guide problem problem cause cause solution solution low_activity Low Enzyme Activity ph Suboptimal pH? low_activity->ph buffer Inhibitory Buffer? low_activity->buffer conc Substrate Inhibition? low_activity->conc enzyme Enzyme Inactive? low_activity->enzyme ph_sol Perform pH Profile Experiment ph->ph_sol buffer_sol Test Alternative Buffer Systems buffer->buffer_sol conc_sol Optimize Substrate Concentration conc->conc_sol enzyme_sol Check Enzyme Storage and Handling enzyme->enzyme_sol

Caption: Troubleshooting logic for low chitinase activity.

References

Validation & Comparative

A Comparative Guide to Chitinase Substrates: Chitotriose Trihydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chitotriose trihydrochloride with other commonly used substrates for the measurement of chitinase (B1577495) activity. The following sections detail the performance of various substrates, supported by experimental data and protocols, to aid in the selection of the most appropriate substrate for your research needs.

Performance Comparison of Chitinase Substrates

The selection of a suitable substrate is critical for the accurate determination of chitinase activity. Substrates vary in their chemical nature, the type of chitinase activity they measure (endo- vs. exo-chitinase), and the detection method employed (colorimetric vs. fluorometric). This section provides a comparative overview of key performance indicators for this compound and its alternatives.

SubstrateTypeEnzyme SpecificityDetection MethodAdvantagesDisadvantages
This compound OligosaccharidePrimarily Endo-chitinasesColorimetric (e.g., DNS method)Represents a natural cleavage product; suitable for endo-activity assays.Lower sensitivity compared to fluorogenic substrates; may require a coupled-enzyme assay for high-throughput screening.
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside FluorogenicExo-chitinases (Chitobiosidase activity)FluorometricHigh sensitivity; suitable for continuous assays.Indirectly measures chitinase activity by detecting a breakdown product.
4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose FluorogenicEndo-chitinasesFluorometricHigh sensitivity; specific for endo-chitinase activity.Can be subject to substrate inhibition at high concentrations.
p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside ColorimetricExo-chitinases (Chitobiosidase activity)SpectrophotometricSimple and cost-effective.Lower sensitivity than fluorogenic substrates; requires a stop solution.
Colloidal Chitin (B13524) Natural PolymerEndo- and Exo-chitinasesColorimetric (e.g., DNS method)Mimics the natural substrate; allows for the determination of total chitinolytic activity.Insoluble, leading to heterogeneous assay conditions; batch-to-batch variability.

Experimental Data: Kinetic Parameters

The following table summarizes the kinetic parameters (Km and Vmax) of various chitinase substrates. It is important to note that these values are highly dependent on the specific chitinase enzyme and the assay conditions (e.g., pH, temperature).

SubstrateEnzyme SourceKmVmaxReference
ChitotrioseTrichoderma harzianum Chitinase0.53 g/LNot Reported[1]
4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriosideBarley Chitinase33 µM12 nmol/min/mg[2]
Colloidal ChitinStreptomyces violascens Chitinase1.556 mg/mL2.680 µM/min/mg[3]
Colloidal ChitinBacillus licheniformis Chitinase A2.307 mM0.024 mM/min[4]
p-Nitrophenyl-N-acetyl-β-D-glucosaminideIpomoea carnea Chitinase0.5 mM2.5 x 10-8 Moles/min/µg[4]

Experimental Protocols

Endo-chitinase Activity Assay using this compound

This protocol describes the determination of endo-chitinase activity by measuring the release of reducing sugars from this compound using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

  • This compound

  • Chitinase enzyme solution

  • 0.1 M Citrate (B86180) buffer (pH adjusted to the enzyme's optimum)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • N-acetyl-D-glucosamine (NAG) standard solution

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the citrate buffer.

  • In a microcentrifuge tube, mix the enzyme solution with the this compound solution. The final substrate concentration should be optimized based on the enzyme's Km.

  • Incubate the reaction mixture at the optimal temperature for the chitinase for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • A standard curve using known concentrations of NAG is used to determine the amount of reducing sugars released. One unit of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute.[5][6][7]

Fluorometric Chitinase Assay using 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose

This protocol outlines a highly sensitive method for measuring endo-chitinase activity.

Materials:

  • 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose

  • Chitinase enzyme solution

  • Assay buffer (e.g., McIlvain's buffer, pH 5.0)

  • Stop solution (e.g., 0.4 M sodium carbonate)

  • 4-Methylumbelliferone (4-MU) standard solution

  • Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Add the enzyme solution to the substrate solution in a 96-well black plate.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence using a fluorometer.

  • A standard curve prepared with 4-MU is used to quantify the amount of released fluorophore.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway involving chitin recognition and a general workflow for comparing chitinase substrates.

Chitin_Induced_Macrophage_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Chitin_Fragments Chitin Fragments TLR2 Toll-like Receptor 2 (TLR2) Chitin_Fragments->TLR2 Binding MyD88 MyD88 TLR2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκB IκB IKK_Complex->IκB Phosphorylates & Inactivates NF_κB NF-κB Nucleus Nucleus NF_κB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Chitin-induced macrophage activation via TLR2 signaling.

Experimental_Workflow Start Start Substrate_Selection Select Chitinase Substrates (Chitotriose, 4-MU, pNP, etc.) Start->Substrate_Selection Enzyme_Prep Prepare Purified Chitinase Substrate_Selection->Enzyme_Prep Assay_Optimization Optimize Assay Conditions (pH, Temperature, Time) Enzyme_Prep->Assay_Optimization Kinetic_Assay Perform Kinetic Assays (Varying Substrate Concentrations) Assay_Optimization->Kinetic_Assay Data_Analysis Analyze Data (Michaelis-Menten Plot) Kinetic_Assay->Data_Analysis Calc_Params Calculate Km and Vmax Data_Analysis->Calc_Params Comparison Compare Substrate Performance Calc_Params->Comparison End End Comparison->End

References

Efficacy of Chitotriose Trihydrochloride vs. Chitosan Oligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Chitotriose trihydrochloride and broader chitosan (B1678972) oligosaccharides (COS). The information presented is based on available experimental data, focusing on anti-inflammatory and anti-cancer activities, to assist in the evaluation of these compounds for therapeutic applications.

Introduction

Chitosan and its derivatives have garnered significant interest in the biomedical field due to their biocompatibility, biodegradability, and diverse biological activities.[1] Chitosan oligosaccharides (COS) are short-chain polymers derived from the hydrolysis of chitosan, and are known for their enhanced solubility and bioactivity compared to the parent polymer.[2] COS are typically a mixture of oligosaccharides with varying degrees of polymerization.

Chitotriose, a specific oligosaccharide with three D-glucosamine units, represents a well-defined component within the broader category of COS. Its trihydrochloride salt form enhances its solubility in aqueous solutions. Understanding the efficacy of this specific molecule compared to the more heterogeneous COS mixtures is crucial for developing targeted therapeutic strategies. This guide compares their performance in key biological assays and elucidates their mechanisms of action through signaling pathways.

Comparative Efficacy Data

The following tables summarize quantitative data from studies evaluating the anti-cancer and anti-inflammatory effects of chitotriose and chitosan oligosaccharides. It is important to note that direct comparisons can be challenging as experimental conditions may vary between studies.

Anti-Cancer Activity
CompoundCell LineAssayConcentrationEffectReference
Chitotriose MDA-MB-231 (Human Breast Cancer)Cell Viability (MTT)100 µM (pre-incubation for 4h) + Doxorubicin (B1662922) (4.3 µM)Cell viability reduced to 23.94%[3][4]
Chitotriose MDA-MB-231 (Human Breast Cancer)Cell Viability (MTT)6.25 µM (pre-incubation) + DoxorubicinEnhanced inhibition ratio by 16.49% compared to Doxorubicin alone[3][4]
Chitotriose-specific lectin PANC-1 (Human Pancreatic Cancer)GI50 (MTT)8.4 µg/ml (0.247 µM)50% growth inhibition[5]
Chitosan Oligosaccharides (COS) SNU-C5 (Colorectal Cancer)Cell ViabilityNot specifiedSuppressed proliferation[6]
Chitosan Oligosaccharides (COS) HT-29 (Colon Cancer)Invasion AssayNot specifiedInhibited invasiveness[7]
Chitosan Oligosaccharides (CTS-OS, COS) PC3 (Prostate), A549 (Lung)EC50 (Cytotoxicity)25 µg/mL50% cell death[7]
Chitosan Oligosaccharides (HOS) HepG2 (Hepatoma)EC50 (Cytotoxicity)50 µg/mL50% cell death[7]
Anti-Inflammatory Activity
CompoundModelKey MarkersConcentrationEffectReference
Chitotriose Rat model of colitisPro-inflammatory cytokines, MyeloperoxidaseNot specifiedEffectively relieved active inflammation and reduced intestinal fibrosis[8]
Chitosan Oligosaccharides (COS) LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6Not specifiedDose-dependent attenuation of cytokine secretion[7]
Chitosan Oligosaccharides (COS) LPS-stimulated BV2 microglial cellsNO, PGE2, TNF-α, IL-6, IL-1β500 µg/mLAttenuated production of inflammatory mediators[7]
Chitosan Oligosaccharides (COS) HDM-induced allergic respiratory model in miceTNF-α, IL-1β, IL-620 mg/kgSuppressed infiltration of inflammatory cells and expression of Th1 immune cytokines[9]
Chitosan Oligosaccharides (COS) Vitamin D3-differentiated human THP-1 monocytesIL-1β, IL-6, TNF-α5 µg/mL - 100 µg/mLSignificantly decreased LPS-induced cytokine release in a dose-dependent manner[10]

Signaling Pathways and Mechanisms of Action

Chitotriose

Recent studies have begun to elucidate the specific molecular pathways modulated by chitotriose. In the context of cancer, chitotriose has been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin by upregulating the transcription factor Egr1 . This leads to changes in pathways related to focal adhesion and the PI3K-Akt signaling pathway , promoting a mesenchymal-to-epithelial transition (MET) morphology in cancer cells.[3][4] Additionally, chitotriose-specific lectins have been found to induce apoptosis in pancreatic cancer cells through a caspase-9-mediated mitochondrial pathway .[5]

In inflammatory conditions such as colitis, chitotriose acts as a redox regulator by stimulating the Nrf2 pathway . This leads to an increase in endogenous antioxidants, which in turn alleviates oxidative stress and suppresses the NF-κB inflammatory pathway .[8]

Chitotriose_Signaling_Pathways cluster_cancer Anti-Cancer Mechanisms cluster_inflammation Anti-Inflammatory Mechanism Chitotriose_cancer Chitotriose Egr1 Egr1 Upregulation Chitotriose_cancer->Egr1 PI3K_Akt PI3K-Akt Pathway Egr1->PI3K_Akt Focal_Adhesion Focal Adhesion Pathway Egr1->Focal_Adhesion Chemo_Enhancement Enhanced Chemotherapy Efficacy PI3K_Akt->Chemo_Enhancement MET Mesenchymal-to-Epithelial Transition (MET) Focal_Adhesion->MET Lectin Chitotriose-Specific Lectin Binding Mitochondria Mitochondrial Pathway Lectin->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Chitotriose_inflammation Chitotriose Nrf2 Nrf2 Pathway Activation Chitotriose_inflammation->Nrf2 Antioxidants Increased Endogenous Antioxidants Nrf2->Antioxidants Oxidative_Stress Reduced Oxidative Stress Antioxidants->Oxidative_Stress NFkB_inhibition NF-κB Pathway Inhibition Oxidative_Stress->NFkB_inhibition Inflammation_reduction Reduced Inflammation NFkB_inhibition->Inflammation_reduction COS_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway COS Chitosan Oligosaccharides (COS) IKK IKK Complex COS->IKK Inhibition Ras Ras COS->Ras Modulation IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB Release Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Cytokines Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., for cell cycle control) ERK->Transcription_Factors MTT_Assay_Workflow cluster_workflow MTT Assay Workflow node1 Seed cells in 96-well plate node2 Incubate for 24h (Cell Attachment) node1->node2 node3 Treat cells with Chitotriose or COS node2->node3 node4 Incubate for 24-72h node3->node4 node5 Add MTT Reagent node4->node5 node6 Incubate for 2-4h (Formazan Formation) node5->node6 node7 Add Solubilization Solution node6->node7 node8 Read Absorbance (570 nm) node7->node8

References

Cross-Validation of Chitotriose Trihydrochloride: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Chitotriose trihydrochloride, presenting its performance benchmarked against relevant alternatives in key biological applications. The data herein is compiled from peer-reviewed experimental studies to offer an objective comparison for researchers in drug discovery and development.

Section 1: Comparative Antioxidant Activity

Chitotriose, a chitooligosaccharide, has demonstrated significant antioxidant properties. Its efficacy is often evaluated by its ability to scavenge free radicals and inhibit oxidative reactions. This section compares the antioxidant capacity of chitotriose with other well-known antioxidants.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of chitotriose and comparable compounds in an in-vitro antioxidant assay measuring the inhibition of hydroxyl radical-induced hydroxylation. Lower IC50 values indicate greater antioxidant potency.

CompoundIC50 (μM) for Inhibition of Benzoate (B1203000) HydroxylationReference Compound
Chitotriose 80 N/A
Chitobiose18Oligosaccharide Analogue
Pyridoxamine10Reference Antioxidant
Aminoguanidine85Reference Antioxidant
Trolox95Reference Antioxidant

Data sourced from a study by Chen et al. (2003) investigating the antioxidant activities of chitobiose and chitotriose.

Experimental Protocol: Hydroxylation Inhibition Assay

Objective: To determine the capacity of a compound to inhibit the hydroxylation of a target molecule (benzoate) by hydroxyl radicals generated in a Fenton-like reaction.

Methodology:

  • A reaction mixture is prepared containing sodium benzoate, a phosphate (B84403) buffer, and the test compound (e.g., this compound) at various concentrations.

  • The reaction is initiated by the addition of hydrogen peroxide (H₂O₂) and a copper(II) sulfate (B86663) (Cu²⁺) solution, which generates hydroxyl radicals.

  • The mixture is incubated at a controlled temperature for a specified duration.

  • The reaction is terminated, and the concentration of the hydroxylation product (salicylate) is quantified, typically using High-Performance Liquid Chromatography (HPLC).

  • The percentage of inhibition of benzoate hydroxylation is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.

Section 2: Comparative Anti-Inflammatory Efficacy in an Inflammatory Bowel Disease (IBD) Model

Chitooligosaccharides, including chitotriose, have been investigated for their anti-inflammatory properties, particularly in the context of Inflammatory Bowel Disease (IBD). This section compares the therapeutic effects of chitooligosaccharides with 5-Aminosalicylic acid (5-ASA), a conventional drug for IBD, in a dextran (B179266) sulfate sodium (DSS)-induced colitis mouse model.

Quantitative Data Summary

The tables below present key efficacy endpoints from studies using the DSS-induced colitis model in mice. While experimental conditions may vary slightly between studies, these parameters provide a basis for an indirect comparison of the anti-inflammatory potential of chitooligosaccharides (COS) and 5-ASA.

Table 2.1: Effect on Disease Activity Index (DAI) and Colon Histology

Treatment GroupDisease Activity Index (DAI) ScoreHistological Score
Chitooligosaccharides (100 mg/kg) ~1.5 (vs. ~3.5 in DSS control)~2.0 (vs. ~3.5 in DSS control)
5-Aminosalicylic Acid (100 mg/kg) Decreased significantly vs. DSS controlSignificantly restored vs. DSS control

Table 2.2: Modulation of Pro-Inflammatory Cytokine mRNA Levels in Colon Tissue

Treatment GroupTNF-α mRNA ReductionIL-1β mRNA ReductionIL-6 mRNA Reduction
Chitooligosaccharides (100 mg/kg) Significant reduction vs. DSS controlSignificant reduction vs. DSS controlSignificant reduction vs. DSS control
5-Aminosalicylic Acid (100 mg/kg) N/ASuppressed transcription vs. DSS controlSuppressed transcription vs. DSS control

Data for Chitooligosaccharides is interpreted from a study on the protective effects of chitooligosaccharides in a DSS-induced colitis model. Data for 5-ASA is from a study by Liu et al. (2022) on its effects in a DSS-induced colitis model.

Experimental Protocol: DSS-Induced Colitis Model

Objective: To induce an acute colitis in mice that mimics aspects of human IBD to evaluate the efficacy of therapeutic agents.

Methodology:

  • Induction of Colitis: Mice are provided with drinking water containing a specific concentration of Dextran Sulfate Sodium (DSS) (typically 2-5%) for a defined period (usually 5-7 days).

  • Treatment: During or after DSS administration, mice are treated daily with the test compound (e.g., this compound or 5-ASA) or a vehicle control, typically via oral gavage.

  • Monitoring: Clinical signs of colitis are monitored daily, including body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the study period, mice are euthanized, and the colons are excised. Colon length is measured as an indicator of inflammation.

  • Histological Analysis: Colon tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E). A histological score is assigned based on the severity of inflammation, epithelial damage, and crypt loss.

  • Cytokine Analysis: Colon tissue is homogenized to extract RNA. The expression levels of pro-inflammatory cytokine mRNAs (e.g., TNF-α, IL-1β, IL-6) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Section 3: Performance as a Chitinase (B1577495) Substrate

Chitotriose is a natural substrate for chitinases, enzymes that hydrolyze chitin. The efficiency of an enzyme with a particular substrate is characterized by its kinetic parameters, the Michaelis constant (Km) and the catalytic constant (kcat). This section compares the kinetic parameters of a chitinase for a chitotriose derivative and another chitooligosaccharide.

Quantitative Data Summary

The following table presents the kinetic parameters for barley chitinase with two different substrates. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The kcat/Km ratio represents the overall catalytic efficiency.

SubstrateKm (μM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km) (μM⁻¹min⁻¹)
4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside 33 0.33 0.01
(GlcNAc)₄ (Chitotetraose)33511.67

Data sourced from a study on barley chitinase kinetics.

Experimental Protocol: Chitinase Kinetic Assay

Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) of a chitinase with a specific substrate.

Methodology:

  • Enzyme and Substrate Preparation: A purified chitinase solution of known concentration is prepared. A series of substrate solutions (e.g., chitotriose derivative or other oligosaccharides) of varying concentrations are also prepared in a suitable assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a small volume of the enzyme solution to the substrate solutions in a temperature-controlled environment (e.g., a microplate reader).

  • Monitoring Product Formation: The rate of product formation is monitored over time. For fluorogenic substrates like 4-methylumbelliferyl derivatives, the increase in fluorescence is measured. For non-fluorogenic substrates, the release of reducing sugars can be quantified using methods like the dinitrosalicylic acid (DNS) assay.

  • Initial Velocity Calculation: The initial velocity (V₀) of the reaction is determined from the linear portion of the product formation curve for each substrate concentration.

  • Data Analysis: The initial velocities are plotted against the corresponding substrate concentrations. The data is then fitted to the Michaelis-Menten equation to determine the Vmax (maximum velocity) and Km.

  • kcat Calculation: The kcat is calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Section 4: Visualized Mechanisms and Workflows

Signaling Pathway of Chitotriose Anti-Inflammatory Action

Chitotriose_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation IKK IKK Activation ROS->IKK Activates Chitotriose Chitotriose Chitotriose->Nrf2_Keap1 Activates Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_active Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to NFkB_active Active NF-κB (Nuclear Translocation) Nrf2_active->NFkB_active Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Reduces IkB IκBα Degradation IKK->IkB Phosphorylates IkB->NFkB_active Releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_active->Inflammatory_Genes Promotes Transcription Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Comparison Select_Compounds Select Test Compounds (Chitotriose & Alternatives) Select_Model Choose In-Vitro/In-Vivo Model (e.g., Antioxidant Assay, DSS Colitis) Select_Compounds->Select_Model Define_Protocols Define Experimental Protocols & Endpoints Select_Model->Define_Protocols Perform_Assay Perform Experiment (Dose-Response) Define_Protocols->Perform_Assay Collect_Data Collect Raw Data (e.g., Absorbance, Body Weight, Gene Expression) Perform_Assay->Collect_Data Process_Data Process & Normalize Data Collect_Data->Process_Data Statistical_Analysis Statistical Analysis (e.g., IC50, p-value) Process_Data->Statistical_Analysis Tabulate_Results Tabulate Comparative Results Statistical_Analysis->Tabulate_Results Visualize_Data Visualize Data & Pathways Tabulate_Results->Visualize_Data

A Researcher's Guide: Chitotriose Trihydrochloride as a Standard for Oligosaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oligosaccharides is paramount. This guide provides an objective comparison of chitotriose trihydrochloride as an analytical standard against common alternatives, supported by experimental data and detailed protocols for key analytical techniques.

Chitotriose, a trimer of glucosamine, is a fundamental building block of chitosan (B1678972). As a trihydrochloride salt, it offers high purity and solubility, making it a valuable standard for the characterization and quantification of chitooligosaccharides (COS). These oligosaccharides are of significant interest in biochemistry, immunology, and pharmacology due to their roles in processes like chitin (B13524) metabolism, immune response modulation, and prebiotic activity. This guide will delve into its performance in prevalent analytical methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC), comparing it with other relevant standards.

Performance Comparison of Oligosaccharide Standards

The selection of an appropriate standard is critical for achieving accurate and reproducible quantification. This compound is a primary standard for fully deacetylated chitooligosaccharides. Its performance is often compared with N-acetylated chitooligosaccharides and other neutral oligosaccharides like maltooligosaccharides.

Data Presentation: Quantitative Performance Metrics

The following table summarizes key performance parameters for different classes of oligosaccharide standards as determined by HPAEC-PAD. It is important to note that these values are compiled from different validation studies and are presented for comparative purposes. Experimental conditions can significantly influence performance metrics.

ParameterDeacetylated Chitooligosaccharides ((GlcN)₂-₆)N-Acetylchitooligosaccharides ((GlcNAc)₂-₆)Maltooligosaccharides (DP 2-7)
Linearity (R²) > 0.9979[1][2]Typically > 0.99> 0.99
Limit of Detection (LOD) 0.4–0.6 pmol[1][2]~1–3 pmolLow picomole range
Limit of Quantification (LOQ) 1.2–2.0 pmol[1][2]5-10 pmol0.05 - 2.3 mg/L
Typical Technique HPAEC-PADHPLC-Amide/HILIC, HPAEC-PADHPAEC-PAD, HPLC-RI
Key Characteristics Cationic nature, excellent for studying chitosan degradation.Represents products of chitin degradation.Neutral oligosaccharides, widely used as general standards for glucose polymers.

Experimental Protocols & Methodologies

Detailed and validated protocols are essential for reliable oligosaccharide analysis. Below are representative protocols for HPAEC-PAD and HPLC-HILIC, as well as a method for quantifying chitinase (B1577495) activity.

Experimental Workflow: Oligosaccharide Quantification

The general workflow for oligosaccharide analysis involves sample preparation, chromatographic separation, detection, and data analysis using a standard curve for quantification.

G General Workflow for Oligosaccharide Quantification cluster_prep Sample Preparation cluster_analysis Analysis A Enzymatic Digestion or Acid Hydrolysis B Neutralization & Filtration (0.2 µm) A->B D Chromatographic Separation (HPAEC or HILIC) B->D C Standard Preparation (e.g., Chitotriose HCl) C->D E Detection (PAD, RI, or MS) D->E F Data Analysis: Peak Integration & Quantification E->F

A flowchart of the oligosaccharide analysis process.
Protocol 1: HPAEC-PAD for Deacetylated Chitooligosaccharides

This method is highly sensitive and ideal for the analysis of underivatized chitooligosaccharides.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound and other chitooligosaccharide standards ((GlcN)₂-₆) in ultrapure water.

    • Create a series of working standards (e.g., 0.2 to 10 mg/L) by diluting the stock solution.[1][2]

    • Prepare unknown samples by dissolving them in ultrapure water, followed by filtration through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • System: High-Performance Anion-Exchange Chromatography system equipped with a Pulsed Amperometric Detector with a gold working electrode.[1]

    • Column: CarboPac PA100 (4 × 250 mm) with a CarboPac PA100 guard column (4 × 50 mm).[1][2]

    • Mobile Phase: Isocratic elution with 20 mM sodium hydroxide (B78521) (prepared from a 0.2 M NaOH stock solution diluted with water, 10:90 v/v).[1][2]

    • Flow Rate: 0.4 mL/min.[1][2]

    • Column Temperature: 30 °C.

    • Injection Volume: 10-25 µL.

  • Detection:

    • Use a standard carbohydrate quadruple potential waveform for pulsed amperometric detection.[1]

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of chitotriose in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: HPLC-HILIC for N-Acetylchitooligosaccharides

HILIC is an effective technique for separating polar compounds like N-acetylated oligosaccharides.

  • Standard and Sample Preparation:

    • Prepare stock and working solutions of N-acetylchitooligosaccharide standards ((GlcNAc)₁-₆) in a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).

    • Prepare samples similarly, ensuring they are dissolved in a solvent compatible with the initial mobile phase conditions.

  • Chromatographic Conditions:

    • System: HPLC or UHPLC system with a UV or mass spectrometry (MS) detector.

    • Column: An amide-based HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[3]

    • Mobile Phase A: 15 mM Tris-HCl, pH 8.0 in water.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start at ~75-80% B, decreasing to ~60% B over 10-15 minutes to elute the oligosaccharides.[3][4]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Detection:

    • For underivatized oligosaccharides, low UV wavelength (e.g., 205-210 nm) can be used.[4][5]

    • MS detection provides higher sensitivity and structural information.

  • Quantification:

    • Generate a standard curve using the peak areas of the N-acetylchitooligosaccharide standards to quantify the analytes in the sample.

Protocol 3: Chitinase Activity Assay using HPLC Quantification

This assay quantifies the specific oligosaccharides produced by chitinase activity, offering more detailed kinetic information than colorimetric methods that measure total reducing sugars.

  • Enzymatic Reaction:

    • Prepare a substrate solution (e.g., 1 mg/mL of chitotetraose, (GlcNAc)₄) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).[5]

    • Prepare chitinase enzyme solution in the same buffer.

    • Initiate the reaction by adding the enzyme to the substrate solution and incubate at the optimal temperature (e.g., 37 °C).

    • Stop the reaction at various time points by boiling for 5-10 minutes or adding a quenching solution (e.g., 0.1 M NaOH).

  • Sample Analysis:

    • Analyze the reaction products (e.g., chitobiose, (GlcNAc)₂) using the HPLC-HILIC method described in Protocol 2.

  • Standard Curve and Quantification:

    • Prepare a standard curve for the expected product (e.g., chitobiose) using a certified standard.

    • Calculate the concentration of the product formed at each time point from the standard curve.

    • Determine the chitinase activity by calculating the rate of product formation (e.g., in µmol/min/mg of enzyme). This HPLC-based assay provides high specificity and allows for the determination of kinetic parameters like Kₘ and k꜀ₐₜ for specific substrates.[5]

Visualization of Relevant Biological Pathways

Chitotriose and other chitooligosaccharides are not just analytical targets; they are also potent elicitors of immune responses in organisms like plants. Understanding this signaling pathway is crucial for developing new biopesticides and disease-resistant crops.

Chitin-Triggered Immunity in Plants

When a fungus attacks a plant, plant-secreted chitinases degrade the fungal cell wall, releasing chitin fragments (chitooligosaccharides). These fragments are recognized as Microbe-Associated Molecular Patterns (MAMPs), triggering a defensive immune response.

G Plant Chitin-Triggered Immunity Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CEBiP CEBiP/LYK5 CERK1 CERK1 CEBiP->CERK1 Dimerization & Phosphorylation MAPKKK MAPKKK CERK1->MAPKKK Activation ROS Reactive Oxygen Species (ROS) Burst CERK1->ROS Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Defense Defense Gene Expression MAPK->Defense Chitin Chitin Fragment (e.g., Chitotriose) Chitin->CEBiP Binding

Chitin fragment recognition at the cell surface initiates a signaling cascade.

In this pathway, chitin fragments are recognized by a receptor complex, often including proteins like CHITIN ELICITOR BINDING PROTEIN (CEBiP) and CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1). This binding event triggers a series of intracellular phosphorylation events, including the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade. This cascade ultimately leads to the transcriptional reprogramming of the cell, activating defense-related genes and the production of reactive oxygen species (ROS) to combat the pathogen.

Conclusion

This compound serves as a high-purity, reliable standard for the quantitative analysis of fully deacetylated chitooligosaccharides. Its performance, particularly in highly sensitive methods like HPAEC-PAD, enables accurate quantification at low picomole levels. When compared with other standards like N-acetylated chitooligosaccharides and maltooligosaccharides, the choice of standard should be dictated by the specific class of oligosaccharides being analyzed. The detailed experimental protocols provided in this guide offer a robust starting point for researchers to develop and validate their own analytical methods. Furthermore, understanding the role of chitotriose as a biological elicitor, as visualized in the plant immunity pathway, highlights its importance beyond a simple analytical standard, connecting its chemical properties to significant biological functions.

References

Assessing the Antioxidant Capacity of Chitotriose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacity of chitotriose relative to other common oligosaccharides. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of chitotriose's potential as an antioxidant agent.

Comparative Antioxidant Capacity of Oligosaccharides

The antioxidant potential of chitotriose and other oligosaccharides has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) for radical scavenging activities and the ferric reducing antioxidant power (FRAP). Lower IC50 values indicate higher antioxidant activity.

Table 1: Radical Scavenging Activity (IC50 Values)

OligosaccharideDPPH Radical Scavenging IC50ABTS Radical Scavenging IC50Hydroxyl Radical Scavenging IC50Superoxide Radical ScavengingReference
Chitotriose 4.166 mg/mL4.862 mg/mL55 µMNot significant[1][2]
Chitobiose--30 µMScavenging ability observed[2]
Pectin Oligosaccharides10.23 - 6.22 mg/mL11.33 - 5.12 mg/mL11.21 - 8.76 mg/mL-[3]
Fructooligosaccharides (FOS)-FOS enhanced the antioxidant activity of Bifidobacterium spp. and Lactobacillus spp.--[4]
Galactooligosaccharides (GOS)----[5]

Note: Direct comparative studies using standardized assays across all listed oligosaccharides are limited. The presented data is compiled from multiple sources and methodologies may vary.

Table 2: Ferric Reducing Antioxidant Power (FRAP)

OligosaccharideFRAP ValueReference
Chitotriose Data not available
Chitooligosaccharide-Glycine Maillard Reaction Products32.14 mmol Fe2+/L[6]
Pectin OligosaccharidesData not available
Fructooligosaccharides (FOS)-
Galactooligosaccharides (GOS)-

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are based on established methods to ensure reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the oligosaccharide samples in deionized water or a suitable solvent to prepare a series of concentrations.

  • Reaction: Add 100 µL of each sample concentration to a 96-well plate. To this, add 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8]

  • Working Solution: Dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare a series of concentrations of the oligosaccharide samples in a suitable solvent.

  • Reaction: Add 20 µL of each sample concentration to 2 mL of the diluted ABTS•+ solution.[9]

  • Incubation: Incubate the mixture at room temperature for 6 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample. The IC50 value is then calculated.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate (B1210297) Buffer (pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with distilled water.[7]

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[7]

    • 20 mM Ferric Chloride (FeCl₃·6H₂O) solution in water.[7]

    • Prepare the working FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the working solution to 37°C before use.[7]

  • Sample and Standard Preparation: Prepare various concentrations of the oligosaccharide samples. A standard curve is prepared using known concentrations of FeSO₄·7H₂O or Trolox.

  • Reaction: Add 20 µL of the sample or standard to a 96-well plate, followed by 180 µL of the pre-warmed FRAP working reagent.[7]

  • Incubation: Incubate the plate at 37°C for 4 minutes.[7]

  • Measurement: Measure the absorbance at 593 nm.[7]

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

Several oligosaccharides, including chitosan (B1678972) oligosaccharides and galacto-oligosaccharides, have been shown to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oligosaccharides Oligosaccharides (e.g., Chitotriose) Keap1 Keap1 Oligosaccharides->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Proteasome Targets for Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription of Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to

Caption: Nrf2 signaling pathway activation by oligosaccharides.

General Workflow for In Vitro Antioxidant Capacity Assays

The following diagram illustrates a generalized workflow for the DPPH, ABTS, and FRAP assays described in this guide.

Antioxidant_Assay_Workflow Start Start Prep_Reagents Prepare Assay Reagents (DPPH, ABTS•+, or FRAP reagent) Start->Prep_Reagents Prep_Samples Prepare Oligosaccharide Samples & Standards (Serial Dilutions) Start->Prep_Samples Reaction_Setup Set up Reaction in 96-well Plate: - Samples/Standards - Assay Reagent Prep_Reagents->Reaction_Setup Prep_Samples->Reaction_Setup Incubation Incubate (Time and Temperature as per protocol) Reaction_Setup->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 or Equivalents Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for antioxidant capacity assays.

References

Benchmarking Chitotriose Trihydrochloride Against Known Chitinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chitotriose trihydrochloride's performance against a panel of established chitinase (B1577495) inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid in the evaluation of these compounds for research and drug development purposes.

Comparative Inhibitory Activity

Chitinase inhibitors are critical tools for studying the physiological roles of chitinases and for developing therapeutics against fungal infections, inflammatory diseases, and certain cancers. While Chitotriose and its acetylated form, N,N',N''-triacetylchitotriose, are fundamental components in the study of chitinase activity, often serving as substrates or building blocks for more complex inhibitors, their intrinsic inhibitory potency is not as extensively documented in terms of half-maximal inhibitory concentration (IC50) values compared to other well-characterized inhibitors.[1][2][3] N,N',N''-triacetylchitotriose is a key substrate for investigating the catalytic mechanism of chitinase enzymes.[1][2]

The following table summarizes the IC50 values of several known chitinase inhibitors against a variety of chitinase enzymes. This data provides a quantitative benchmark for evaluating the potency of novel or less-characterized inhibitors like this compound.

InhibitorTarget EnzymeOrganism/SourceIC50 (µM)
Allosamidin ChitinaseCandida albicans (fungus)0.3
ChitinaseLucilia cuprina (insect)0.0023 (37°C), 0.0004 (20°C)
AfChiA1Aspergillus fumigatus (fungus)128
Argifin SmChiASerratia marcescens (bacterium)0.025
SmChiBSerratia marcescens (bacterium)6.4
Chitinase B1Aspergillus fumigatus (fungus)1.1
Human chitotriosidaseHuman4.5
ChitinaseLucilia cuprina (insect)3.7 (37°C), 0.10 (20°C)
Argadin ChitinaseLucilia cuprina (insect)0.15 (37°C), 0.0034 (20°C)
Styloguanidine ChitinaseSchwanella sp. (bacterium)2.5 µ g/disk
Cyclo-(L-Arg-D-Pro) (CI-4) ChitinaseBacillus sp.17% inhibition at 1.0 mM

Experimental Protocols

Accurate and reproducible assessment of chitinase inhibition is fundamental to comparative studies. Below are detailed protocols for common colorimetric and fluorometric assays used to determine the inhibitory potency of compounds like this compound.

Protocol 1: Colorimetric Chitinase Inhibition Assay

This method relies on the quantification of reducing sugars, such as N-acetyl-D-glucosamine (GlcNAc), released from a chitin (B13524) substrate upon enzymatic cleavage.

Materials:

  • Purified chitinase enzyme

  • Colloidal chitin substrate

  • Assay Buffer: 50 mM sodium acetate (B1210297) buffer (pH 5.0)

  • Test inhibitor (e.g., this compound) and known inhibitor (positive control) dissolved in an appropriate solvent (e.g., water or DMSO)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of colloidal chitin substrate, 50 µL of various concentrations of the test inhibitor (or solvent control), and 50 µL of purified chitinase solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific chitinase (e.g., 37°C) for a defined period (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 200 µL of DNS reagent.

  • Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.

  • Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Create a standard curve using known concentrations of GlcNAc. Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Fluorometric Chitinase Inhibition Assay

This highly sensitive assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by chitinase.

Materials:

  • Purified chitinase enzyme

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside)

  • Assay Buffer: 50 mM sodium phosphate (B84403) buffer (pH 6.0)

  • Test inhibitor and known inhibitor

  • Stop Solution: 0.5 M glycine-NaOH (pH 10.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: In a 96-well black microplate, add 25 µL of the assay buffer, 25 µL of various concentrations of the test inhibitor, and 25 µL of the purified chitinase solution to each well.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature, protected from light, for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

  • Fluorescence Reading: Measure the fluorescence intensity with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Key Pathways and Workflows

Understanding the biological context in which chitinase inhibitors function is crucial for their development and application. The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and key signaling pathways influenced by chitinase activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Inhibitor Dilutions PreIncubation Pre-incubation (Enzyme + Inhibitor) Inhibitor->PreIncubation Enzyme Chitinase Solution Enzyme->PreIncubation Substrate Substrate Solution Reaction Reaction Initiation (+ Substrate) Substrate->Reaction PreIncubation->Reaction 15 min Incubation Incubation Reaction->Incubation 30-60 min Termination Reaction Termination Incubation->Termination Measurement Signal Measurement (Absorbance/Fluorescence) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50 tgf_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD phosphorylates CHIT1 Chitotriosidase 1 (CHIT1) CHIT1->TGFbR enhances signaling Inhibitor Chitinase Inhibitor Inhibitor->CHIT1 inhibits pSMAD p-SMAD2/3 SMAD->pSMAD Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Expression (e.g., Fibrosis-related) mapk_pathway Chitin Chitin PRR Pattern Recognition Receptor (e.g., CERK1) Chitin->PRR MAPKKK MAPKKK PRR->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TF Transcription Factors MAPK->TF activates ImmuneResponse Innate Immune Response TF->ImmuneResponse induces Chitinase Chitinase ImmuneResponse->Chitinase secretion Inhibitor Chitinase Inhibitor Inhibitor->Chitinase inhibits

References

A Comparative Guide to the Efficacy of Chitotriose Trihydrochloride: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitotriose trihydrochloride, a trimer of glucosamine, is an oligosaccharide that has garnered significant interest in biochemical, pharmaceutical, and agricultural research. Its biological activities, including potential antitumor and anti-inflammatory effects, are subjects of ongoing investigation. This guide provides an objective comparison of the in vitro and in vivo efficacy of chitotriose, supported by available experimental data, to aid researchers in designing and interpreting their studies.

Summary of Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on chitotriose and closely related chitooligosaccharides (COS). A direct comparison is challenging due to the differing endpoints and model systems.

Table 1: In Vitro Efficacy of Chitotriose

Biological ActivityCell LineMethodKey FindingsReference
Synergistic Antitumor Activity MDA-MB-231 (Human Breast Cancer)Cell Viability Assay (with Doxorubicin)Pre-incubation with 100 µM chitotriose enhanced doxorubicin-induced cell viability reduction to 19.44% ± 1.91.[1]
Enhanced Drug Uptake MDA-MB-231 (Human Breast Cancer)Confocal Laser Scanning MicroscopyPre-incubation with chitotriose for 3 hours significantly increased doxorubicin (B1662922) uptake into the cell nucleus.[1]
Antioxidant Activity Chemical AssayHydroxyl Radical ScavengingIC₅₀ value of 55 µM for scavenging hydroxyl radicals produced by photolysis of zinc oxide.[2][3]
Antioxidant Activity Chemical AssayInhibition of Benzoate (B1203000) HydroxylationIC₅₀ value of 80 µM for inhibiting benzoate hydroxylation by H₂O₂ in the presence of Cu²⁺.[2][3]

Table 2: In Vivo Efficacy and Pharmacokinetics of Chitotriose and Chitooligosaccharides (COS)

Biological Activity / ParameterAnimal ModelMethodKey FindingsReference
Pharmacokinetics (Chitotriose) Wistar RatsIntragastric and Intravenous Administration, UPLC-MS AnalysisOral bioavailability of 0.32%–0.52%. Rapidly absorbed, reaching peak serum concentration in ~0.45 hours. Widely distributed in tissues and can cross the blood-brain barrier.[4]
Pharmacokinetics (Chitotriose) RatsOral and Intravenous AdministrationAppreciably absorbed from the gastrointestinal tract, reaching maximum plasma concentrations at ~1 hour after oral administration.[5][6]
Anti-inflammatory Activity (COS Mixture) Balb/c MiceCarrageenan-Induced Paw EdemaOral administration of a low molecular weight COS mixture (500 mg/kg b.w.) significantly reduced paw edema, with effects comparable to indomethacin (B1671933) for up to 24 hours.[7][8]
Antitumor Activity (Medium MW COS) MiceSarcoma 180 (S180) and Uterine Cervix Carcinoma 14 (U14) Tumor ModelsOral administration of 20 mg/kg/day of a medium molecular weight COS (1.5-5.5 kDa) effectively inhibited tumor growth.[9]
Antitumor Activity (Carboxymethyl-chitosan) MiceHepatocarcinoma 22 (H22) Tumor ModelIntraperitoneal administration of 150 mg/kg resulted in a tumor growth inhibition rate of 51.43%.[10]

Experimental Protocols

In Vitro Antitumor Activity Assay

1. Cell Culture:

  • MDA-MB-231 human triple-negative breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates.

  • After cell attachment, they are pre-incubated with varying concentrations of this compound (e.g., 6.25 to 100 µM) for a specified period (e.g., 4 hours).

  • Subsequently, the cells are treated with an anti-cancer drug such as doxorubicin at its IC₅₀ concentration.

  • After a 24-hour incubation, MTT reagent is added to each well, and the plate is incubated for another 4 hours.

  • The formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

3. Cellular Uptake Assay (Confocal Microscopy):

  • Cells are grown on coverslips in a petri dish.

  • They are pre-incubated with this compound.

  • Doxorubicin (which is fluorescent) is then added to the culture medium.

  • After incubation, the cells are washed, fixed, and stained with a nuclear counterstain (e.g., DAPI).

  • The intracellular localization of doxorubicin is visualized using a confocal laser scanning microscope.

In Vivo Anti-inflammatory Activity Assay

1. Animal Model:

  • Balb/c mice are used for the study.

2. Carrageenan-Induced Paw Edema:

  • A baseline measurement of the paw volume is taken using a plethysmometer.

  • Chitooligosaccharides (COS) are administered orally at various doses (e.g., 50-1000 mg/kg body weight). A control group receives saline, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • After a specific time (e.g., 60 minutes), a subs plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw to induce inflammation.

  • The paw volume is measured at different time points (e.g., 2, 3, 6, 24, and 48 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose Receptor Putative Receptor Chitotriose->Receptor Doxorubicin Doxorubicin Chitotriose->Doxorubicin Enhances Uptake Upstream_Signal Upstream Signaling Cascade Receptor->Upstream_Signal Activates Egr1_Gene Egr1 Gene Upstream_Signal->Egr1_Gene Induces Transcription Egr1_mRNA Egr1 mRNA Egr1_Protein Egr1 Protein Egr1_mRNA->Egr1_Protein Translation Egr1_Gene->Egr1_mRNA Transcription Gadd45a_Gene Gadd45a Gene Egr1_Protein->Gadd45a_Gene Activates Gadd45a_Protein Gadd45a Protein Gadd45a_Gene->Gadd45a_Protein Expression DNA_Damage DNA Damage & Apoptosis Gadd45a_Protein->DNA_Damage Enhances Doxorubicin->DNA_Damage Induces

Caption: Proposed signaling pathway for the synergistic antitumor effect of Chitotriose with Doxorubicin.

Experimental_Workflow cluster_invitro In Vitro: Antitumor Efficacy cluster_invivo In Vivo: Anti-inflammatory Efficacy A1 Seed MDA-MB-231 cells in 96-well plates A2 Pre-incubate with This compound A1->A2 A3 Treat with Doxorubicin A2->A3 A4 Incubate for 24h A3->A4 A5 MTT Assay A4->A5 A6 Measure Absorbance (Cell Viability) A5->A6 B1 Administer Chitooligosaccharides orally to mice B2 Inject Carrageenan into paw B1->B2 B3 Measure paw volume at different time points B2->B3 B4 Calculate percentage of edema inhibition B3->B4

Caption: Comparative experimental workflows for in vitro and in vivo efficacy studies.

Discussion

The available data suggests that this compound exhibits promising biological activities both in controlled laboratory settings and in living organisms.

In vitro, chitotriose has demonstrated a clear synergistic effect with the chemotherapeutic drug doxorubicin, enhancing its uptake and efficacy in breast cancer cells.[1] This effect is linked to the upregulation of the Egr1 gene, suggesting a specific molecular mechanism of action.[1] Furthermore, its antioxidant properties have been quantified, indicating its potential to mitigate oxidative stress.[2][3]

In vivo, while studies on chitotriose itself are focused on its pharmacokinetic profile, research on closely related low molecular weight chitooligosaccharides (COS) provides insights into its potential efficacy. The anti-inflammatory effects of COS have been demonstrated in a mouse model of acute inflammation, with an efficacy comparable to the established anti-inflammatory drug indomethacin.[7][8] Antitumor effects of medium molecular weight COS have also been observed in mouse models.[9]

A key consideration when comparing in vitro and in vivo results is the bioavailability of chitotriose. In vivo studies in rats have shown that the oral bioavailability of chitotriose is relatively low (0.32%–0.52%).[4] This means that much higher oral doses are required to achieve systemic concentrations comparable to those used in in vitro experiments. The rapid absorption and wide tissue distribution, including crossing the blood-brain barrier, are, however, favorable pharmacokinetic properties.[4]

Conclusion

This compound shows considerable potential as a bioactive compound. In vitro studies provide a strong foundation for its mechanism of action, particularly in enhancing the efficacy of anticancer drugs. While direct in vivo efficacy data for chitotriose is still emerging, studies on related chitooligosaccharides suggest that its in vitro activities can translate to tangible anti-inflammatory and antitumor effects in a living system.

Future research should focus on bridging the gap between in vitro and in vivo studies by:

  • Conducting in vivo efficacy studies with purified this compound to directly correlate with in vitro findings.

  • Investigating the signaling pathways modulated by chitotriose in in vivo models to confirm if they align with those identified in vitro.

  • Exploring formulation strategies to enhance the oral bioavailability of chitotriose and improve its therapeutic potential.

This comprehensive approach will be crucial for the further development of this compound as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Chitotriose Trihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Chitotriose trihydrochloride (CAS RN: 117436-78-9), a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified with hazard statements H361 (Suspected of damaging fertility or the unborn child) and H373 (May cause damage to organs through prolonged or repeated exposure)[1]. Therefore, meticulous handling and disposal are mandatory. The primary disposal route is through an approved waste disposal plant[1].

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Due to the hazard of dust inhalation (P260: Do not breathe dust), a dust mask or respirator may be necessary depending on the scale of the disposal and the potential for aerosolization[1]. In case of exposure or if you feel unwell, seek immediate medical advice (P308 + P313)[1].

Quantitative Data Summary

For quick reference, the key identifiers and properties of this compound are summarized in the table below.

PropertyValue
CAS Number 117436-78-9[1][2][3]
Molecular Formula C₁₈H₃₅N₃O₁₃ · 3HCl[2][3]
Appearance White to Almost white powder to crystal[1][2]
Purity >85.0% (qNMR)[1][2]
Storage Conditions Store at 2 - 8 °C, under inert gas[2]

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste. The label should include the chemical name, CAS number, and relevant hazard symbols.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a chemically resistant, sealable container for waste collection.
  • For solid waste (e.g., contaminated consumables, unused powder), carefully transfer the material into the designated waste container to minimize dust generation.
  • For solutions, use a leak-proof liquid waste container.

3. Labeling and Documentation:

  • Ensure the waste container is accurately and fully labeled according to your institution's and local regulations. This typically includes the chemical name, concentration (if in solution), and hazard warnings.
  • Maintain a waste log to track the accumulation of this compound waste.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
  • The storage area should be away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
  • Provide the contractor with a copy of the Safety Data Sheet (SDS) and any other required documentation.

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent.
  • Dispose of any cleaning materials (e.g., wipes, paper towels) as hazardous waste in the designated container.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

ChitotrioseDisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage_disposal Storage & Final Disposal A Identify Waste B Wear Appropriate PPE C Segregate into Labeled Waste Container B->C Start Disposal D Seal Container C->D E Store in Designated Waste Area D->E F Contact EHS for Pickup E->F G Transport to Approved Waste Disposal Plant F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Chitotriose trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chitotriose Trihydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This guide provides immediate safety, operational, and disposal protocols for this compound, fostering a secure research environment.

This compound is a white to almost white crystalline powder.[1][2] While not classified as a hazardous material for transport, it is associated with specific health warnings.[1][3] According to the Globally Harmonized System (GHS), it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[4][5][6]

Protection Type Specific PPE Purpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield should be worn when there is a risk of splashing.To protect against dust particles and splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a dust mask or work in a well-ventilated area, such as a fume hood, to avoid inhaling dust.To prevent respiratory tract irritation from dust.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Avoid breathing dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • Store locked up.

  • Recommended storage temperature is between 2-8°C, under inert gas.[1]

Spill and Exposure Protocols

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or scoop up the spilled material into a designated, labeled waste container.

  • Clean: Clean the spill area thoroughly with a suitable cleaning agent.

  • Dispose: Dispose of the waste according to institutional and local regulations.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of the contents and container at an approved waste disposal plant. Do not allow the chemical to enter drains or waterways.

Visual Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Surface D->E F Dispose of Waste in Labeled Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.